molecular formula C15H25BO2 B1662982 4-Nonylphenylboronic acid CAS No. 256383-45-6

4-Nonylphenylboronic acid

Cat. No.: B1662982
CAS No.: 256383-45-6
M. Wt: 248.17 g/mol
InChI Key: VONVJOGSLHAKOX-UHFFFAOYSA-N
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Description

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the hydrolysis of the endocannabinoid arachidonoyl ethanolamide (AEA). 4-(n-Nonyl) benzeneboronic acid is a potent inhibitor of FAAH, with an IC50 of 9.1 nM. It is also able to inhibit monoacylglycerol lipase (MAGL), which hydrolyzes 2-arachidonoyl glycerol (2-AG), but at ~1000-fold higher concentration (IC50 = 7.9 μM).>

Properties

IUPAC Name

(4-nonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BO2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13,17-18H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONVJOGSLHAKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404611
Record name 4-Nonylphenylboronic acid
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Molecular Weight

248.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256383-45-6
Record name B-(4-Nonylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256383-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nonylphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-NONYLPHENYL)BORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SY8DS7Y3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

synthesis and purification of 4-n-nonylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of 4-n-Nonylphenylboronic Acid

Introduction

4-n-Nonylphenylboronic acid, with the chemical formula C₁₅H₂₅BO₂[1], is an organoboron compound of significant interest in modern organic synthesis and medicinal chemistry. As a key building block, it is extensively utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of complex molecule construction for pharmaceuticals and advanced materials.[2][3][4] Beyond its role in synthesis, 4-n-nonylphenylboronic acid has been identified as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), highlighting its potential in drug development.[5]

Despite its utility, the present distinct challenges. The primary concerns include the potential for protodeboronation (loss of the boronic acid group) under certain reaction conditions and the inherent difficulties in purifying boronic acids due to their tendency to form trimeric anhydrides (boroxines) and their amphiphilic character.[6][7]

This guide, intended for researchers and drug development professionals, provides a detailed, field-proven approach to the synthesis of 4-n-nonylphenylboronic acid via the Grignard reaction, followed by a comprehensive discussion of robust purification and characterization techniques. The methodologies are explained with an emphasis on the underlying chemical principles to empower scientists to troubleshoot and adapt these protocols effectively.

Part 1: Synthesis via Grignard Reaction

The most direct and reliable method for preparing arylboronic acids like 4-n-nonylphenylboronic acid is through the reaction of a Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[8][9][10] This pathway is efficient and scalable, making it suitable for both laboratory and process chemistry environments.

Causality of the Synthetic Strategy

The Grignard reaction is chosen for its reliability in forming a carbon-magnesium bond, which effectively creates a potent carbon-based nucleophile (a carbanion equivalent).[10][11] This nucleophile readily attacks the electrophilic boron atom of a trialkyl borate. The reaction is conducted at very low temperatures to prevent the newly formed boronic ester from reacting with a second or third equivalent of the Grignard reagent, which would lead to undesired tri- and diarylborane byproducts. The final hydrolysis step in an acidic medium is crucial to convert the boronic ester intermediate into the desired boronic acid.

Visualizing the Synthesis Workflow

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis & Workup A 4-n-Nonylbromobenzene + Mg Turnings C Initiation (I₂, heat) A->C in B Anhydrous THF B->C D Formation of 4-n-Nonylphenylmagnesium Bromide C->D G Slow addition of Grignard Reagent D->G E Triisopropyl Borate in Anhydrous THF F Cool to -78 °C E->F F->G H Boronic Ester Intermediate G->H I Aqueous HCl Quench H->I J Extraction with Ethyl Acetate I->J K Crude 4-n-Nonylphenylboronic Acid J->K

Caption: Workflow for the synthesis of 4-n-nonylphenylboronic acid.

Detailed Experimental Protocol: Synthesis

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
4-n-Nonylbromobenzene283.2528.3 g (100 mmol)1.0
Magnesium Turnings24.312.67 g (110 mmol)1.1
Iodine253.811 crystalCatalytic
Anhydrous Tetrahydrofuran (THF)-300 mL + 100 mL-
Triisopropyl Borate188.0822.6 g (120 mmol)1.2
Hydrochloric Acid (2M)-~200 mL-
Ethyl Acetate-300 mL-
Brine (Saturated NaCl)-100 mL-
Anhydrous Magnesium Sulfate-~10 g-

Procedure

  • Grignard Reagent Formation:

    • Flame-dry a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

    • Add the magnesium turnings to the flask.

    • Dissolve 4-n-nonylbromobenzene in 300 mL of anhydrous THF and add it to the dropping funnel.

    • Add approximately 30 mL of the bromide solution to the magnesium turnings. Add a single crystal of iodine to initiate the reaction. Gentle heating may be required.

    • Once the reaction begins (indicated by cloudiness and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium is consumed.

  • Borylation:

    • In a separate 1 L flask, dissolve triisopropyl borate in 100 mL of anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly transfer the prepared Grignard reagent solution to the cold borate solution via a cannula over approximately 1 hour, ensuring the internal temperature does not rise above -65 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 2M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 150 mL).

    • Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part 2: Purification Strategies

The purification of arylboronic acids is non-trivial. The primary impurities are often the corresponding deboronated arene (n-nonylbenzene) and the trimeric anhydride (boroxine). The choice of purification method depends on the nature of the impurities and the desired final purity.

Visualizing the Purification Workflow

G Crude Crude Product Decision1 Major Impurity: Non-polar (e.g., Nonylbenzene)? Crude->Decision1 Method1 Method 1: Acid-Base Extraction Decision1->Method1 Yes Method2 Method 2: Recrystallization Decision1->Method2 No / Minor Decision2 High Purity Achieved? Method1->Decision2 Method2->Decision2 Decision2->Method2 No, try alternative Final Pure 4-n-Nonylphenylboronic Acid Decision2->Final Yes

Caption: Decision tree for the purification of 4-n-nonylphenylboronic acid.

Method 1: Acid-Base Extraction (Recommended First Pass)

This technique leverages the acidic nature of the boronic acid group to separate it from non-acidic, non-polar impurities like the deboronated starting material.[6][12][13]

Principle: The crude product is dissolved in an organic solvent. Upon washing with an aqueous base (e.g., NaOH), the boronic acid is deprotonated to form a water-soluble sodium boronate salt, which partitions into the aqueous phase. Non-acidic organic impurities remain in the organic layer. The layers are separated, and the aqueous layer is acidified to regenerate the insoluble, pure boronic acid, which precipitates out.[13]

Detailed Experimental Protocol: Extraction

  • Dissolve the crude product in 200 mL of diethyl ether.

  • Transfer the solution to a separatory funnel and extract with 1M NaOH solution (3 x 100 mL).

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly acidify the aqueous solution with 2M HCl with vigorous stirring until the pH is ~1-2. A white precipitate should form.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 50 mL).

  • Dry the purified product under high vacuum to a constant weight.

Method 2: Recrystallization

Recrystallization is an effective technique for removing impurities with different solubility profiles.[14][15] For 4-n-nonylphenylboronic acid, its long alkyl chain imparts significant non-polar character, while the boronic acid group provides polarity. A mixed solvent system is often ideal.

Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. The solution is then cooled slowly. As the solubility decreases, the desired compound crystallizes out, leaving impurities behind in the mother liquor.[16]

Detailed Experimental Protocol: Recrystallization

  • Place the crude or post-extraction product in an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate or toluene).

  • While the solution is hot, slowly add a non-polar "anti-solvent" in which the compound is less soluble (e.g., hexanes or petroleum ether) until the solution becomes slightly cloudy.[12]

  • Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Part 3: Analytical Characterization

Rigorous analytical testing is required to confirm the identity, structure, and purity of the final product.[17]

Summary of Analytical Techniques

TechniquePurposeExpected Result for 4-n-Nonylphenylboronic Acid
HPLC (Reversed-Phase) Purity Assessment & QuantificationA single major peak with purity ≥98%.[18][19][20]
¹H NMR Structural ConfirmationPeaks corresponding to aromatic protons (~7.5-8.0 ppm), the nonyl chain protons (~0.8-2.6 ppm), and B(OH)₂ (~8.2 ppm, broad).
¹³C NMR Carbon Skeleton ConfirmationSignals for all 15 unique carbon atoms.
Mass Spectrometry (MS) Molecular Weight Verification[M-H]⁻ or other relevant ions corresponding to the molecular weight of 248.17 g/mol .[1]
FTIR Spectroscopy Functional Group IdentificationCharacteristic stretches for O-H (~3300 cm⁻¹, broad), C-H (aromatic & aliphatic), and B-O (~1350 cm⁻¹).[1]

Conclusion

The synthesis of 4-n-nonylphenylboronic acid via a Grignard reaction is a robust and scalable method. Successful isolation of a high-purity product hinges on a carefully executed purification strategy. An initial acid-base extraction is highly effective at removing non-polar, non-acidic byproducts, while a subsequent recrystallization from a mixed solvent system can further refine the product to meet the stringent purity requirements for applications in drug discovery and materials science. The combination of these protocols, validated by comprehensive analytical characterization, provides a reliable pathway to this valuable chemical building block.

References

An In-Depth Technical Guide to 4-Nonylphenylboronic Acid (CAS: 256383-45-6)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Nonylphenylboronic acid, a versatile chemical compound with significant applications in both synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into its physicochemical properties, core applications, synthesis, and biological activity, grounded in established scientific principles and methodologies.

Section 1: Core Characteristics and Physicochemical Properties

This compound (CAS 256383-45-6) is an organic compound featuring a boronic acid functional group attached to a phenyl ring, which is further substituted with a nine-carbon alkyl chain (nonyl group).[1][2] This structure imparts a unique combination of reactivity, conferred by the boronic acid moiety, and lipophilicity, from the long alkyl chain. These features make it a valuable reagent in diverse chemical transformations and a molecule of interest for biochemical inhibition.

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueReference
CAS Number 256383-45-6[1][3][4]
Molecular Formula C₁₅H₂₅BO₂[1][5][6]
Molecular Weight 248.17 g/mol [1][5][7]
IUPAC Name (4-nonylphenyl)boronic acid[1][3][4]
Appearance White crystals or powder[4][6]
Purity Typically ≥98%[2][4]
Synonyms 4-n-Nonylbenzeneboronic acid, 1-Borono-4-(non-1-yl)benzene[1][2]
Analytical Characterization

Validation of the identity and purity of this compound is critical for its reliable use in any application. The primary techniques employed for this purpose are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of both the aromatic protons on the phenyl ring and the aliphatic protons of the nonyl chain, with integrations corresponding to the expected ratio. ¹³C NMR provides confirmation of the carbon skeleton.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.[1]

  • Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as the O-H stretch of the boronic acid and the C-H stretches of the aromatic and aliphatic components.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for quantifying the purity of the material.[4]

The choice of these methods is rooted in their ability to provide orthogonal, confirmatory data. NMR and MS confirm the molecular structure, while HPLC provides a precise measure of purity, ensuring that downstream experiments are not compromised by contaminants.

Section 2: Application in Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound in synthetic chemistry is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[8] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[9]

The success of the Suzuki-Miyaura reaction stems from the stability, low toxicity, and commercial availability of boronic acids.[10] The reaction mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[8][11]

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_legend Key Steps Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition R'-X Transmetalation Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetalation Transmetalation R-B(OH)₂ Base Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product k1 Pd(0)L₂: Active Catalyst k2 R'-X: Aryl/Vinyl Halide k3 R-B(OH)₂: Boronic Acid

A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Causality in the Protocol: The Role of Base

A critical component of the Suzuki-Miyaura coupling is the presence of a base. The base activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻).[9][11] This step is essential to facilitate the transmetalation of the organic group from boron to the palladium center, which is often the rate-limiting step of the cycle. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent can significantly impact reaction efficiency and must be optimized for specific substrates.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized, self-validating workflow for coupling this compound with an aryl bromide.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The inert atmosphere is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 5 mL).

    • Rationale: Many Suzuki couplings benefit from a biphasic solvent system, which helps to dissolve both the organic substrates and the inorganic base. Degassing the solvent removes dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

    • Self-Validation: Regular monitoring prevents unnecessary heating that could lead to side products and confirms the reaction endpoint.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using the analytical methods described in Section 1.

Section 3: Biological Activity and Medicinal Chemistry Significance

Beyond its role in synthesis, this compound is a potent and highly selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[5] FAAH is an enzyme responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, compounds like this compound can increase the levels of endogenous cannabinoids, a mechanism of significant therapeutic interest for pain, inflammation, and anxiety disorders.

Inhibitory Profile
Target EnzymeIC₅₀ ValueSelectivity vs. MAGLReference
Fatty Acid Amide Hydrolase (FAAH) 9.1 nM-[5]
Monoacylglycerol Lipase (MAGL) 7900 nM870-fold[5]
Endothelial Lipase 100 nM-[5]
Lipoprotein Lipase 1400 nM-[5]

The high selectivity for FAAH over the related enzyme MAGL is a critical feature, as off-target inhibition of MAGL can lead to undesirable side effects.[5] The boronic acid moiety acts as a key pharmacophore, forming a reversible covalent bond with a catalytic serine residue in the FAAH active site. The nonylphenyl tail provides the necessary lipophilicity to engage with the hydrophobic binding pocket of the enzyme.

FAAH_Inhibition Figure 2: Selective Inhibition of FAAH NPBA This compound FAAH FAAH Enzyme NPBA->FAAH High Affinity MAGL MAGL Enzyme NPBA->MAGL Low Affinity Inhibition Potent Inhibition (IC₅₀ = 9.1 nM) FAAH->Inhibition WeakInhibition Weak Inhibition (IC₅₀ = 7900 nM) MAGL->WeakInhibition

Logical diagram of this compound's enzyme selectivity.

Section 4: Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides insight into its chemistry and potential impurities. A common and robust method for preparing arylboronic acids involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.

Proposed Synthetic Workflow

The synthesis starts from the corresponding aryl halide, 1-bromo-4-nonylbenzene.

Synthesis_Workflow Figure 3: Proposed Synthesis of this compound Start 1-Bromo-4-nonylbenzene Grignard 4-Nonylphenylmagnesium bromide Start->Grignard 1. Mg, THF BorateEster Boronate Ester Intermediate Grignard->BorateEster 2. B(OR)₃, -78 °C Final 4-Nonylphenylboronic acid BorateEster->Final 3. Acidic Workup (HCl)

A plausible synthetic route from 1-bromo-4-nonylbenzene.
Hypothetical Experimental Protocol: Synthesis

  • Grignard Formation: Activate magnesium turnings (1.5 eq) in a flame-dried, three-neck flask under argon. Add a solution of 1-bromo-4-nonylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. Maintain a gentle reflux to sustain the reaction.

    • Trustworthiness: The formation of the Grignard reagent is the critical step. Initiation can be confirmed by a color change and exotherm. An iodine crystal can be added to activate the magnesium if needed.

  • Boration: Cool the resulting Grignard solution to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the internal temperature below -60 °C.

    • Rationale: This low temperature is essential to prevent the undesired double addition of the Grignard reagent to the borate ester.

  • Hydrolysis: After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight. Cool the mixture in an ice bath and slowly quench with aqueous HCl (e.g., 2 M) until the pH is acidic (pH ~1-2).

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The crude solid is often purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

  • Validation: The final product's identity and purity must be confirmed using the analytical techniques outlined in Section 1.

Section 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of this compound.

GHS Hazard Information
Hazard CodeDescriptionReference
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize inhalation of dust.[12] Eyewash stations and safety showers should be readily accessible.[12]

  • Personal Protective Equipment: Wear standard PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[12] For weighing or handling larger quantities of powder, a respirator may be appropriate.[13]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Refrigeration is often recommended to maintain long-term quality.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[12]

  • Stability Considerations: Boronic acids can undergo dehydration upon standing or heating to form cyclic anhydride trimers known as boroxines. While this process is often reversible upon exposure to water, it can affect the stoichiometry of reactions. Proper storage in a dry environment minimizes boroxine formation. They are also susceptible to protodeboronation under certain conditions (e.g., strong acid or base, high temperatures).

Conclusion

This compound is a powerful and multifaceted chemical tool. Its utility in the robust Suzuki-Miyaura coupling makes it a valuable building block for constructing complex molecular architectures. Simultaneously, its potent and selective inhibition of FAAH positions it as a significant lead compound in medicinal chemistry and drug discovery. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for its effective and safe application in the laboratory.

References

An In-depth Technical Guide to 4-Nonylphenylboronic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Nonylphenylboronic acid, a versatile organoboron compound with significant applications in medicinal chemistry and organic synthesis. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol, and in-depth spectroscopic analysis. Furthermore, this guide will explore its primary applications as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) and a versatile coupling partner in Suzuki-Miyaura reactions, offering insights for researchers, scientists, and professionals in drug development.

Introduction

This compound belongs to the class of arylboronic acids, characterized by a boronic acid moiety (-B(OH)₂) attached to an aromatic ring. The presence of a long alkyl chain, in this case, a nonyl group, imparts unique lipophilic properties to the molecule, influencing its biological activity and solubility. This compound has garnered considerable interest, primarily as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in the regulation of pain, inflammation, and neurological processes.[1] Beyond its therapeutic potential, its structure makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted at the para position with a nonyl group and a boronic acid group.

Molecular Formula and Weight
  • Molecular Formula: C₁₅H₂₅BO₂

  • Molecular Weight: 248.17 g/mol

IUPAC Name and Identifiers
  • IUPAC Name: (4-nonylphenyl)boronic acid

  • CAS Number: 256383-45-6

  • Synonyms: 4-n-Nonylphenylboronic acid, 4-Nonylbenzeneboronic acid

Physicochemical Data
PropertyValue
AppearanceWhite to off-white crystalline powder
Melting Point86-87 °C (decomposes)[2]
SolubilitySoluble in organic solvents like THF, DMSO, and methanol. Sparingly soluble in water.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Grignard reaction, starting from 1-bromo-4-nonylbenzene.

Experimental Protocol: Grignard Reaction

This protocol outlines the synthesis of this compound from 1-bromo-4-nonylbenzene.

Reagents and Materials:

  • 1-bromo-4-nonylbenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (2M)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine to activate the magnesium.

    • Under an inert atmosphere (e.g., nitrogen or argon), add a small amount of a solution of 1-bromo-4-nonylbenzene (1.0 eq) in anhydrous THF via the dropping funnel.

    • Initiate the reaction by gentle heating. Once the reaction starts (indicated by a color change and gentle refluxing), add the remaining 1-bromo-4-nonylbenzene solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 2M hydrochloric acid until the solution is acidic (pH ~2).

    • Stir the mixture vigorously for 1 hour to hydrolyze the borate ester.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white crystalline solid.

Spectroscopic Analysis

A thorough spectroscopic analysis is crucial for the characterization and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following characteristic signals:

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.2-8.0 ppm). The protons ortho to the boronic acid group will be downfield due to its electron-withdrawing nature, while the protons ortho to the nonyl group will be slightly upfield.

  • Boronic Acid Protons: A broad singlet for the two -OH protons of the boronic acid group (δ 4.5-6.0 ppm), which is exchangeable with D₂O.

  • Nonyl Chain Protons:

    • A triplet corresponding to the benzylic -CH₂- group (δ ~2.6 ppm).

    • A complex multiplet for the other methylene groups of the nonyl chain (δ ~1.2-1.6 ppm).

    • A triplet for the terminal methyl group (-CH₃) (δ ~0.9 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework:

  • Aromatic Carbons: Signals in the aromatic region (δ 125-150 ppm). The carbon attached to the boron atom (ipso-carbon) will be broad and may be difficult to observe.

  • Nonyl Chain Carbons: A series of signals in the aliphatic region (δ 14-35 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

  • B-O Stretch: A strong band around 1350 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the nonyl chain and fragments corresponding to the phenylboronic acid moiety.

Applications

This compound has emerged as a valuable molecule in both medicinal chemistry and organic synthesis.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[3] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects.[1] this compound has been identified as a potent and selective inhibitor of FAAH.[4]

Mechanism of Inhibition: The boronic acid moiety is believed to act as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue (Ser241) in the active site of FAAH.[4] The long, lipophilic nonyl chain is thought to interact with the hydrophobic acyl chain-binding pocket of the enzyme, contributing to the high affinity and selectivity of the inhibitor.[5] This targeted interaction makes this compound a promising lead compound for the development of novel therapeutics for pain management and neurological disorders.

Suzuki-Miyaura Cross-Coupling Reactions

Arylboronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds.[6][7] this compound can be effectively coupled with a variety of aryl and vinyl halides or triflates to synthesize complex organic molecules.

Advantages in Synthesis: The presence of the nonyl group can enhance the solubility of the starting material and the resulting coupled product in organic solvents, which can be advantageous in certain synthetic applications. This makes it a useful building block for the synthesis of liquid crystals, functional polymers, and other advanced materials where long alkyl chains are desired to tailor the physical properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • GHS Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).

  • Precautionary Measures: Wear protective gloves, eye protection, and a lab coat. Avoid breathing dust.

Conclusion

This compound is a molecule of significant interest due to its dual utility as a potent FAAH inhibitor and a versatile building block in organic synthesis. Its unique structure, combining a reactive boronic acid moiety with a lipophilic nonyl chain, underpins its valuable biological and chemical properties. This guide provides a foundational understanding of its synthesis, characterization, and applications, intended to support and inspire further research and development in the fields of medicinal chemistry and materials science.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Synthesis via Grignard Reaction

Synthesis_Reaction Start 1-bromo-4-nonylbenzene Grignard 4-nonylphenylmagnesium bromide Start->Grignard Mg, THF Intermediate Borate Ester Intermediate Grignard->Intermediate 1. Borate Trimethyl borate Borate->Intermediate 2. Product This compound Intermediate->Product H₃O⁺ Acid HCl (aq)

Caption: Synthesis of this compound.

Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions 4-Nonylphenylboronic_acid 4-Nonylphenyl- boronic acid Product 4-Nonyl-1,1'-biphenyl (Coupled Product) 4-Nonylphenylboronic_acid->Product Aryl_Halide Ar-X (Aryl Halide) Aryl_Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., Na₂CO₃)

Caption: Suzuki-Miyaura coupling reaction.

References

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Nonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonylphenylboronic acid (NPBA) is an organoboron compound with significant interest in medicinal chemistry and materials science. It is recognized as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme implicated in various physiological processes, making NPBA a valuable tool for studying the endocannabinoid system.[1][2] Its molecular structure, featuring a hydrophilic boronic acid moiety and a lipophilic nonyl chain attached to a phenyl ring, imparts unique properties that are also exploited in the development of sensors and in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[3]

Given its therapeutic and synthetic potential, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the characterization of NPBA. This in-depth guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into experimental considerations, spectral interpretation, and predicted chemical shift assignments. This document is intended to serve as a valuable resource for researchers working with this compound and similar arylboronic acids.

Experimental Considerations for NMR Spectroscopy of Boronic Acids

Acquiring high-quality NMR spectra of arylboronic acids requires attention to specific experimental details. A primary challenge is the propensity of boronic acids to form cyclic, trimeric anhydrides known as boroxines, especially upon heating or in non-polar, aprotic solvents. This equilibrium between the monomeric acid and the boroxine can lead to complex or broadened NMR spectra.

Solvent Selection: The choice of solvent is critical. Protic solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred. These solvents can break up the boroxine trimers by forming hydrogen bonds with the boronic acid hydroxyl groups, thus favoring the monomeric form and yielding sharper, more easily interpretable spectra. In protic solvents, the B(OH)₂ protons will typically exchange with the solvent's deuterium, leading to their signal being broadened or absent.

Sample Preparation: To minimize boroxine formation, it is advisable to prepare samples at room temperature and avoid heating. The use of anhydrous solvents is not strictly necessary and can, in some cases, promote anhydride formation.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the nonyl chain.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of this compound. These predictions are based on established substituent effects on benzene rings and typical chemical shifts for alkyl chains.[4][5][6][7][8][9]

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2, H-6~ 7.7 - 7.9Doublet (d)~ 8.02H
H-3, H-5~ 7.2 - 7.4Doublet (d)~ 8.02H
H-1'~ 2.6Triplet (t)~ 7.52H
H-2'~ 1.6Quintet~ 7.52H
H-3' to H-8'~ 1.2 - 1.4Multiplet (m)-12H
H-9'~ 0.9Triplet (t)~ 7.03H
B(OH)₂Variable (broad)Singlet (s)-2H
Spectral Analysis and Interpretation
  • Aromatic Region (7.0 - 8.0 ppm): The para-substitution pattern of the benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.[8] The protons ortho to the electron-withdrawing boronic acid group (H-2, H-6) are expected to be deshielded and resonate at a lower field (higher ppm value) compared to the protons ortho to the electron-donating alkyl group (H-3, H-5). The coupling constant of approximately 8.0 Hz is typical for ortho-coupling in benzene derivatives.

  • Aliphatic Region (0.8 - 2.7 ppm): The nonyl chain exhibits signals consistent with a long-chain alkyl group.

    • The benzylic protons (H-1') are adjacent to the aromatic ring and are therefore shifted downfield to around 2.6 ppm, appearing as a triplet due to coupling with the H-2' protons.[10]

    • The terminal methyl group (H-9') will appear as a triplet at approximately 0.9 ppm, the most upfield signal, due to coupling with the H-8' methylene protons.

    • The methylene groups of the chain (H-2' to H-8') will produce a series of overlapping multiplets. The H-2' protons are expected to be slightly downfield from the rest of the chain due to their proximity to the ring. The bulk of the methylene protons (H-3' to H-8') will form a broad multiplet in the 1.2 - 1.4 ppm range.

  • Boronic Acid Protons: The two hydroxyl protons of the boronic acid group are acidic and undergo chemical exchange. Their chemical shift is highly dependent on the solvent, concentration, and temperature, and the signal is often broad. In deuterated protic solvents like methanol-d₄, this signal may be absent due to exchange with deuterium.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data

The table below outlines the predicted chemical shifts for the carbon atoms of this compound. These predictions are based on additive models for substituted benzenes and known chemical shifts for alkyl chains.[4][8][10][11]

Assignment Predicted δ (ppm)
C-1~ 145 - 148
C-4~ 130 - 133
C-2, C-6~ 135 - 138
C-3, C-5~ 128 - 130
C-1'~ 35 - 37
C-2'~ 31 - 33
C-3' to C-7'~ 29 - 30
C-8'~ 22 - 24
C-9'~ 14
Spectral Analysis and Interpretation
  • Aromatic Region (125 - 150 ppm): Six distinct signals are expected for the aromatic carbons, although the signals for C-2/C-6 and C-3/C-5 may be very close in chemical shift.

    • The ipso-carbon attached to the nonyl group (C-1) is expected to be significantly downfield due to the alkyl substituent effect.[10]

    • The carbon atom bonded to the boron (C-4) is often difficult to observe due to quadrupolar broadening from the boron nucleus. Its chemical shift is predicted to be in the 130-133 ppm range.[12]

    • The ortho-carbons (C-2, C-6) and meta-carbons (C-3, C-5) will have distinct chemical shifts influenced by both substituents.

  • Aliphatic Region (14 - 37 ppm): The nine carbons of the nonyl chain will give rise to a series of signals in the upfield region of the spectrum.

    • The benzylic carbon (C-1') will be the most downfield of the aliphatic carbons.

    • The terminal methyl carbon (C-9') will be the most upfield signal, typically around 14 ppm.

    • The remaining methylene carbons will appear in a predictable pattern, with C-2' and C-8' being slightly shifted from the main group of overlapping signals from C-3' to C-7'.

Visualization of Molecular Structure and Analytical Workflow

To aid in the assignment of NMR signals, the molecular structure of this compound with atom numbering is provided below. Additionally, a generalized workflow for NMR sample preparation and data acquisition is outlined.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

start Start: Solid this compound dissolve Dissolve in appropriate deuterated solvent (e.g., DMSO-d₆, CD₃OD) start->dissolve transfer Transfer to NMR tube dissolve->transfer shim Place in NMR spectrometer and perform shimming transfer->shim acquire_1H Acquire ¹H NMR spectrum shim->acquire_1H acquire_13C Acquire ¹³C NMR spectrum acquire_1H->acquire_13C process Process data (Fourier transform, phasing, baseline correction) acquire_13C->process analyze Analyze and interpret spectra process->analyze end End: Characterized Compound analyze->end

References

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Nonylphenylboronic Acid by FT-IR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Nonylphenylboronic Acid

This compound (4-NPBA) is an organoboron compound featuring a nine-carbon alkyl chain attached to a phenylboronic acid moiety. Its significance in the biomedical field is noteworthy, primarily as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme implicated in various physiological processes.[1] The compound also shows inhibitory effects on other lipases, making it a valuable tool in drug discovery and chemical biology.[1]

Given its therapeutic potential, the unambiguous structural confirmation and purity assessment of 4-NPBA are paramount. Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) serve as cornerstone analytical techniques for this purpose. FT-IR provides a molecular fingerprint by probing the vibrational modes of functional groups, while mass spectrometry elucidates the molecular weight and elemental composition, and offers structural insights through fragmentation analysis.

This guide provides a comprehensive framework for the analysis of 4-NPBA, detailing not just the protocols but the underlying scientific rationale for experimental choices. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this molecule and its analogues.

Physicochemical and Structural Properties

A foundational understanding of the molecule's properties is essential before delving into spectroscopic analysis.

PropertyValueSource
IUPAC Name (4-nonylphenyl)boronic acid[2]
Molecular Formula C₁₅H₂₅BO₂[2]
Molecular Weight 248.17 g/mol [2]
Appearance Solid[3]
Exact Mass 248.1947602 Da[2]

FT-IR Spectroscopic Analysis: Probing Molecular Vibrations

FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying the key functional groups within 4-NPBA. The principle rests on the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of the molecule's covalent bonds.

Causality in Experimental Choice: Attenuated Total Reflectance (ATR)

For a solid powder like 4-NPBA, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets. The rationale is threefold:

  • Minimal Sample Preparation: ATR requires only placing a small amount of the solid directly on the crystal, eliminating the laborious and potentially moisture-sensitive process of grinding and pressing KBr pellets.[4]

  • Reproducibility: It provides excellent sample-to-sample reproducibility by ensuring consistent contact and path length.

  • Aqueous Sensitivity: Boronic acids are prone to dehydration.[5] ATR minimizes exposure to atmospheric moisture and the hygroscopic KBr matrix, yielding a more representative spectrum of the compound itself.

Experimental Protocol: ATR-FT-IR
  • Instrument Preparation: Ensure the FT-IR spectrometer, equipped with a universal ATR accessory (e.g., with a diamond crystal), is purged and stable.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (notably CO₂ and H₂O).

  • Sample Application: Place a small, representative sample of this compound powder onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.[4]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Interpretation of the 4-NPBA FT-IR Spectrum

The FT-IR spectrum of 4-NPBA is a composite of absorptions from its hydroxyl, alkyl, aromatic, and boronic acid functionalities.

cluster_0 FT-IR Analysis Workflow Start Prepare Spectrometer & ATR Collect_BG Collect Background Spectrum Start->Collect_BG Apply_Sample Apply 4-NPBA to Crystal Collect_BG->Apply_Sample Acquire Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res) Apply_Sample->Acquire Process Process Data (Ratio to BG) Acquire->Process Interpret Interpret Spectrum (Peak Assignment) Process->Interpret End Structural Confirmation Interpret->End

Caption: A generalized workflow for ATR-FT-IR analysis.

Table 1: Characteristic FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale
3500 - 3200Broad, StrongO-H stretchCharacteristic of hydrogen-bonded hydroxyl groups in the B(OH)₂ moiety. The broadness is indicative of intermolecular hydrogen bonding, often as dimers.[4][6]
3100 - 3000MediumAromatic C-H stretchC-H stretching vibrations on the phenyl ring typically occur at frequencies just above 3000 cm⁻¹.[7]
2955 - 2850StrongAliphatic C-H stretchAsymmetric and symmetric stretching of C-H bonds in the CH₂ and CH₃ groups of the nonyl chain.[7]
~1605, ~1490Medium-StrongAromatic C=C stretchSkeletal vibrations of the benzene ring. The presence of multiple bands in this region is a strong indicator of an aromatic system.[4]
~1465MediumAliphatic C-H bendScissoring and bending vibrations of the CH₂ groups in the nonyl chain.
~1350StrongB-O stretch This is a key diagnostic peak for boronic acids, corresponding to the asymmetric stretching of the boron-oxygen single bond.[6][8][9]
~1190MediumB-OH in-plane bendBending vibration of the boron-oxygen-hydrogen angle, another important feature confirming the boronic acid group.[6]
~850StrongC-H out-of-plane bendBending of C-H bonds on the 1,4-disubstituted (para) benzene ring. The position is characteristic of the substitution pattern.

Mass Spectrometry Analysis: Unveiling Molecular Weight and Structure

Mass spectrometry is indispensable for determining the molecular weight of 4-NPBA and providing structural clues through controlled fragmentation.

Causality in Experimental Choice: Electrospray Ionization (ESI)

Boronic acids present a unique challenge for mass spectrometry: they readily undergo thermally induced dehydration to form cyclic trimers known as boroxines.[5][10] This complicates spectra and can suppress the signal of the true molecular ion.

Electrospray Ionization (ESI) is the method of choice because it is a "soft" ionization technique that transfers molecules from solution to the gas phase with minimal thermal stress.[11] This significantly reduces the propensity for boroxine formation, allowing for the reliable detection of the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion.[12][13]

Experimental Protocol: LC-MS with ESI
  • Sample Preparation: Prepare a dilute solution of 4-NPBA (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[14]

  • Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer equipped with an ESI source. While direct infusion is possible, LC-MS allows for sample cleanup and separation from impurities.

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase column with a gradient elution, for instance, from a water/acetonitrile mobile phase with a modifier like ammonium acetate to improve ionization.[12]

  • ESI Source Conditions:

    • Ionization Mode: Acquire data in both positive and negative ion modes to determine which provides better sensitivity. For boronic acids, negative mode can be quite effective.[15]

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: Keep as low as feasible (e.g., 100-150 °C) to minimize in-source dehydration.[14]

  • Mass Analysis:

    • Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the molecular ion.

    • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum for structural elucidation.

Interpretation of the 4-NPBA Mass Spectrum

A trustworthy analysis of the mass spectrum relies on several key self-validating features.

  • The Boron Isotopic Pattern: Boron has two stable isotopes: ¹¹B (80.1%) and ¹⁰B (19.9%), an approximate 4:1 ratio.[5] Consequently, any ion containing a boron atom will appear as a doublet of peaks separated by 1 Da, with the peak at the lower mass (containing ¹⁰B) having an intensity of about 20-25% of the main peak (containing ¹¹B). This pattern is a definitive confirmation of the presence of boron in an ion.

  • Molecular Ion: With a molecular weight of 248.17, the expected ions are:

    • Positive Mode [M+H]⁺: m/z 249.19

    • Negative Mode [M-H]⁻: m/z 247.18

  • Fragmentation Pathways (Tandem MS): The MS/MS spectrum provides structural confirmation. Based on data for 4-NPBA, key fragmentations from the [M+H]⁺ precursor at m/z 249.2 are observed.[2]

M_H [M+H]⁺ m/z 249.2 F_231 [M+H - H₂O]⁺ m/z 231.2 M_H->F_231 - H₂O (Dehydration) F_221 [M+H - C₂H₄]⁺ m/z 221.2 M_H->F_221 - C₂H₄ (Alkyl Chain) F_161 [C₁₂H₁₇]⁺ m/z 161.2 M_H->F_161 - C₃H₉BO₂ (Rearrangement & Loss)

Caption: Key fragmentation pathways for 4-NPBA in positive ion ESI-MS/MS.

Table 2: Key Ions and Fragmentations in the ESI-MS of this compound

m/zIon FormulaInterpretationRationale
249.2[C₁₅H₂₅BO₂ + H]⁺Protonated Molecular Ion The primary ion observed in positive ESI mode, confirming the molecular weight.[2]
231.2[C₁₅H₂₄BO]⁺Loss of Water (-18 Da)A very common fragmentation for boronic acids, representing dehydration of the B(OH)₂ group.[2]
221.2[C₁₃H₂₂BO₂]⁺Loss of Ethene (-28 Da)Fragmentation within the nonyl alkyl chain, a characteristic pathway for long-chain alkanes.[2]
161.2[C₁₂H₁₇]⁺Alkylbenzene FragmentRepresents cleavage and rearrangement within the nonyl chain, leading to a stable C₁₂ hydrocarbon cation, likely involving the aromatic ring.[2] This type of fragmentation is common for alkylbenzenes.[16]

Safety and Handling

As a laboratory chemical, this compound requires appropriate handling.

  • Hazards: It is known to cause skin and serious eye irritation.[2]

  • Precautions: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18] Avoid creating dust.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[17]

Conclusion

The combination of FT-IR and mass spectrometry provides a robust and comprehensive analytical workflow for the characterization of this compound. FT-IR confirms the presence of all key functional groups—hydroxyl, alkyl, aromatic, and the critical B-O bond—offering a rapid identity check. Mass spectrometry, particularly with ESI-MS/MS, provides definitive molecular weight confirmation and structural verification through predictable fragmentation pathways and the unmistakable boron isotopic signature. Together, these techniques form a self-validating system that ensures the identity and integrity of this important molecule for research and drug development applications.

References

An In-depth Technical Guide to the Safe Handling and Storage of 4-Nonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-Nonylphenylboronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. By grounding these procedures in the specific chemical properties and potential hazards of the compound, we aim to foster a self-validating system of safety within your laboratory environment.

Introduction: Understanding this compound

This compound is an organoboron compound with significant utility in scientific research. Notably, it has been identified as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), making it a valuable tool in neurological and pharmacological studies.[1] Its structure, featuring a boronic acid functional group attached to a nonylphenyl backbone, dictates its reactivity and informs the specific handling precautions required.

Caption: Chemical structure of this compound.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. For many specialized research chemicals, comprehensive toxicological data may not be available; therefore, it is crucial to treat the compound with a high degree of caution.[2][3]

Based on aggregated data from multiple suppliers, this compound is classified with the following hazards.[4]

Hazard Class GHS Code Hazard Statement
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

The acidic nature of the boronic acid moiety is the primary driver of its irritant properties. The fine, dusty nature of the solid compound increases the risk of inadvertent inhalation, leading to respiratory tract irritation.[2]

Risk Assessment Workflow

Before any procedure involving this compound, a formal risk assessment must be conducted. This process is not a mere formality but a critical thinking exercise to ensure all potential scenarios are considered and mitigated.

Risk_Assessment_Workflow start Start: New Experiment with this compound identify_hazards 1. Identify Hazards - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) - Unknown toxicities? start->identify_hazards evaluate_risks 2. Evaluate Risks - Scale of experiment (mg vs g) - Dust generation potential - Duration of handling identify_hazards->evaluate_risks implement_controls 3. Implement Controls evaluate_risks->implement_controls reassess Re-evaluate & Modify Controls evaluate_risks->reassess High Risk Identified engineering_controls Engineering Controls: - Fume Hood Required? implement_controls->engineering_controls Primary ppe_selection PPE Selection: - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator needed? implement_controls->ppe_selection Secondary procedural_controls Procedural Controls: - Spill kit ready? - Waste disposal plan? - Emergency contacts posted? implement_controls->procedural_controls Tertiary engineering_controls->ppe_selection ppe_selection->procedural_controls proceed Proceed with Experiment procedural_controls->proceed reassess->implement_controls

Caption: A logical workflow for risk assessment before handling the compound.

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

Mitigating the risks identified above requires a multi-layered approach, starting with robust engineering controls and supplemented by appropriate PPE.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All handling of solid this compound that could generate dust, and any work with its solutions, must be conducted in a certified chemical fume hood.[5][6] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing them from entering the laboratory atmosphere and being inhaled by the researcher.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[7][8]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and unobstructed.[8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used consistently and correctly. The following table, compiled from safety data sheets of analogous boronic acids, outlines the required PPE.[5][9][10]

Protection Type Specification Rationale & Causality
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133. A full-face shield is required when handling larger quantities or when there is a significant splash risk.[7]The boronic acid functional group is a known eye irritant.[4] Goggles provide a seal around the eyes to protect against fine dust particles and splashes, which standard safety glasses do not.
Hand Protection Chemically resistant gloves (e.g., nitrile).[9]Prevents direct skin contact, mitigating the risk of skin irritation (H315).[4] Gloves must be inspected for tears before use and changed immediately upon contamination.[9]
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[9]Protects skin on the arms and body from accidental spills and contact.
Respiratory Protection For weighing or transferring the solid compound where dust may be generated, a NIOSH/MSHA approved respirator (e.g., N95 dust mask or a respirator with a P100 filter) is mandatory.[5][9][10]The fine particulate nature of the solid poses a direct inhalation hazard, leading to respiratory tract irritation (H335).[4] A respirator filters these particles from the air before they can be inhaled.

Step-by-Step Safe Handling Protocol

Adherence to a strict operational protocol is crucial for safety. The causality is clear: methodical, deliberate actions prevent the generation of dust and minimize the potential for spills and exposure.

Protocol: Handling Solid this compound

  • Preparation: a. Verify that the chemical fume hood is operational and the sash is at the appropriate working height. b. Ensure an eyewash station and safety shower are accessible. c. Assemble all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the fume hood to minimize movement in and out of the controlled workspace. d. Designate a specific area within the hood for handling the solid.

  • Donning PPE: a. Put on all required PPE as outlined in the table above before approaching the fume hood to begin work.

  • Handling the Chemical: a. Before opening, gently tap the container to settle the contents. b. Open the container slowly within the fume hood to avoid creating a plume of dust. c. Use a spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid scooping actions that could aerosolize the powder.[9] d. Keep the container of this compound tightly closed when not in use.[9]

  • Post-Handling & Hygiene: a. Tightly seal the primary container. b. Decontaminate the spatula and work surface with an appropriate solvent and wipe. Dispose of the wipe as hazardous waste. c. Carefully remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste stream. d. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10] Do not eat, drink, or smoke in the laboratory.

Storage Procedures

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

Storage Parameter Requirement Rationale & Causality
Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5][10]Boronic acids can be hygroscopic and may degrade upon exposure to moisture.[11][12] Cool temperatures slow potential degradation pathways.
Incompatibilities Keep away from strong oxidizing agents, strong acids, and strong bases.[8][10][12]Incompatible materials can react violently or cause decomposition of the product, potentially creating a hazardous situation.
Light Sensitivity Store away from direct sunlight.Some boronic acids may be light-sensitive, leading to degradation.[6]
Labeling Ensure the container is clearly labeled with the chemical name, date received, and all relevant hazard pictograms.Proper labeling is critical for immediate hazard identification by all lab personnel.

Emergency Procedures

Preparedness is key to effectively managing any laboratory incident.

Spill Response

In the event of a spill, the primary goal is to contain and clean the material without creating additional hazards, such as airborne dust.

Spill_Response_Workflow spill Spill Occurs! alert 1. Alert Others & Evacuate (if necessary) spill->alert assess 2. Assess the Spill Is it a major spill? (>10g or outside fume hood) alert->assess small_spill Small Spill Protocol assess->small_spill No large_spill Large Spill Protocol: - Evacuate Area - Restrict Access - Contact EHS/Safety Officer assess->large_spill Yes ppe 3. Don Appropriate PPE (include respirator) small_spill->ppe contain 4. Contain & Clean - Gently cover with absorbent material - Avoid raising dust ppe->contain collect 5. Collect Waste - Carefully sweep/scoop into a labeled hazardous waste container contain->collect decontaminate 6. Decontaminate Area - Wipe with appropriate solvent, then soap and water collect->decontaminate report 7. Report Incident (to supervisor/EHS) decontaminate->report

Caption: A workflow for responding to a spill of solid this compound.

Small Spill Cleanup Protocol (Solid):

  • Evacuate and Secure: Alert personnel in the immediate area. Restrict access.[13]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to prevent dust from becoming airborne.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[13]

  • Report: Report the spill to the appropriate safety personnel.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[7][10]

  • Inhalation: Remove the person from exposure to fresh air immediately. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][7][10]

  • Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include carbon monoxide, carbon dioxide, and oxides of boron.[2][8][10]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2][7]

Waste Disposal

All waste generated from the use of this compound must be considered hazardous waste.

Protocol: Waste Collection and Disposal

  • Waste Characterization: this compound waste should be classified as hazardous chemical waste. Do not mix with other waste streams unless approved by your institution's Environmental Health & Safety (EHS) department.[13]

  • Waste Collection:

    • Solid Waste: Collect excess solid reagent, contaminated PPE (gloves, wipes), and spill cleanup materials in a designated, clearly labeled, and sealable hazardous waste container.[13]

    • Liquid Waste: Collect solutions containing the compound in a compatible, labeled waste container (e.g., HDPE or glass). Do not overfill containers.[13][14]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant).[14]

  • Storage: Store sealed waste containers in a designated satellite accumulation area until collection.

  • Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[13] Never dispose of this compound down the drain.[13]

References

commercial suppliers and purity grades of 4-Nonylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to 4-Nonylphenylboronic Acid: Commercial Grades, Purity Analysis, and Application-Specific Considerations

Introduction to this compound

This compound (CAS No. 256383-45-6) is an organoboron compound featuring a nine-carbon alkyl chain attached to a phenylboronic acid moiety.[1] Its bifunctional nature—a hydrophobic alkyl tail and a reactive boronic acid head—makes it a valuable reagent in organic synthesis and a potent molecule in biochemical research.

Primarily, it serves as a crucial building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for constructing carbon-carbon bonds to create complex molecules like biaryl compounds, which are common scaffolds in pharmaceuticals and advanced materials.[2][3] Beyond synthesis, this compound has been identified as a potent and highly selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme of significant interest in drug development for pain and inflammation.[4] This dual utility places a premium on understanding its commercial availability, purity, and the impact of that purity on experimental outcomes.

Chemical Structure and Properties:

  • Molecular Formula: C₁₅H₂₅BO₂[1]

  • Molecular Weight: 248.17 g/mol [1]

  • SMILES: CCCCCCCCCc1ccc(B(O)O)cc1[5]

  • Appearance: Typically a white to off-white solid (powder or crystals).

Commercial Landscape: Suppliers and Procurement

This compound is available from a range of specialty chemical suppliers. Procurement for research and development purposes typically involves sourcing from companies that synthesize or distribute fine chemicals.

Key Commercial Suppliers Include:

  • Alfa Aesar (a Thermo Fisher Scientific brand)

  • Energy Chemical

  • J & K SCIENTIFIC LTD.

  • BLD Pharm[5]

  • Wuhan Chemwish Technology Co., Ltd[6]

  • Cayman Chemical[7]

While many suppliers list this product, the advertised purity and the actual batch-to-batch consistency can vary. For critical applications, it is imperative for researchers not to rely solely on the label purity but to conduct in-house quality control and verification.

Decoding Purity: Grades, Impurities, and Analytical Verification

The utility of this compound is directly tied to its purity. Commercial grades typically range from 95% to >98%. Understanding the nature of potential impurities is critical for troubleshooting experiments and ensuring reproducible results.

Common Impurities in Arylboronic Acids

The synthesis and storage of this compound can lead to several characteristic impurities:

  • Boroxines (Anhydrides): The most common impurity, boroxines are cyclic trimers formed by the intermolecular dehydration of three boronic acid molecules.[2] Their presence disrupts the stoichiometry of reactions, as the true molar quantity of the active monomeric boronic acid is lower than calculated from the bulk weight. This is a primary source of inconsistency in Suzuki-Miyaura couplings.[8]

  • Protodeboronation Products: This involves the cleavage of the C-B bond, resulting in the formation of nonylbenzene and boric acid.[9] This impurity is inactive in cross-coupling reactions and its presence directly reduces the yield of the desired product.

  • Homocoupling Products: Biphenyls formed from the coupling of two boronic acid molecules can arise as byproducts during the Suzuki reaction itself, complicating purification of the final product.[9]

  • Residual Starting Materials and Reagents: Depending on the synthetic route, trace amounts of precursors or reagents may remain.

Comparative Analysis of Commercial Grades

When sourcing this reagent, a Certificate of Analysis (CoA) is the most important document to review.[10] It provides batch-specific data on purity and the analytical methods used for its determination. Below is a representative table illustrating the specifications a researcher should expect.

Parameter Grade I (Standard, ~95%) Grade II (High Purity, ≥98%) Analytical Method
Purity (Assay) ≥95.0%≥98.0%HPLC, qNMR
Appearance White to Light Tan PowderWhite Crystalline PowderVisual Inspection
Structure Confirmation Conforms to StructureConforms to Structure¹H NMR, MS
Major Impurity Typically Boroxine (<5%)Boroxine (<1.5%)HPLC, MS
Solubility Soluble in THF, Dioxane, MethanolSoluble in THF, Dioxane, MethanolVisual Inspection

Note: This table is illustrative. Actual specifications must be confirmed with the supplier for each specific batch.

The Critical Role of Purity in Advanced Applications

The required purity of this compound is dictated by its intended use.

  • In Suzuki-Miyaura Coupling: The presence of boroxine directly impacts reaction stoichiometry, potentially leading to lower yields and the formation of byproducts.[2] Protodeboronated impurities reduce the available active reagent. For developing scalable and reproducible synthetic routes, using a high-purity grade (≥98%) with a known, low boroxine content is essential.

  • In Drug Development & Enzyme Inhibition: As a potent FAAH inhibitor, this compound used in biological assays or as a pharmaceutical intermediate must be of the highest possible purity.[4] Impurities can confound biological data by exhibiting their own off-target effects or inhibiting the enzyme themselves. Furthermore, for any compound intended for eventual clinical development, regulatory bodies like the FDA and EMA have strict guidelines (e.g., ICH Q3A/B) that mandate the identification, reporting, and toxicological qualification of any impurity present above certain thresholds (often as low as 0.05%).[11][12][13]

Standard Protocol: Purity Assessment by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of arylboronic acids.[14] It can effectively separate the main compound from its common impurities.

Step-by-Step HPLC Methodology

This protocol is a robust starting point for the quality control of this compound.

  • Instrumentation and Column:

    • System: A standard HPLC system with a UV detector.[14]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid (v/v) in Water. Rationale: The acid suppresses the ionization of the boronic acid hydroxyl groups, leading to better peak shape.

    • Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm. Rationale: This wavelength provides good sensitivity for the phenyl ring chromophore.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 95
      20.0 95
      20.1 40

      | 25.0 | 40 |

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve in 1 mL of a 1:1 mixture of Acetonitrile and Water (diluent).

    • Vortex until fully dissolved. Filter through a 0.45 µm syringe filter if any particulates are visible.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the area percentage of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Note: This method assumes similar response factors for all impurities. For rigorous quantification, reference standards for known impurities would be required.

This protocol is adapted from standard methods for arylboronic acid analysis.[14][15][16][17]

Strategic Supplier Qualification Workflow

Selecting the right supplier and ensuring consistent quality is a systematic process. The following workflow is recommended for research and development professionals.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: In-House Validation cluster_3 Phase 4: Final Decision start Identify Need for This compound search Search Literature & Supplier Databases (e.g., PubChem, Alfa Aesar) start->search shortlist Shortlist 2-4 Potential Suppliers Based on Stated Purity & Availability search->shortlist request_docs Request Batch-Specific CoA & Technical Data Sheet shortlist->request_docs eval_docs Evaluate CoA: - Purity Assay (%) - Analytical Methods Used - Impurity Profile request_docs->eval_docs request_sample Request Sample for QC eval_docs->request_sample qc_test Perform In-House QC: - HPLC Purity Analysis - NMR for Structure ID request_sample->qc_test compare Compare QC Results with Supplier CoA qc_test->compare pilot_rxn Test in Small-Scale Pilot Application compare->pilot_rxn decision Results Acceptable? pilot_rxn->decision approve Approve Supplier & Place Bulk Order decision->approve Yes reject Reject Supplier & Evaluate Next Candidate decision->reject No reject->shortlist

Caption: Workflow for qualifying a chemical supplier.

Conclusion

This compound is a versatile and powerful reagent whose effectiveness is fundamentally dependent on its purity. For researchers in both synthetic chemistry and drug development, a thorough understanding of the common impurities, such as boroxines, and the methods to quantify them, is not merely academic but essential for achieving reliable and reproducible results. By implementing a rigorous supplier qualification process and routine in-house quality control via techniques like HPLC, scientists can mitigate risks associated with purity, ensuring the integrity and success of their research endeavors.

References

A Senior Application Scientist's Guide to the Synthesis of 4-Alkylphenylboronic Acids: Methodologies, Mechanisms, and Practical Insights

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 4-Alkylphenylboronic Acids

In the landscape of modern organic chemistry, 4-alkylphenylboronic acids have emerged as indispensable building blocks. Their utility spans from the synthesis of complex pharmaceutical intermediates to the development of advanced OLED materials.[1] The dual functionality of the boronic acid group, a key participant in palladium-catalyzed cross-coupling reactions, and the tunable nature of the alkyl substituent, which modulates steric and electronic properties, makes this class of compounds a cornerstone of molecular engineering.[2][3] Professionals in drug discovery and materials science frequently leverage these reagents to construct intricate molecular architectures, making a deep understanding of their synthesis not just an academic exercise, but a practical necessity for innovation.[4][5] This guide provides an in-depth exploration of the core synthetic strategies, grounded in mechanistic principles and validated by field-proven protocols.

Chapter 1: The Grignard Reagent Approach: A Classic and Robust Methodology

The reaction of a Grignard reagent with a trialkyl borate ester remains one of the most fundamental and widely practiced methods for synthesizing arylboronic acids.[6][7] This approach is valued for its cost-effectiveness and straightforward execution, particularly when starting from readily available 4-alkylbromobenzenes.

The Underlying Mechanism: A Nucleophilic Attack

The synthesis hinges on the formation of a highly nucleophilic organomagnesium halide (Grignard reagent). The subsequent reaction with a trialkyl borate, which features an electrophilic boron atom, proceeds through a nucleophilic addition. The final step is a simple acidic hydrolysis to yield the desired boronic acid.

The causality is clear: the polarization of the carbon-magnesium bond in the Grignard reagent creates a potent carbanion, which is the driving force for the C-B bond formation. The choice of a borate ester, typically trimethyl or triisopropyl borate, is critical; its steric and electronic properties influence reaction rates and yields.

Experimental Workflow: Grignard Synthesis

The following diagram illustrates the typical laboratory workflow for the Grignard-based synthesis of a 4-alkylphenylboronic acid.

Grignard_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis & Workup A Dry Glassware & Mg Turnings B Add Anhydrous Ether (e.g., THF) A->B C Slowly Add 4-Alkyl-Aryl Halide B->C D Initiate & Reflux C->D E Cool Reaction to Low Temp (-78°C) D->E F Add Trialkyl Borate (e.g., B(OMe)₃) E->F G Stir & Allow to Warm F->G H Quench with Acid (e.g., aq. HCl) G->H I Phase Separation H->I J Extract Aqueous Layer I->J K Dry & Evaporate Solvent J->K L Purify (Recrystallization) K->L M M L->M Final Product: 4-Alkylphenylboronic Acid

Caption: Workflow for Grignard-based synthesis of 4-alkylphenylboronic acids.

Detailed Experimental Protocol: Synthesis of 4-tert-Butylphenylboronic Acid

This protocol is a self-validating system, adapted from established methodologies.[7]

Materials:

  • Magnesium turnings

  • 1-Bromo-4-tert-butylbenzene

  • Trimethyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (as initiator)

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Grignard Formation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add anhydrous THF and a few drops of 1,2-dibromoethane. Slowly add a solution of 1-bromo-4-tert-butylbenzene (1.0 eq) in anhydrous THF via an addition funnel. The reaction is initiated, often indicated by gentle reflux. Maintain reflux for 1-2 hours after the addition is complete to ensure full conversion.

  • Borylation: Cool the resulting Grignard solution to -78 °C using a dry ice/acetone bath. Slowly add trimethyl borate (1.4 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding 2 M HCl with vigorous stirring.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate).

Critical Parameters and Optimization

The success of the Grignard method is highly dependent on rigorous control of reaction conditions.

ParameterRecommended ConditionRationale & Causality
Temperature Grignard Formation: Reflux. Borylation: -78 °C to -10 °C.[7]Grignard formation requires thermal energy to initiate. The borylation step is highly exothermic; low temperatures are crucial to prevent over-addition of the Grignard reagent to the borate ester, which would lead to diaryl- and triarylborane byproducts.
Reactant Ratio Mg:Aryl Halide (approx. 1.2:1), Borate Ester:Aryl Halide (1.4:1).[7]A slight excess of magnesium ensures complete consumption of the aryl halide. An excess of the borate ester maximizes the capture of the Grignard reagent, improving the yield of the desired boronic acid.
Solvent Anhydrous ethers (THF, Diethyl Ether).[8]The ether solvent is critical as it solvates and stabilizes the Grignard reagent.[8] The absence of protic solvents is mandatory, as they would instantly quench the Grignard reagent.

Chapter 2: Palladium-Catalyzed Borylation: The Modern Approach

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis.[1] While typically used to form C-C bonds, a related palladium-catalyzed process can be used to form the C-B bond itself, providing a powerful alternative to the Grignard method. This is often achieved by coupling an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[5]

The Catalytic Cycle: An Elegant Dance of Metals

This methodology operates via a well-understood catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.

  • Transmetalation: The diboron reagent coordinates to the palladium center, and a boryl group is transferred to the palladium, displacing the halide.

  • Reductive Elimination: The aryl group and the boryl group couple and are eliminated from the palladium center, forming the aryl boronate ester and regenerating the Pd(0) catalyst.

The primary advantage of this method is its remarkable functional group tolerance. Unlike the highly basic and nucleophilic Grignard reagents, this process can be conducted in the presence of esters, ketones, and nitriles, which would be incompatible with the classical approach.

Suzuki_Borylation_Cycle Pd-Catalyzed Borylation Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(X)L₂ pd0->pd2_complex base Base (e.g., KOAc) oxidative_add Oxidative Addition oxidative_add->pd2_complex transmetalation Transmetalation pd2_boryl Ar-Pd(II)(Bpin)L₂ pd2_complex->pd2_boryl halide_salt X⁻ pd2_complex->halide_salt X⁻ out transmetalation->pd2_boryl pd2_boryl->pd0 reductive_elim Reductive Elimination pd2_boryl->reductive_elim reductive_elim->pd0 product Ar-B(pin) reductive_elim->product aryl_halide Ar-X aryl_halide->oxidative_add diboron B₂(pin)₂ diboron->transmetalation base->transmetalation

References

Methodological & Application

Application Notes: A Detailed Protocol for Suzuki Coupling using 4-Nonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Suzuki-Miyaura Coupling and the Significance of Lipophilic Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron species, such as a boronic acid, with an organic halide or triflate in the presence of a base.[1][2] Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3]

This guide provides a detailed protocol for the Suzuki coupling of 4-nonylphenylboronic acid. The incorporation of a long alkyl chain, such as a nonyl group, into a biaryl scaffold is a common strategy in medicinal chemistry and materials science. The nonyl group significantly increases the lipophilicity of the molecule, which can enhance its membrane permeability, solubility in nonpolar media, and interaction with hydrophobic biological targets.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X). This step oxidizes the palladium from its 0 to +2 oxidation state, forming a square planar organopalladium(II) complex.[5][6]

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species (Ar'-B(OH)₃⁻). The halide or other leaving group on the palladium is replaced by the aryl group from the boronate.[2][4]

  • Reductive Elimination: The final step involves the coupling of the two organic groups (Ar and Ar') attached to the palladium center. This forms the desired biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ Base diaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar' Suzuki_Workflow start Combine Reactants and Base inert Establish Inert Atmosphere start->inert catalyst Add Pd Catalyst inert->catalyst solvent Add Solvent Mixture catalyst->solvent heat Heat and Stir (90 °C) solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Pure Biphenyl Product purify->product

References

The Versatile Role of 4-Nonylphenylboronic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Nonylphenylboronic acid, a derivative of phenylboronic acid featuring a long-chain alkyl substituent, has emerged as a valuable reagent with distinct properties that offer unique advantages in a variety of synthetic transformations. Its nonyl group imparts significant lipophilicity, influencing solubility and reactivity, while also acting as an electron-donating group that modulates the electronic character of the phenyl ring.

This comprehensive guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing in-depth application notes and detailed protocols for the utilization of this compound in key organic reactions. We will delve into the mechanistic underpinnings of these transformations and offer field-proven insights into optimizing reaction conditions to harness the full potential of this versatile building block.

Core Applications in Cross-Coupling Reactions

This compound is a prominent coupling partner in two of the most powerful C-C and C-heteroatom bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Chan-Lam coupling.

The Suzuki-Miyaura Coupling: Crafting Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate, forming a new carbon-carbon single bond.[1][2] This reaction is celebrated for its mild conditions and broad functional group tolerance.[3][4]

Mechanistic Rationale and the Influence of the 4-Nonyl Group

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] The electron-donating nature of the 4-nonyl group in this compound can facilitate the transmetalation step by increasing the nucleophilicity of the phenyl ring. However, the steric bulk of the nonyl group, although not directly adjacent to the boronic acid moiety, can influence the choice of ligand on the palladium catalyst to ensure efficient coupling.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Nonyl-1,1'-biphenyl

This protocol details a representative Suzuki-Miyaura coupling of this compound with iodobenzene. The choice of a phosphine ligand such as SPhos is often beneficial for electron-rich boronic acids.

Reagent MW Amount Equivalents
This compound248.17 g/mol 248 mg1.0
Iodobenzene204.01 g/mol 224 mg1.1
Pd₂(dba)₃915.72 g/mol 23 mg0.025
SPhos410.47 g/mol 41 mg0.1
K₃PO₄212.27 g/mol 637 mg3.0
1,4-Dioxane/Water (4:1)-5 mL-

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (248 mg, 1.0 mmol), iodobenzene (224 mg, 1.1 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • In a separate vial, weigh out Pd₂(dba)₃ (23 mg, 0.025 mmol) and SPhos (41 mg, 0.1 mmol).

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the catalyst and ligand to the flask under a positive flow of the inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-nonyl-1,1'-biphenyl.

The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling is a copper-catalyzed reaction that forms a bond between an arylboronic acid and a compound containing an N-H or O-H bond, such as an amine, alcohol, or phenol.[6][7] A key advantage of this reaction is that it can often be performed in the presence of air.[8]

Mechanistic Insights and the Role of the 4-Nonyl Substituent

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction.[7] It is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the heteroatom nucleophile and the arylboronic acid to the copper center. The electron-donating 4-nonyl group can enhance the rate of transmetalation from boron to copper.

Diagram: General Workflow for Chan-Lam Coupling

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Combine Arylboronic Acid, Amine/Alcohol, and Copper Catalyst Base Add Base (e.g., Pyridine or K2CO3) Start->Base Solvent Add Solvent (e.g., DCM or Toluene) Base->Solvent React Stir at Room Temperature or Heat Solvent->React Monitor Monitor by TLC or LC-MS React->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Caption: General experimental workflow for the Chan-Lam coupling reaction.

Experimental Protocol: Synthesis of N-(4-Nonylphenyl)aniline

This protocol describes a representative Chan-Lam N-arylation of aniline with this compound. Copper(II) acetate is a commonly used catalyst for this transformation.

Reagent MW Amount Equivalents
This compound248.17 g/mol 248 mg1.0
Aniline93.13 g/mol 102 mg1.1
Copper(II) Acetate181.63 g/mol 182 mg1.0
Pyridine79.10 g/mol 158 mg2.0
Dichloromethane (DCM)-10 mL-

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (248 mg, 1.0 mmol), aniline (102 mg, 1.1 mmol), and copper(II) acetate (182 mg, 1.0 mmol).

  • Add dichloromethane (10 mL) to the flask.

  • Add pyridine (158 mg, 2.0 mmol) to the reaction mixture.

  • Stir the reaction mixture, open to the air, at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the copper salts, washing the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(4-nonylphenyl)aniline.

Conclusion: A Valuable Asset in Synthetic Chemistry

This compound stands out as a highly effective and versatile building block in organic synthesis. Its unique combination of an electron-rich aromatic ring and a lipophilic side chain allows for its successful application in powerful bond-forming reactions like the Suzuki-Miyaura and Chan-Lam couplings. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this compound in their synthetic endeavors, paving the way for the creation of novel and complex molecules for a wide range of applications, from pharmaceuticals to materials science.

References

Application Notes and Protocols: Leveraging 4-Nonylphenylboronic Acid for Advanced C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-Nonylphenylboronic Acid in Suzuki-Miyaura Coupling

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal to the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1][2] This guide focuses on a specific, yet highly versatile building block: This compound (C₁₅H₂₅BO₂).[3][4]

With its distinct molecular structure featuring a hydrophilic boronic acid moiety and a lipophilic nonyl chain, this compound offers unique solubility profiles and steric/electronic properties. These characteristics can be strategically exploited to synthesize a range of substituted biaryl compounds, which are prevalent scaffolds in drug discovery. This document provides an in-depth exploration of the mechanistic underpinnings, practical protocols, and expert insights for successfully employing this compound in Suzuki-Miyaura C-C bond formation.

Mechanism and Scientific Rationale: The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][5] Understanding this cycle is paramount for rational optimization and troubleshooting.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (or triflate), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1] The reactivity of the halide follows the general trend: I > Br > Cl.[1]

  • Transmetalation: This crucial step involves the transfer of the organic group (in this case, the 4-nonylphenyl group) from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base.[2] The base reacts with the boronic acid to form a more nucleophilic boronate species ("ate" complex), which readily undergoes transmetalation.[6][7][8]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][5]

The Critical Role of the Base

The choice and stoichiometry of the base are critical variables that can significantly impact reaction efficiency.[7][8] The primary role of the base is to activate the boronic acid, forming a boronate complex (e.g., [R-B(OH)₃]⁻).[7] This increases the nucleophilicity of the organic moiety, facilitating its transfer to the electrophilic Pd(II) center during transmetalation.[2] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., Ba(OH)₂). The selection depends on the substrate's sensitivity to the base and the desired reaction kinetics.[7]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) PdII_intermediate Ar-Pd(II)L₂-X Pd0->PdII_intermediate Ar-X ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition PdII_coupled Ar-Pd(II)L₂-R PdII_intermediate->PdII_coupled [R-B(OH)₃]⁻ BoronicAcid This compound (R-B(OH)₂) Boronate Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Transmetalation Transmetalation PdII_coupled->Pd0 Ar-R Product Product (Ar-R) PdII_coupled->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%e.g., CymitQuimica[3]Store in a cool, dry place.
Aryl Halide (e.g., 4-bromoanisole)Reagent gradeVariousReactivity: I > Br > Cl.
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst gradeVariousAir-sensitive; handle under inert gas.
Base (e.g., K₂CO₃)AnhydrousVariousFinely powder before use for better solubility.
Solvent (e.g., Toluene/H₂O)Anhydrous/DegassedVariousUse a solvent mixture for biphasic conditions.
Schlenk flask or sealed vial------Must be flame-dried before use.
Magnetic stir bar---------
Inert gas (Argon or Nitrogen)High purity---For maintaining an inert atmosphere.
Protocol: Synthesis of 4-Methoxy-4'-nonyl-1,1'-biphenyl

This protocol details the coupling of this compound with 4-bromoanisole.

1. Reaction Setup:

  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[9]

  • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is crucial for activating the boronic acid.[2]

2. Creation of Inert Atmosphere:

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[9]

  • Rationale: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it.[10] Maintaining an inert atmosphere is critical for catalytic activity.

3. Solvent Addition and Reaction:

  • Through the septum, add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Lower the flask into a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously overnight (12-16 hours).

  • Rationale: A biphasic solvent system (e.g., toluene/water or dioxane/water) is often beneficial. The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst. Vigorous stirring is necessary to ensure efficient mixing between the two phases.

4. Reaction Work-up and Product Isolation:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Rationale: Standard aqueous work-up removes the inorganic salts and other water-soluble byproducts.

5. Purification:

  • Filter the dried organic solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxy-4'-nonyl-1,1'-biphenyl.

  • Rationale: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or side products.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A 1. Add Reagents to Flame-Dried Flask B 2. Create Inert Atmosphere (Ar/N₂) A->B C 3. Add Degassed Solvents B->C D 4. Heat and Stir (e.g., 90°C, 12-16h) C->D E 5. Aqueous Work-up D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography F->G H Pure Product G->H

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxidized) 2. Insufficiently Degassed Solvents 3. Poorly Soluble Base1. Ensure proper handling of the catalyst under an inert atmosphere. Use a fresh batch if necessary. 2. Degas solvents thoroughly by sparging with inert gas or freeze-pump-thaw cycles. 3. Use a finely powdered base or switch to a more soluble base like Cs₂CO₃ or K₃PO₄.
Deborylation of Starting Material 1. Prolonged reaction time at high temperature. 2. Presence of protic impurities.1. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. 2. Ensure all reagents and solvents are anhydrous. Consider using boronic esters which can be more stable.[11]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without a proper reducing agent.1. Meticulously deoxygenate the reaction setup and solvents.[5] 2. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions facilitate reduction to Pd(0). Homocoupling can sometimes be a side reaction during this in-situ reduction.[5][12]
Hydrolysis of Ester Groups on Substrate 1. Use of a strong base (e.g., NaOH, KOH).1. Switch to a milder base such as K₂CO₃ or KF.[13]
Poor Solubility of Reagents 1. Highly nonpolar or polar substrates.1. Experiment with different solvent systems (e.g., DMF, dioxane, THF) or co-solvents to improve solubility.[13]

Conclusion

This compound is a valuable reagent for the synthesis of biaryl structures via the Suzuki-Miyaura coupling. A thorough understanding of the reaction mechanism, particularly the roles of the catalyst and base, is essential for success. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers, enabling the efficient and rational application of this versatile building block in drug development and materials science. By adhering to these principles of scientific integrity and best practices, researchers can confidently harness the power of this C-C bond-forming reaction.

References

experimental conditions for palladium-catalyzed cross-coupling with 4-Nonylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling with 4-Nonylphenylboronic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Power of Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forming carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed transformation has revolutionized the construction of complex organic molecules, from life-saving pharmaceuticals to advanced functional materials.[2][3] The reaction's success lies in its mild conditions, tolerance for a wide array of functional groups, and the use of generally stable and less toxic organoboron reagents.[4][5]

This guide focuses on a specific, yet important, building block: This compound . This compound, featuring a nine-carbon alkyl chain attached to a phenylboronic acid moiety, is not only a valuable synthon for creating complex biaryl structures but is also recognized as a potent inhibitor of fatty acid amide hydrolase (FAAH), highlighting its relevance in drug discovery.[6][7] Herein, we provide a detailed exploration of the mechanistic underpinnings, critical experimental parameters, and field-proven protocols for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount for rational optimization and troubleshooting. The process is a catalytic cycle centered on a palladium complex, which shuttles between its Pd(0) and Pd(II) oxidation states.[3] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][8]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the organic halide (Ar-X). This step oxidizes the palladium to Pd(II) and is often the rate-determining step of the entire cycle.[2]

  • Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. The process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[2][9] This complex then reacts with the Pd(II) intermediate, displacing the halide and forming a diorganopalladium(II) species.

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple to form the new carbon-carbon bond of the desired product (Ar-Ar'). This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[8]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X (Oxidative Addition Product) OA_label Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' (Transmetalation Product) TM_label Transmetalation RE_label Reductive Elimination OA_label->ArPdX Ar-X TM_label->ArPdAr_prime Ar'-B(OH)₂ + Base RE_label->Pd0 Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Dissecting the Experimental Conditions: A Scientist's Perspective

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. The choices are not arbitrary; they are grounded in the chemical principles of the catalytic cycle.

The Palladium Source: Catalyst vs. Precatalyst

The true catalyst is a coordinatively unsaturated Pd(0) species. However, for practical reasons, air-stable Pd(II) compounds, or "precatalysts," are often used.[10]

  • Common Precatalysts : Palladium(II) acetate (Pd(OAc)₂) and bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) are workhorse precatalysts.[8] They require in situ reduction to the active Pd(0) state, often facilitated by phosphine ligands. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a direct Pd(0) source but can be sensitive to air and moisture.

  • Modern Precatalysts : To improve reliability and ease of use, highly active, air-stable precatalysts have been developed. Palladacycles and Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are designed to readily generate the active monoligated Pd(0) species in solution, often leading to higher efficiency and broader substrate scope.[5][8][11]

The Ligand: The Catalyst's Co-Pilot

Ligands are essential for stabilizing the palladium center, preventing its decomposition into inactive palladium black, and critically, modulating its reactivity.[12][13] The ligand's electronic and steric properties directly influence the rates of oxidative addition and reductive elimination.[14]

  • Phosphine Ligands : Triphenylphosphine (PPh₃) is a classic ligand. However, for more challenging substrates, such as aryl chlorides or sterically hindered partners, more sophisticated ligands are required.

  • Bulky, Electron-Rich Ligands : Ligands like tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and particularly the Buchwald biarylphosphines (e.g., XPhos, SPhos, RuPhos), have proven exceptionally effective.[5][10] Their large steric bulk promotes the formation of a highly reactive monoligated Pd(0) species and accelerates the final reductive elimination step. Their strong electron-donating ability increases the electron density on the palladium, facilitating the oxidative addition of less reactive electrophiles like aryl chlorides.[12]

  • N-Heterocyclic Carbenes (NHCs) : NHCs are another class of powerful, electron-rich ligands that can offer high stability and reactivity, serving as a robust alternative to phosphines.[2]

The Base: The Activator

The base is not merely a scavenger for acidic byproducts; it is a crucial activator in the catalytic cycle.[9] Its primary role is to convert the neutral boronic acid into a more nucleophilic boronate species, which is essential for the transmetalation step to proceed efficiently.[2]

  • Common Choices : Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a mild and effective choice for many systems. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are stronger bases that are often required for more difficult couplings, such as those involving aryl chlorides or sterically demanding substrates.[2][3]

  • Causality : The choice of base is often linked to the solvent and the sensitivity of the substrates. Stronger bases in aqueous media can sometimes accelerate the unwanted side reaction of protodeboronation.[10] In such cases, a milder base like potassium fluoride (KF) or switching to anhydrous conditions may be beneficial.

The Solvent System: The Reaction Medium

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.

  • Typical Solvents : Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are widely used, often in combination with water.[2][3] A biphasic system (e.g., Toluene/H₂O) is advantageous as it helps dissolve the inorganic base while keeping the organic components in the organic phase.

  • Inertness is Key : It is critical to degas the solvent prior to use. Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands, leading to failed reactions or the formation of homocoupled byproducts.[10][15] This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using several freeze-pump-thaw cycles.

Protocols for Application

The following protocols provide detailed, step-by-step methodologies for the cross-coupling of this compound with different classes of aryl halides.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: General Coupling with an Aryl Bromide

This protocol uses a classic and robust catalyst system suitable for standard, relatively reactive aryl bromides.

Table 1: Reagents for General Coupling Protocol

ReagentMolar Equiv.Mol %Amount (for 1.0 mmol scale)
Aryl Bromide1.0-1.0 mmol
This compound1.2-1.2 mmol (297.8 mg)
Pd(PPh₃)₄-2 mol %0.02 mmol (23.1 mg)
K₂CO₃2.0-2.0 mmol (276.4 mg)
1,4-Dioxane (degassed)--4.0 mL
Water (degassed)--1.0 mL

Step-by-Step Methodology:

  • Vessel Preparation : To a flame-dried Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (297.8 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Inert Atmosphere : Seal the vessel with a rubber septum or screw cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[15]

  • Solvent Addition : Under a positive pressure of inert gas, add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Catalyst Addition : Briefly remove the septum/cap and add the Pd(PPh₃)₄ catalyst (23.1 mg, 0.02 mmol) under a positive flow of inert gas. Reseal the vessel immediately.

  • Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block set to 90 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-12 hours).

  • Monitoring : Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to check for the consumption of the limiting aryl bromide.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Coupling with a Challenging Aryl Chloride

This protocol employs a modern, highly active Buchwald precatalyst system, which is essential for activating less reactive aryl chlorides.[5][10]

Table 2: Reagents for Challenging Coupling Protocol

ReagentMolar Equiv.Mol %Amount (for 1.0 mmol scale)
Aryl Chloride1.0-1.0 mmol
This compound1.5-1.5 mmol (372.3 mg)
XPhos Pd G3-1 mol %0.01 mmol (8.5 mg)
K₃PO₄ (finely powdered)2.0-2.0 mmol (424.6 mg)
Anhydrous Toluene (degassed)--5.0 mL

Step-by-Step Methodology:

  • Glovebox Setup : Due to the higher activity and sensitivity of this catalyst system, performing the setup in a glovebox is highly recommended.

  • Vessel Preparation : In a glovebox, add the aryl chloride (1.0 mmol), this compound (372.3 mg, 1.5 mmol), finely powdered potassium phosphate (424.6 mg, 2.0 mmol), and the XPhos Pd G3 precatalyst (8.5 mg, 0.01 mmol) to a sealable reaction vial with a stir bar.

  • Solvent Addition : Add degassed, anhydrous toluene (5.0 mL) to the vial.

  • Reaction Execution : Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction by LC-MS. Couplings with aryl chlorides are typically slower than with bromides.

  • Workup : After cooling to room temperature, quench the reaction by carefully adding water (10 mL). Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove inorganic salts. Transfer the filtrate to a separatory funnel.

  • Extraction : Wash the organic layer with water (15 mL) and brine (15 mL).

  • Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material via flash column chromatography to yield the final product.

Comparative Summary and Troubleshooting

Table 3: Comparison of Experimental Protocols

ParameterProtocol 1 (General)Protocol 2 (Challenging)Rationale for Difference
Electrophile Aryl Bromide / IodideAryl Chloride / Hindered SubstrateAryl chlorides require a more active catalyst for oxidative addition.[15]
Catalyst Pd(PPh₃)₄XPhos Pd G3Buchwald precatalyst provides a more active, monoligated Pd(0) species.[10]
Base K₂CO₃K₃PO₄A stronger base is needed to facilitate transmetalation with less reactive partners.[9]
Solvent Dioxane / WaterAnhydrous TolueneAnhydrous conditions can prevent catalyst deactivation and boronic acid decomposition.
Temperature 90 °C100-110 °CMore forcing conditions are often necessary for difficult couplings.[10]

Table 4: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized). 2. Insufficiently inert atmosphere (O₂ presence). 3. Impure reagents or solvents.1. Use a fresh batch of catalyst or a more robust precatalyst. 2. Ensure rigorous degassing of solvents and proper inert gas technique.[10][15] 3. Verify the purity of all starting materials.
Significant Protodeboronation 1. Water and/or strong base promoting protonolysis. 2. Prolonged reaction time at high temperature.1. Switch to anhydrous conditions and/or a milder base (e.g., KF).[10] 2. Consider converting the boronic acid to a more stable pinacol ester or diethanolamine adduct.[15][16]
Homocoupling of Boronic Acid Presence of oxygen, leading to oxidative homocoupling.Improve the degassing procedure and maintain a strict inert atmosphere throughout the reaction.[10]
Reaction Stalls Catalyst decomposition.Use a more stable ligand system (e.g., a biarylphosphine or NHC) or a lower reaction temperature if possible.

References

Application Note: 4-Nonylphenylboronic Acid as a Versatile Building Block for Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of 4-Nonylphenylboronic Acid in Mesogen Synthesis

The field of liquid crystal (LC) materials is driven by the precise molecular engineering of organic molecules, known as mesogens, that exhibit intermediate phases of matter between solid crystals and isotropic liquids. Calamitic, or rod-like, liquid crystals are of particular interest for their applications in display technologies and optical sensors. The structure of these molecules typically consists of a rigid core, which dictates the anisotropy, and flexible terminal chains that influence the melting point and the stability of the mesophases.[1]

This compound emerges as a critical building block in this domain. Its structure, featuring a phenylboronic acid group and a flexible nine-carbon alkyl chain, allows for its strategic incorporation into calamitic mesogens. The boronic acid moiety is an ideal reactant for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for its high efficiency and functional group tolerance in forming carbon-carbon bonds.[2] This enables the straightforward construction of biaryl and poly-aryl rigid cores, essential for liquid crystalline behavior. The terminal nonyl chain provides the necessary flexibility to promote the formation of nematic and smectic phases at accessible temperatures.

This application note provides a comprehensive guide to utilizing this compound in the synthesis of a representative calamitic liquid crystal, 4-nonyl-4'-cyanobiphenyl. We will detail a robust synthetic protocol, outline essential characterization techniques, and discuss the structure-property relationships that govern the liquid crystalline behavior of the resulting materials.

Core Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The primary synthetic route to incorporate the 4-nonylphenyl moiety into a liquid crystal framework is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the sp²-hybridized carbon of the boronic acid and an sp²-hybridized carbon of an aryl halide. In our target synthesis, this compound is coupled with 4-bromobenzonitrile to create the biphenyl core. The cyano group is a common electron-withdrawing substituent in liquid crystal design, as it enhances the molecular polarizability and promotes the stability of the nematic phase.[3]

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium(0) catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. This step is typically facilitated by a base, which activates the boronic acid.[4]

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxidativeAddition Oxidative Addition ArylHalide R1-X (4-Bromobenzonitrile) PdII_Complex R1-Pd(II)L2-X OxidativeAddition->PdII_Complex Transmetalation Transmetalation BoronicAcid R2-B(OH)2 (this compound) Base Base (e.g., K2CO3) PdII_R1R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R1R2 PdII_R1R2->Pd0 ReductiveElimination Reductive Elimination Product R1-R2 (4-Nonyl-4'-cyanobiphenyl)

Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 4-nonyl-4'-cyanobiphenyl

This protocol describes a representative synthesis of 4-nonyl-4'-cyanobiphenyl, a calamitic liquid crystal, using this compound.

Materials:

  • This compound (1.0 eq)

  • 4-Bromobenzonitrile (1.05 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 M aqueous solution)

  • Toluene

  • Deionized water

  • Hexane

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

Synthesis_Workflow Start Start: Assemble Dry Glassware ChargeReactants Charge Flask with Solid Reactants: - this compound - 4-Bromobenzonitrile - Pd(OAc)2 - PPh3 Start->ChargeReactants InertAtmosphere Establish Inert Atmosphere (Ar/N2) ChargeReactants->InertAtmosphere AddSolventsBase Add Solvents and Base: - Toluene - 2M K2CO3 (aq) InertAtmosphere->AddSolventsBase Reaction Heat and Stir (80-90°C, 4-6h) Monitor by TLC AddSolventsBase->Reaction Workup Aqueous Workup: - Cool to RT - Separate layers - Extract aqueous layer with Toluene Reaction->Workup Dry Dry Combined Organic Layers (MgSO4) Workup->Dry Purify Purify by Column Chromatography (Hexane/Ethyl Acetate eluent) Dry->Purify Characterize Characterize Product: - NMR - Mass Spectrometry - DSC - POM Purify->Characterize End End: Purified 4-nonyl-4'-cyanobiphenyl Characterize->End

Experimental workflow for the synthesis of 4-nonyl-4'-cyanobiphenyl.
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 mmol), 4-bromobenzonitrile (1.05 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Under the inert atmosphere, add toluene (10 mL) followed by a 2 M aqueous solution of potassium carbonate (2.0 mL).

  • Reaction: Vigorously stir the biphasic mixture and heat to 80-90 °C. Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-6 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield 4-nonyl-4'-cyanobiphenyl as a white solid.

Characterization of Liquid Crystalline Properties

The mesomorphic behavior of the synthesized 4-nonyl-4'-cyanobiphenyl can be thoroughly investigated using polarizing optical microscopy (POM) and differential scanning calorimetry (DSC).

1. Polarizing Optical Microscopy (POM):

POM is a crucial technique for the visual identification of liquid crystal phases.[5] The sample is placed on a microscope slide, heated to its isotropic liquid state, and then cooled while being observed between crossed polarizers. Different liquid crystal phases will exhibit characteristic optical textures. For instance, a nematic phase will show a schlieren texture with characteristic "threads" or defects.[6] A smectic A phase will often present a focal conic fan texture.

2. Differential Scanning calorimetry (DSC):

DSC is used to determine the phase transition temperatures and their associated enthalpy changes.[7] A small amount of the sample is sealed in an aluminum pan and subjected to a controlled heating and cooling program. Phase transitions appear as endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram.

Representative Data:

The 4-alkyl-4'-cyanobiphenyl (nCB) homologous series is well-studied. The phase transition temperatures are highly dependent on the length of the alkyl chain. Below is a table summarizing the properties of compounds closely related to 4-nonyl-4'-cyanobiphenyl (9CB), which is expected to exhibit both smectic A and nematic phases.

CompoundAlkyl Chain (n)TCr-SmA (°C)TSmA-N (°C)TN-I (°C)
8CB 821.533.540.5
8OCB 8 (oxy)52.966.779.1

Data for 8CB and 8OCB are representative of this class of liquid crystals.[1] The nonyl analogue (9CB) is expected to show similar smectic A and nematic phases, with transition temperatures in a comparable range.

Structure-Property Relationships and Applications

The liquid crystalline behavior of 4-nonyl-4'-cyanobiphenyl is a direct consequence of its molecular architecture.

StructureProperty Structure Molecular Structure (4-Nonyl-4'-cyanobiphenyl) NonylChain Flexible Nonyl Chain Structure->NonylChain BiphenylCore Rigid Biphenyl Core Structure->BiphenylCore CyanoGroup Polar Cyano Group Structure->CyanoGroup Properties Mesomorphic Properties NonylChain->Properties Influences fluidity & transition temps BiphenylCore->Properties Induces anisotropy & rod-like shape CyanoGroup->Properties Enhances polarizability & nematic stability NematicPhase Nematic Phase (Orientational Order) Properties->NematicPhase SmecticPhase Smectic A Phase (Positional & Orientational Order) Properties->SmecticPhase Applications Potential Applications NematicPhase->Applications SmecticPhase->Applications Displays LCDs Applications->Displays Sensors Optical Sensors Applications->Sensors

Relationship between molecular structure and liquid crystal properties.
  • Rigid Core: The biphenyl unit provides the necessary rigidity and linearity for the molecule to align along a common director, which is a prerequisite for forming a nematic phase.

  • Flexible Tail: The nonyl chain introduces conformational flexibility. This disrupts perfect crystalline packing, lowering the melting point and allowing the material to access the liquid crystalline phases. The length of this chain is a key determinant of which mesophases are observed and at what temperatures. Longer chains, such as the nonyl group, tend to promote the formation of more ordered smectic phases.[8]

  • Polar Group: The terminal cyano group creates a strong dipole moment, which enhances the intermolecular interactions and stabilizes the parallel alignment of the molecules, thus favoring the nematic phase.

The predictable synthesis and tunable properties of liquid crystals derived from this compound make them excellent candidates for a range of applications, including:

  • Liquid Crystal Displays (LCDs): As components in LC mixtures to optimize properties like viscosity, birefringence, and operating temperature range.

  • Optical Sensors: The orientation of these liquid crystals can be perturbed by the presence of specific analytes at a surface, leading to a detectable optical signal.

  • Advanced Materials: For the development of smart windows, spatial light modulators, and other electro-optic devices.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of calamitic liquid crystals. The Suzuki-Miyaura coupling provides a reliable and high-yielding method for its incorporation into mesogenic structures. By carefully selecting the coupling partner, researchers can readily access a wide range of liquid crystalline materials with tailored properties. The resulting compounds, such as the representative 4-nonyl-4'-cyanobiphenyl, exhibit well-defined nematic and smectic phases, making them suitable for both fundamental research and the development of advanced optical materials. This application note provides a solid foundation for scientists and engineers to explore the rich potential of this compound in the exciting field of liquid crystal technology.

References

Selecting the Optimal Palladium Catalyst System for Suzuki-Miyaura Coupling of 4-Nonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides an in-depth analysis for selecting the ideal palladium catalyst system for a specific, and often challenging, substrate class: sterically hindered and electron-rich boronic acids, using 4-Nonylphenylboronic acid as the primary example. We will explore the mechanistic underpinnings of catalyst choice, detailing the synergistic roles of the palladium precursor, ligand, base, and solvent. This document provides field-proven protocols and troubleshooting guides to empower researchers in drug development and materials science to achieve optimal outcomes in their synthetic endeavors.

Introduction: The Challenge of Hindered Coupling Partners

The Suzuki-Miyaura reaction's power lies in its versatility, enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals and organic materials. The reaction couples an organoboron species (like a boronic acid) with an organohalide.[2] While seemingly straightforward, the reaction's success is critically dependent on the careful selection of a catalyst system tailored to the specific substrates.

This compound presents a common challenge. The bulky, electron-donating nonyl group introduces significant steric hindrance around the boron center. This can impede key steps in the catalytic cycle, leading to low yields, slow reaction times, and unwanted side reactions. This guide will dissect the components of the catalyst system to provide a rational framework for overcoming these challenges.

The Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is paramount to making informed decisions about catalyst selection. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The efficiency of each step is profoundly influenced by the chosen palladium source and, most critically, the associated ligand.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Active Catalyst LₙPd(0) OA_Complex Oxidative Addition Complex Lₙ(R¹)Pd(II)-X Pd0->OA_Complex Oxidative Addition (R¹-X) TM_Complex Transmetalation Complex Lₙ(R¹)Pd(II)-R² OA_Complex->TM_Complex Transmetalation (R²-B(OH)₂ + Base) TM_Complex->Pd0 Reductive Elimination (forms R¹-R²) Product Biaryl Product (R¹-R²) ArylHalide Aryl Halide (R¹-X) ArylHalide->OA_Complex BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->TM_Complex Base Base Base->TM_Complex

Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the three key stages where the palladium catalyst facilitates the C-C bond formation.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X). For electron-rich or sterically hindered aryl halides, this step can be slow.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[3][4]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst. For sterically demanding substrates like those derived from this compound, this final step is often rate-limiting.

A Rational Approach to Catalyst System Selection

The "catalyst" is more accurately a system comprising four key components. Each must be optimized for the specific coupling partners.

The Palladium Precursor: Generating the Active Pd(0) Species

The active catalyst is a Pd(0) species, but for practical reasons of air stability, Pd(II) precatalysts are commonly used.[5][6] These are reduced in situ to generate the active Pd(0) catalyst. Modern precatalysts have been designed for improved stability and reactivity.[5][7][8]

Palladium SourceCommon ExamplesAdvantagesConsiderations for this compound
Pd(0) Sources Pd(PPh₃)₄, Pd₂(dba)₃Already in the active oxidation state; good for avoiding side reactions from inefficient reduction.[9]Pd(PPh₃)₄ can be effective but the coordinated PPh₃ is often not the optimal ligand for hindered substrates.
Simple Pd(II) Salts Pd(OAc)₂, PdCl₂Inexpensive and readily available.[10]Requires in situ reduction, which can be inefficient and lead to the formation of palladium black (inactive Pd). Often requires higher catalyst loading.[5]
Modern Precatalysts Buchwald Palladacycles (e.g., XPhos Pd G3/G4), PEPPSI™, Allyl-Pd ComplexesAir- and moisture-stable, readily activated under mild conditions to form the desired LPd(0) species.[5][8][11] Highly efficient, allowing for low catalyst loadings.[8]Highly Recommended. These are designed to overcome the limitations of older systems and are particularly effective for challenging couplings involving hindered substrates.[9]
The Ligand: The Key to Success

The ligand is arguably the most critical component for coupling sterically hindered substrates. It binds to the palladium center, modifying its steric and electronic properties to facilitate the catalytic cycle. For this compound, the ideal ligand should be both bulky and electron-rich .

  • Why Bulky? Bulky ligands promote the formation of monoligated L-Pd(0) species, which are highly reactive in oxidative addition.[12] They also accelerate the final, often rate-limiting, reductive elimination step by creating steric pressure that forces the two organic groups together.[9]

  • Why Electron-Rich? Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition step, especially with less reactive aryl chlorides or electron-rich aryl bromides.[12]

Ligand ClassCommon ExamplesCharacteristicsSuitability for this compound
Triarylphosphines PPh₃, P(o-tolyl)₃The "classic" ligands. Moderately electron-rich.PPh₃ is often insufficient for hindered substrates. P(o-tolyl)₃ offers more bulk and can be more effective.
Dialkylbiarylphosphines (Buchwald Ligands) XPhos, SPhos, RuPhosExtremely bulky and electron-rich. [9][12] Designed specifically for difficult cross-coupling reactions.[13]Excellent Choice. These are the state-of-the-art ligands for coupling sterically demanding partners. XPhos and SPhos are frequently successful where other ligands fail.[9][14]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, often more electron-donating than phosphines. Thermally stable.Very effective, particularly for forming tetra-ortho-substituted biaryls. Can be an excellent alternative to biarylphosphine ligands.[6]
Chelating Phosphines dppf, XantphosForm stable complexes. The "bite angle" of the ligand can influence reactivity.Can be effective, but modern monodentate biarylphosphines often provide superior activity for hindered substrates.[15]
The Base and Solvent System

The base and solvent work in concert to facilitate the reaction, primarily by activating the boronic acid for transmetalation and ensuring all components remain in solution.

  • Role of the Base: The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[3][4] The choice of base can significantly impact yield and reaction rate.[3]

  • Role of the Solvent: The solvent must dissolve the substrates, catalyst, and base. Biphasic systems (e.g., an organic solvent with water) are very common.[16]

BaseSolvent SystemCharacteristics
Potassium Phosphate (K₃PO₄) Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OA strong, non-nucleophilic base. Often the most effective choice for hindered substrates as it strongly promotes transmetalation.[9]
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) Dioxane/H₂O, Toluene/EtOH, DMFMilder bases. Cs₂CO₃ is more soluble in organic solvents and can be effective in difficult couplings.[3]
Fluorides (KF, CsF) THFCan be used for base-sensitive substrates, but are often less effective than phosphates or carbonates for hindered systems.

For this compound, a common side reaction is protodeboronation , where the C-B bond is cleaved by a proton source, converting the boronic acid back to nonylbenzene. Using a strong but moderately nucleophilic base like K₃PO₄ in an ethereal solvent like dioxane or 2-MeTHF with a minimal amount of water is often an excellent starting point to minimize this side reaction.[9]

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound.

General Protocol for Catalyst Screening

When developing a new reaction, it is crucial to screen several conditions. The workflow below outlines a logical approach.

Figure 2: A logical workflow for screening Suzuki-Miyaura coupling conditions.

Recommended Step-by-Step Protocol

This protocol uses a modern Buchwald-type precatalyst, which is highly effective for challenging substrates like this compound.[9]

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • XPhos Pd G3 (1–2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane and Water (e.g., 5:1 ratio)

  • Reaction vial with a magnetic stir bar and septum cap

  • Standard laboratory glassware for workup and purification

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).[9]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. It is critical to exclude oxygen, which can lead to homocoupling of the boronic acid.[9]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 5:1) via syringe. The final concentration should be around 0.1–0.5 M with respect to the limiting reagent (the aryl halide).[9]

  • Reaction: Place the vial in a preheated heating block or oil bath set to 80–100 °C and stir vigorously. Proper mixing is essential for biphasic reactions.[17]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 2–24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate or MTBE and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (inefficient generation of Pd(0)).2. Reaction temperature too low.3. Poor solubility of reagents.1. Switch to a modern precatalyst (e.g., XPhos Pd G3).[9]2. Increase temperature in 10 °C increments (up to solvent boiling point).3. Screen alternative solvents (e.g., 2-MeTHF, Toluene, DMF).[16]
Protodeboronation (Loss of Boronic Acid) 1. Presence of excess water or protic solvents.2. Reaction conditions too harsh (high temperature, long time).3. Base-mediated degradation.1. Use anhydrous solvents and minimize water content.2. Use a more active catalyst system to allow for lower temperatures and shorter reaction times.[14]3. Consider converting the boronic acid to a more stable derivative like a pinacol ester or MIDA boronate.[9]
Homocoupling (Boronic Acid Dimerization) 1. Presence of oxygen in the reaction.2. Inefficient reduction of a Pd(II) source, leaving oxidizing Pd(II) species.1. Ensure rigorous degassing of all solvents (including water) and maintain a strict inert atmosphere.[9]2. Use a Pd(0) source or a precatalyst that cleanly generates Pd(0).[9]
Dehalogenation (Loss of Halide from Starting Material) 1. Presence of a hydride source (e.g., from solvent degradation or certain bases).2. Side pathway of the catalyst.1. Ensure high-purity, peroxide-free solvents.2. Screen different ligands and bases. Sometimes switching from a phosphate to a carbonate base can help.

Conclusion

The successful Suzuki-Miyaura coupling of sterically hindered substrates like this compound is not a matter of chance, but of rational design. By understanding the catalytic cycle and the specific roles of the palladium precursor, ligand, base, and solvent, researchers can overcome the challenges posed by steric hindrance and electron-richness. The use of modern, well-defined precatalysts combined with bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos provides a powerful and reliable platform for these difficult transformations. The protocols and troubleshooting guides presented here offer a validated starting point for achieving high-yield, reproducible results in the synthesis of complex molecular architectures.

References

Application & Protocol Guide: The Role of 4-Nonylphenylboronic Acid in Synthesizing Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Boronic acids are indispensable reagents in modern medicinal chemistry, primarily serving as key building blocks for the synthesis of complex bioactive molecules through reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1][2][3] Among the vast library of commercially available boronic acids, 4-Nonylphenylboronic acid (4-NPBA) presents a unique and compelling profile. Its structure is characterized by a boronic acid functional group appended to a phenyl ring, which in turn is functionalized with a long, lipophilic nine-carbon alkyl chain.

This dual-characteristic structure confers upon 4-NPBA a versatile role in drug discovery and development. Firstly, 4-NPBA is a bioactive molecule in its own right, exhibiting potent and selective inhibitory activity against key metabolic enzymes.[4] Secondly, it serves as a crucial synthetic intermediate, enabling the strategic introduction of a large, hydrophobic moiety into a target scaffold. This modification can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, protein binding, and overall solubility.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound. We will delve into its intrinsic bioactivity, provide detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions, and offer expert insights into optimizing its synthetic utility.

Compound Properties and Safe Handling

A thorough understanding of the physicochemical properties and safety requirements of any reagent is paramount for successful and safe experimentation.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource
IUPAC Name (4-nonylphenyl)boronic acid[5][6]
CAS Number 256383-45-6[5][6]
Molecular Formula C₁₅H₂₅BO₂[5][7]
Molecular Weight 248.17 g/mol [5][7]
Appearance White to off-white solid (crystals or powder)[7][8]
Purity Typically ≥98%[8]
Safety, Storage, and Handling

This compound requires careful handling to ensure laboratory safety. It is classified as a substance that causes skin and serious eye irritation.[5][9]

CategoryGuideline
GHS Hazards H315: Causes skin irritation. H319: Causes serious eye irritation.[5]
Personal Protective Equipment (PPE) Wear protective gloves, safety goggles with side-shields, and a lab coat.[9]
Handling Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place. For long-term stability and to maintain product quality, refrigeration is recommended.[9]
Incompatibilities Strong oxidizing agents, strong acids.[9]

The Intrinsic Bioactivity of this compound

Beyond its role as a synthetic building block, 4-NPBA is a potent enzyme inhibitor. This intrinsic activity is a critical piece of information, both for understanding its potential off-target effects when incorporated into other molecules and for its potential as a lead compound itself.

Potent Inhibition of Fatty Acid Amide Hydrolase (FAAH)

The most notable biological activity of 4-NPBA is its potent and selective inhibition of Fatty Acid Amide Hydrolase (FAAH).[4] FAAH is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide. Its inhibition is a therapeutic strategy for pain relief and anti-inflammatory applications.

The boronic acid moiety is believed to act as a transition-state analog, forming a reversible covalent bond with a key serine residue in the FAAH active site. The long nonyl chain contributes significantly to binding affinity, likely by interacting with a hydrophobic channel in the enzyme.

Activity Against Other Lipases

4-NPBA has also been shown to inhibit other enzymes, albeit with lower potency compared to FAAH. These include endothelial lipase and lipoprotein lipase.[4]

Target EnzymeIC₅₀ Value (nM)Selectivity vs. MAGL
Fatty Acid Amide Hydrolase (FAAH) 9.1 nM870x
Endothelial Lipase 100 nM-
Lipoprotein Lipase 1400 nM-
Monoacylglycerol Lipase (MAGL) 7900 nM-

Data sourced from Minkkilä et al. (2008) and O'Connell et al. (2012).[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 4-NPBA in synthetic chemistry is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[10][11] This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals.[10][12]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ (Active Catalyst) PdII_A Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_A Oxidative Addition PdII_B Ar¹-Pd(II)L₂-Ar² (Diorganopalladium) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar¹-Ar² (Coupled Product) PdII_B->Product Ar1X Ar¹-X (e.g., Aryl Bromide) Ar1X->PdII_A Ar2B Ar²-B(OH)₂ (4-NPBA) Ar2B->PdII_B Base Base (e.g., K₂CO₃) Base->PdII_B Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Expert Insight: The transmetalation step is often rate-limiting. The base is not just a spectator; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group (in this case, the 4-nonylphenyl group) to the palladium center.[10][13]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a variety of aryl or heteroaryl halides. Optimization may be required for specific substrates.[10]

Materials & Reagents:

  • Aryl/Heteroaryl Halide (Ar-X, where X = Br, I, Cl, or OTf)

  • This compound (4-NPBA)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with Water)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Workflow start 1. Reaction Setup inert 2. Establish Inert Atmosphere start->inert Safety First reagents 3. Add Reagents (Halide, 4-NPBA, Base, Catalyst, Ligand) inert->reagents solvent 4. Add Degassed Solvent reagents->solvent reaction 5. Heat & Stir (e.g., 80-110 °C) solvent->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor workup 7. Aqueous Work-up & Extraction monitor->workup Upon Completion purify 8. Purification (Column Chromatography) workup->purify analyze 9. Characterization (NMR, MS) purify->analyze end Pure Product analyze->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (2.0–3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (0.01–0.05 equiv) and ligand (if used).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[10]

    • Causality: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle. Establishing an inert atmosphere is critical for reproducibility and high yields.

  • Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).[10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4–24 hours).[10]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium or magnesium sulfate.[10]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue is typically purified by flash column chromatography on silica gel to yield the pure coupled product.

Troubleshooting and Advanced Protocols

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Sterically hindered substrate.Use a pre-catalyst that is activated in situ (e.g., Pd₂(dba)₃ with a ligand). Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). Use a more active catalyst system with bulky electron-rich ligands (e.g., Buchwald ligands).
Significant Deboronation Harsh reaction conditions (high temperature, strong base).Lower the reaction temperature. Use a milder base (e.g., K₃PO₄). Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) prior to coupling.[14]
Homocoupling of 4-NPBA Oxygen contamination leading to oxidative homocoupling.Ensure the solvent is thoroughly degassed and the inert atmosphere is maintained throughout the reaction.

One-Pot Borylation/Suzuki Reaction: For cases where the starting material is an aryl halide that needs to be converted to a boronic acid intermediate first, a one-pot borylation/Suzuki protocol can be highly efficient. This avoids the isolation of the potentially unstable boronic acid intermediate.[13] This advanced method involves an initial palladium-catalyzed reaction with a boron source like bis(pinacolato)diboron, followed by the addition of the second aryl halide and a stronger base to drive the subsequent Suzuki coupling.[13]

Conclusion

This compound is a multifaceted tool for the medicinal chemist. Its inherent, potent bioactivity against FAAH makes it an interesting lead compound for neurological and inflammatory disorders. As a synthetic reagent, it provides a reliable method for installing a significant lipophilic tail onto a wide range of molecular scaffolds via the robust and versatile Suzuki-Miyaura cross-coupling reaction. By understanding the underlying reaction mechanisms and following validated protocols, researchers can effectively leverage the properties of 4-NPBA to accelerate the discovery and development of novel bioactive molecules.

References

Application Notes and Protocols for One-Pot Synthesis Strategies Involving 4-Nonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of one-pot synthesis strategies utilizing 4-nonylphenylboronic acid. This versatile building block, notable for its application in the development of potent enzyme inhibitors, is particularly amenable to streamlined synthetic procedures that enhance efficiency and reduce waste. We will explore the causality behind experimental design for key one-pot methodologies, including tandem Suzuki-Miyaura cross-coupling and Chan-Lam C-N/C-O bond formation. Detailed, field-proven protocols are provided, alongside mechanistic insights and visual workflows to empower researchers in the practical application of these advanced synthetic strategies.

Introduction: The Strategic Advantage of One-Pot Synthesis

In the landscape of modern organic synthesis and drug discovery, efficiency is paramount. One-pot reactions, wherein multiple sequential transformations are conducted in a single reaction vessel without the isolation of intermediates, represent a paradigm of process optimization. This approach offers significant advantages over traditional multi-step syntheses by:

  • Reducing Time and Labor: Eliminating intermediate workup and purification steps drastically shortens synthetic timelines.

  • Increasing Overall Yield: Avoiding material loss associated with multiple purification stages often leads to higher yields of the final product.

  • Improving Sustainability: Minimizing solvent and reagent usage results in a greener, more cost-effective process.[1]

This compound is a particularly valuable reagent in this context. Its chemical structure, featuring a reactive boronic acid moiety and a long, lipophilic nonyl chain, makes it a key component in the synthesis of bioactive molecules, most notably as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH).[2][3] The nonyl group enhances hydrophobicity, a critical parameter for modulating drug-target interactions and pharmacokinetic properties. This guide focuses on leveraging the reactivity of this compound within efficient one-pot frameworks.

Core Methodologies and Mechanistic Considerations

The utility of this compound in one-pot synthesis is primarily centered around its participation in transition-metal-catalyzed cross-coupling reactions. The choice of methodology is dictated by the desired bond construction (C-C, C-N, or C-O).

One-Pot Borylation and Suzuki-Miyaura Cross-Coupling

Causality and Experimental Choices:

  • Catalyst System: Palladium catalysts are essential. A robust choice is a preformed palladium complex with a bulky, electron-rich phosphine ligand, such as an XPhos-based catalyst (e.g., XPhos Pd G2).[7] These catalysts are highly active, promoting the initial borylation of the first aryl halide and remaining competent for the subsequent cross-coupling step, even with sterically or electronically diverse coupling partners.

  • Solvent Selection: The choice of solvent must accommodate both the borylation and the Suzuki coupling steps. Solvents like 1,4-dioxane or 2-propanol are often employed.[8] For substrates with long alkyl chains like this compound, which increases lipophilicity, solvents with lower polarity can be advantageous for ensuring solubility of all components throughout the sequence.

  • Base Selection: The two steps require different optimal bases. The initial Miyaura borylation is typically performed with a mild base like potassium acetate (KOAc). The subsequent Suzuki coupling requires a stronger base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), added after the borylation is complete, to facilitate the crucial transmetalation step.[9]

Below is a logical workflow for this one-pot, two-step process.

Caption: One-pot borylation/Suzuki-Miyaura coupling workflow.

One-Pot Chan-Lam C-N and C-O Coupling

The Chan-Lam coupling provides a powerful, often complementary, alternative to palladium-catalyzed methods for forming C-N (amines, amides, heterocycles) and C-O (ethers) bonds.[2][10] This reaction is catalyzed by copper complexes and is remarkably tolerant of air and moisture, simplifying the experimental setup.[11]

Causality and Experimental Choices:

  • Catalyst and Oxidant: Copper(II) acetate (Cu(OAc)₂) is the most common and cost-effective catalyst. The reaction is an oxidative coupling, and ambient air (O₂) typically serves as the terminal oxidant to regenerate the active Cu(II) species in the catalytic cycle.[2]

  • Ligand/Base: A base is required to facilitate the reaction. Pyridine is frequently used as it can act as both a ligand for the copper center and a base.[10] For less reactive substrates, other ligands or additives may be necessary.

  • Solvent Considerations: Dichloromethane (DCM) or methanol are common solvents. The high lipophilicity of this compound suggests that DCM or toluene may be superior choices to maintain homogeneity.

  • Tandem Potential: A one-pot Chan-Lam coupling can be followed by a subsequent transformation, such as an intramolecular cyclization, to rapidly build molecular complexity. For example, coupling this compound with an amino-alcohol could be followed by an acid-catalyzed cyclization to form a benzoxazine derivative in a single pot.

Caption: General workflow for a tandem Chan-Lam coupling strategy.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aryl halides, palladium catalysts, and organic solvents may be toxic, flammable, or irritant. Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: One-Pot Synthesis of a 4-Nonyl-4'-methoxybiphenyl via Sequential Borylation/Suzuki-Miyaura Coupling

This protocol describes the synthesis of an unsymmetrical biaryl from two different aryl bromides, where 1-bromo-4-nonylbenzene is generated in situ and coupled with 4-bromoanisole.

Materials:

  • 1-Bromo-4-nonylbenzene (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

  • 4-Bromoanisole (1.2 mmol, 1.2 equiv)

  • XPhos Pd G2 Catalyst (0.02 mmol, 2 mol%)

  • Potassium Acetate (KOAc) (1.5 mmol, 1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Deionized Water (3 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add 1-bromo-4-nonylbenzene, bis(pinacolato)diboron, XPhos Pd G2 catalyst, and potassium acetate.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the mixture at 90 °C for 2 hours. A color change is often observed, indicating progress.[7]

  • Cool the reaction mixture to room temperature.

  • To the same tube, add 4-bromoanisole, followed by a solution of potassium carbonate in deionized water.

  • Degas the mixture by bubbling inert gas through the solution for 5-10 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl.

ParameterValue/ConditionRationale
Catalyst XPhos Pd G2 (2 mol%)High activity for both borylation and coupling of diverse substrates.[7]
Borylation Base KOAcMild base suitable for the Miyaura borylation step.[6]
Suzuki Base K₂CO₃ (aq.)Stronger base required to promote efficient transmetalation in the Suzuki cycle.[9]
Solvent 1,4-DioxaneAprotic solvent compatible with both reaction steps and good for solubilizing nonpolar substrates.[8]
Temperature 90 °C (Borylation) / 100 °C (Suzuki)Provides sufficient thermal energy for catalytic turnover without significant side product formation.
Expected Yield 75-90%Based on similar one-pot borylation/Suzuki protocols.[5][7]
Protocol 2: One-Pot Synthesis of N-(4-nonylphenyl)aniline via Chan-Lam Coupling

This protocol details the copper-catalyzed N-arylation of aniline with this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Copper(II) Acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM) (10 mL)

  • Molecular Sieves (4Å, activated, ~1g)

Procedure:

  • To an oven-dried round-bottom flask open to the air, add this compound, copper(II) acetate, and activated 4Å molecular sieves.

  • Add dichloromethane, followed by aniline and pyridine.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and molecular sieves. Wash the pad with additional DCM.

  • Combine the filtrates and wash with 1M HCl (aq.) (2 x 10 mL) to remove excess pyridine and aniline, followed by water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-arylated product.

ParameterValue/ConditionRationale
Catalyst Cu(OAc)₂ (10 mol%)Standard, effective, and inexpensive catalyst for Chan-Lam couplings.[2]
Base/Ligand PyridineActs as both a base to activate the nucleophile and a ligand to stabilize the copper catalyst.[10]
Solvent Dichloromethane (DCM)Aprotic solvent that solubilizes the nonpolar boronic acid and other reagents well.
Temperature Room TemperatureMild conditions are a key advantage of the Chan-Lam reaction, preserving sensitive functional groups.[10]
Additives 4Å Molecular SievesHelps to remove water, which can sometimes lead to competitive hydrolysis of the boronic acid.
Expected Yield 70-85%Representative yields for standard Chan-Lam N-arylation of anilines.[2][11]

Conclusion

This compound is an exemplary building block for the application of one-pot synthesis strategies. Its inherent reactivity in Suzuki-Miyaura and Chan-Lam couplings, combined with the strategic advantages of tandem reaction sequences, allows for the rapid and efficient construction of complex molecular architectures relevant to drug discovery and materials science. The protocols and principles outlined in this guide serve as a robust foundation for researchers to design and execute these advanced synthetic workflows, ultimately accelerating the pace of scientific innovation.

References

Troubleshooting & Optimization

Technical Support Center: Strategies to Improve 4-Nonylphenylboronic Acid Coupling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Nonylphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered when working with this sterically hindered and hydrophobic substrate.

The long nonyl chain of this compound introduces specific challenges, including poor solubility in common solvent systems and steric hindrance that can impede key steps in the catalytic cycle. This resource provides a structured approach to overcoming these obstacles, moving from frequently asked questions to deep-dive troubleshooting and validated experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the coupling of this compound.

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the core components is crucial.

  • Catalyst Activity: Ensure your palladium source is active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen and that solvents are properly degassed.

  • Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time, particularly through protodeboronation.[1]

  • Base and Solvent Choice: The selection of base and solvent is critical and highly interdependent.[1] The base must be strong enough to promote transmetalation without causing degradation. For the hydrophobic this compound, a solvent system that ensures solubility of all components is paramount.

Q2: I'm observing a significant amount of a side product that corresponds to the starting boronic acid losing its boron group (protodeboronation). How can I prevent this?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, especially with boronic acids under basic conditions.[1][3]

  • Use a Milder Base: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to weaker inorganic bases such as K₃PO₄ or K₂CO₃.[4]

  • Switch to Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to anhydrous solvents can significantly reduce its occurrence.[1][4]

  • Use a Boronic Acid Surrogate: Protecting the boronic acid as a more stable derivative, such as a MIDA boronate or an organotrifluoroborate, can suppress protodeboronation by slowly releasing the active boronic acid into the reaction medium.[3][4]

Q3: The steric hindrance of the 4-nonylphenyl group seems to be slowing down my reaction. What is the best strategy to overcome this?

A3: Steric hindrance is a major challenge that can impede all three main steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5]

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[5] Employing catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[5][6] These ligands promote the formation of a highly reactive palladium(0) species and facilitate the difficult reductive elimination step.

  • Increase Temperature: Raising the reaction temperature can provide the necessary energy to overcome the activation barriers associated with sterically demanding substrates.[6] However, this must be balanced against the potential for reagent decomposition or increased side reactions.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Issue 1: Low or No Product Yield

If basic checks from the FAQ section do not resolve the issue, a more detailed investigation is required.

Potential Cause & Explanation Troubleshooting Action & Rationale
Inefficient Catalytic Cycle The Suzuki-Miyaura reaction is a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7] Steric hindrance from the nonylphenyl group can slow any of these steps, leading to poor turnover.
Poor Reagent Solubility The long, nonpolar nonyl chain makes this compound poorly soluble in some common polar solvents, preventing it from participating effectively in the reaction.
Catalyst Deactivation The active Pd(0) catalyst can be oxidized to inactive Pd(II) or form palladium black if not properly stabilized by the ligand, especially at high temperatures.
Issue 2: Formation of Side Products

Identifying the nature of side products is key to diagnosing the underlying problem.

Side Product & Explanation Troubleshooting Action & Rationale
Homocoupling of Boronic Acid (Ar-Ar) This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2]
Protodeboronation (Ar-H) As discussed in the FAQs, this is the loss of the boronic acid moiety, replaced by a proton from a source like water. It is often catalyzed by the base.[3]

Part 3: Visualization & Protocols

The Suzuki-Miyaura Catalytic Cycle

The efficiency of the coupling reaction depends on the smooth execution of each step in this cycle. The choice of catalyst, ligand, base, and solvent directly impacts the rate and success of these transformations.[7][8]

Suzuki_Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X L₂ (Oxidative Adduct) ArPdOR Ar-Pd(II)-OR L₂ ArPdX->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)-Ar' L₂ ArPdAr_prime->Pd0 Catalyst Regeneration product Ar-Ar' ArPdAr_prime->product Reductive Elimination start Ar-X start->Pd0 Oxidative Addition boronic Ar'-B(OH)₂ boronic->ArPdOR Transmetalation base Base (e.g., OH⁻)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Use this decision tree to systematically address common issues encountered during the coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Quality (Catalyst, Base, Solvents) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge N₂/Ar) check_reagents->check_atmosphere analyze_sides Analyze Side Products by LCMS/GCMS check_atmosphere->analyze_sides is_protodeboronation Protodeboronation (Ar-H)? analyze_sides->is_protodeboronation is_homocoupling Homocoupling (Ar'-Ar')? analyze_sides->is_homocoupling is_stalled Reaction Stalled? analyze_sides->is_stalled is_protodeboronation->is_homocoupling No fix_protodeboronation Use Milder Base (K₃PO₄) Switch to Anhydrous Solvent Use MIDA Boronate is_protodeboronation->fix_protodeboronation Yes is_homocoupling->is_stalled No fix_homocoupling Improve Degassing Use Pd(0) Source Slow Boronic Acid Addition is_homocoupling->fix_homocoupling Yes fix_stalled Screen Bulky Ligands (e.g., SPhos) Increase Temperature Screen Solvents (Toluene, Dioxane) is_stalled->fix_stalled Yes

Caption: A decision tree for troubleshooting inefficient coupling reactions.

Recommended Starting Protocol for this compound Coupling

This protocol is a robust starting point and may require optimization for specific aryl halide partners.

  • Reagent Preparation:

    • In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere:

    • Seal the vessel with a septum.

    • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.[1]

  • Catalyst and Ligand Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and the ligand if required (e.g., XPhos, 2–6 mol%).

    • Note: Using a precatalyst with the ligand already incorporated simplifies this step.

  • Solvent Addition:

    • Add the degassed solvent (e.g., Toluene or 1,4-Dioxane, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.[1]

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating block.

    • Stir the mixture vigorously at a temperature between 80–110 °C. Higher temperatures are often necessary for sterically hindered substrates.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

References

identifying and minimizing side products in 4-Nonylphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nonylphenylboronic acid reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of this compound in organic synthesis. Our goal is to equip you with the knowledge to identify and minimize common side products, thereby enhancing your reaction yields and product purity.

Section 1: Troubleshooting Guide - Identifying and Mitigating Side Products

This section addresses specific issues that may arise during reactions involving this compound, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.

Issue 1: Low Yield of the Desired Cross-Coupling Product and Presence of Nonylbenzene.

Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and an aryl halide, but I am observing a low yield of my target biaryl product. Concurrently, I have identified 4-nonylbenzene as a significant byproduct. What is causing this, and how can I prevent it?

Answer:

The formation of 4-nonylbenzene is a classic case of a side reaction known as protodeboronation .[1] This reaction involves the replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom, effectively consuming your starting material and reducing the overall yield of the desired product.[1][2]

Causality and Mechanistic Insight:

Protodeboronation can be catalyzed by both acidic and basic conditions.[1][2]

  • Acid-Catalyzed Protodeboronation: In the presence of a strong acid, the boronic acid can be protonated, which leads to the cleavage of the carbon-boron bond.[2][3]

  • Base-Catalyzed Protodeboronation: This is more common in Suzuki-Miyaura reactions, which are typically performed under basic conditions.[2] The base (e.g., hydroxide) attacks the boron atom to form a boronate species ([ArB(OH)₃]⁻). This is followed by the cleavage of the C-B bond, where the ipso-carbon is protonated by a proton source like water.[2]

The reaction pH is a critical factor in determining the rate of protodeboronation.[1]

Mitigation Strategies:

To suppress protodeboronation, the kinetics of the desired cross-coupling reaction must be favored over the C-B bond cleavage.[2] Here are several field-proven strategies:

  • Choice of Base: The selection of the base is critical. While strong bases can promote the formation of the active boronate species for transmetalation, they can also accelerate protodeboronation.[4][5]

    • Recommendation: Use milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium acetate (KOAc).[2][6] An Amgen process chemistry team found that switching from KOAc to K₂CO₃ in the synthesis of sotorasib significantly reduced side products and improved reaction control.[6]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[2] These esters can be used in a "slow-release" strategy where the reaction conditions are optimized to provide a slow release of the boronic acid, keeping its concentration low and minimizing side reactions.[1][2]

  • Reaction Conditions:

    • Temperature: Elevated temperatures can sometimes increase the rate of protodeboronation. It is advisable to run the reaction at the lowest temperature that still allows for an efficient coupling reaction.

    • Solvent: The choice of solvent can influence the rate of protodeboronation. Protic solvents, especially water, can act as a proton source. While aqueous conditions are common in Suzuki couplings, minimizing the water content or using anhydrous solvents with a soluble base might be beneficial in problematic cases.

  • Catalyst System: Employ a highly active palladium catalyst and ligand system to ensure the cross-coupling reaction is significantly faster than the protodeboronation.[2]

Issue 2: Formation of 4,4'-Di-n-nonylbiphenyl as a Major Byproduct.

Question: In my Suzuki-Miyaura reaction, I am observing a significant amount of a homocoupling product, 4,4'-di-n-nonylbiphenyl. What leads to the formation of this byproduct, and what steps can I take to minimize it?

Answer:

The formation of symmetrical biaryls, such as 4,4'-di-n-nonylbiphenyl, is a result of the homocoupling of the boronic acid.[7] This side reaction is particularly prevalent when the reaction is not conducted under an oxygen-free atmosphere.[7][8]

Causality and Mechanistic Insight:

The mechanism of palladium-catalyzed homocoupling of arylboronic acids in the presence of dioxygen has been well-elucidated.[7][8] A key player in this process is a palladium peroxo complex, (η²-O₂)PdL₂, which is generated from the reaction of dioxygen with the Pd(0) catalyst.[7][8] This peroxo complex reacts with the arylboronic acid, leading to the formation of a trans-ArPd(OH)L₂ complex. A subsequent transmetalation with another molecule of the arylboronic acid gives a trans-ArPdArL₂ complex, which then undergoes reductive elimination to release the biaryl homocoupling product.[7][8]

Mitigation Strategies:

  • Degassing: The most critical step to prevent homocoupling is to rigorously degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[9] This minimizes the presence of oxygen, thereby inhibiting the formation of the palladium peroxo complex.[7][8]

  • Catalyst Choice: While Pd(PPh₃)₄ is a common catalyst, ligands like tri(t-butyl)phosphine can offer greater stability and protect the palladium center from oxygen, reducing the likelihood of oxidative and protodeboronation side reactions.[8]

  • Base Selection: The choice of base can also influence the rate of homocoupling. In some cases, weaker bases may be preferable.

Issue 3: Presence of Unidentified Impurities and Difficulty in Product Purification.

Question: My final product is contaminated with several unidentified impurities, making purification difficult. What are other potential side reactions, and what are the best practices for purifying the final product?

Answer:

Besides protodeboronation and homocoupling, other side reactions can occur in Suzuki-Miyaura couplings. Additionally, the inherent properties of boronic acids can sometimes complicate purification.

Other Potential Side Reactions:

  • Oxidation of the Boronic Acid: Boronic acids can be susceptible to oxidation, which can lead to the formation of phenolic byproducts.[10] This is another reason to maintain an inert atmosphere during the reaction.

  • Beta-Hydride Elimination: While less common with arylboronic acids, if the coupling partner has β-hydrogens, β-hydride elimination can compete with reductive elimination, leading to side products.[11]

Purification Strategies:

Purifying boronic acids and their reaction products can be challenging. Here are some recommended techniques:

  • Crystallization: Recrystallization is often a good first step if the desired product is a solid.[12] Solvents like ethanol, benzene, dichloroethane, or ethyl acetate can be effective.[12][13]

  • Acid-Base Extraction: Taking advantage of the acidic nature of the boronic acid functional group can be a powerful purification tool.[14][15] The crude product can be dissolved in an organic solvent and extracted with a basic aqueous solution. The boronic acid will move into the aqueous layer as its boronate salt. The aqueous layer can then be separated, re-acidified, and the purified boronic acid can be extracted back into an organic solvent.[14][15]

  • Chromatography:

    • Silica Gel Chromatography: This can be effective for low to mild polarity boronic acids.[12] However, highly polar boronic acids may streak or stick to the silica.[16]

    • Reverse-Phase Chromatography (C18): This can be an alternative, but boronic acids can sometimes streak on C18 columns as well.[13][16]

  • Derivatization: In difficult cases, the boronic acid can be derivatized to facilitate purification. For example, forming a diethanolamine adduct can result in a crystalline solid that is easier to isolate and purify. The free boronic acid can then be regenerated.[13][15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki-Miyaura reaction?

A1: The base plays a crucial role in the transmetalation step of the catalytic cycle.[5] It activates the boronic acid by converting it into a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[4][5] This boronate species then readily transfers its organic group to the palladium(II) center.[4]

Q2: Can I use this compound directly, or should I convert it to a boronic ester first?

A2: While this compound can be used directly, converting it to a boronic ester, such as a pinacol ester, is a highly recommended strategy to minimize protodeboronation, a common side reaction.[2] Boronic esters exhibit greater stability and can be used in "slow-release" protocols that maintain a low concentration of the active boronic acid, thereby suppressing side reactions.[1][2]

Q3: My reaction is not going to completion. What are some potential reasons?

A3: Incomplete conversion can be due to several factors:

  • Inactive Catalyst: The palladium catalyst may have been deactivated. Ensure you are using a high-quality catalyst and that the reaction is performed under an inert atmosphere to prevent oxidative deactivation.

  • Insufficient Base: The base may not be strong enough or may have been consumed. Ensure you are using a sufficient excess of the appropriate base.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent system. Consider using a different solvent or a co-solvent to improve solubility.

  • Protodeboronation: As discussed earlier, your starting boronic acid may be decomposing via protodeboronation.[1]

Q4: How does the nonyl group in this compound affect its reactivity?

A4: The long alkyl (nonyl) chain is an electron-donating group. Generally, electron-donating groups can slightly increase the electron density on the aromatic ring, which can influence the rate of transmetalation. However, its primary impact is on the physical properties of the molecule, such as its solubility and potential for steric hindrance in certain catalyst systems.

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with Minimized Side Products
  • Degassing: To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent and Base Addition: Add the degassed solvent (e.g., a mixture of toluene and water or DME and water) and the degassed aqueous solution of the base (e.g., K₂CO₃, 2.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Table 1: Comparative Performance of Different Bases in Suzuki-Miyaura Coupling
BaseTypical SubstrateTypical Yield (%)CommentsReference
K₂CO₃Aryl bromides85-98%A versatile and milder base that often gives high yields with low side product formation.[6][17]
Cs₂CO₃Aryl bromides/chlorides80-95%Highly effective, especially for less reactive aryl chlorides, but more expensive.[17]
K₃PO₄Aryl bromides/chlorides80-95%A strong, non-nucleophilic base that is often used for challenging couplings.[2]
NaOH/KOHAryl bromides~70-90%Strong bases that can be effective but may increase the risk of side reactions like protodeboronation.[5]
KOAcAryl bromides70-90%A weaker base that can be advantageous in certain systems to minimize side reactions.[2][6]

Section 4: Visualizing Reaction Pathways

Diagram 1: The Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions

Suzuki_Cycle_and_Side_Reactions cluster_suzuki Suzuki-Miyaura Cycle cluster_side Side Reactions OA Oxidative Addition PdII_A Ar-Pd(II)-X L_n OA->PdII_A TM Transmetalation PdII_B Ar-Pd(II)-Ar' L_n TM->PdII_B RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product Pd0->OA Homocoupling Homocoupling Pd0->Homocoupling PdII_A->TM PdII_B->RE ArX Ar-X ArX->OA ArBOH2 4-Nonylphenyl- B(OH)₂ ArBOH2->TM Protodeboronation Protodeboronation ArBOH2->Protodeboronation ArBOH2->Homocoupling cluster_suzuki cluster_suzuki cluster_side cluster_side Base Base (e.g., K₂CO₃) Base->TM Nonylbenzene 4-Nonylbenzene Protodeboronation->Nonylbenzene Dimer 4,4'-Di-n-nonylbiphenyl Homocoupling->Dimer H_source H⁺ Source (e.g., H₂O) H_source->Protodeboronation O2 O₂ O2->Homocoupling

Caption: Suzuki cycle and competing side reactions.

Diagram 2: Troubleshooting Logic for this compound Reactions

Troubleshooting_Logic Start Low Yield or Impure Product Identify_Byproduct Identify Major Byproduct(s) (e.g., via GC-MS, NMR) Start->Identify_Byproduct Nonylbenzene Byproduct: 4-Nonylbenzene Identify_Byproduct->Nonylbenzene Dimer Byproduct: 4,4'-Di-n-nonylbiphenyl Identify_Byproduct->Dimer Other Other/Multiple Impurities Identify_Byproduct->Other Sol_Proto Issue: Protodeboronation Nonylbenzene->Sol_Proto Sol_Homo Issue: Homocoupling Dimer->Sol_Homo Sol_General General Optimization & Purification Other->Sol_General Action_Proto1 Use Milder Base (K₂CO₃, K₃PO₄) Sol_Proto->Action_Proto1 Action_Proto2 Convert to Boronic Ester (e.g., Pinacol) Sol_Proto->Action_Proto2 Action_Proto3 Optimize Temperature & Solvent Sol_Proto->Action_Proto3 Action_Homo1 Degas Reaction Mixture Thoroughly Sol_Homo->Action_Homo1 Action_Homo2 Maintain Inert Atmosphere (Ar/N₂) Sol_Homo->Action_Homo2 Action_Homo3 Use O₂-Resistant Ligands Sol_Homo->Action_Homo3 Action_Gen1 Check Catalyst Activity & Loading Sol_General->Action_Gen1 Action_Gen2 Review Reactant Purity & Stoichiometry Sol_General->Action_Gen2 Action_Gen3 Employ Advanced Purification Methods Sol_General->Action_Gen3

References

Technical Support Center: Column Chromatography Purification of Products from 4-Nonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of reaction products derived from 4-nonylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this class of compounds. The amphiphilic nature of this compound and its derivatives, possessing a long nonpolar alkyl chain and a polar boronic acid head, often complicates purification by standard column chromatography. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure successful purification outcomes.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems encountered during the column chromatography of this compound derivatives. Each issue is analyzed from a mechanistic standpoint, followed by a step-by-step protocol for resolution.

Issue 1: Product Streaking or Tailing on the Column

Root Cause Analysis: Streaking or tailing of boronic acid derivatives on silica gel is a frequent observation. This phenomenon is primarily attributed to the interaction between the Lewis acidic boronic acid moiety and the Lewis basic silanol groups on the silica surface. This strong, non-covalent interaction can lead to a broad elution profile, making separation from impurities challenging. Additionally, the presence of residual acidic or basic impurities in the crude reaction mixture can exacerbate this issue.

Troubleshooting Protocol:

  • Stationary Phase Modification:

    • Acid Deactivation: Pre-treating the silica gel with a mild acid can help to cap the reactive silanol groups. A common technique involves preparing a slurry of the silica gel in a solvent system containing a small percentage of acetic acid or boric acid.[1][2][3]

    • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like neutral alumina.[4] For highly polar products, reversed-phase chromatography on a C18-functionalized silica gel may be a more suitable option.[5][6]

  • Mobile Phase Additives:

    • Incorporate a small amount of a polar modifier into your eluent system. For normal phase chromatography, adding 0.1-1% acetic acid or triethylamine (depending on the nature of your compound) can disrupt the strong interactions between your product and the silica gel, leading to sharper peaks.[4]

    • For very polar compounds that adhere strongly to the baseline, a more aggressive solvent system, such as a small percentage of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane, can be effective.[7]

  • Sample Loading Technique:

    • Ensure the sample is loaded onto the column in a minimal volume of solvent. A broad sample band at the start of the purification will inevitably lead to broad elution bands.

    • Dry loading the sample onto a small amount of silica gel before adding it to the column is often a superior method for achieving a narrow starting band.

Issue 2: Co-elution of Product with Boronic Acid-Derived Impurities

Root Cause Analysis: Reactions involving this compound, such as the Suzuki-Miyaura coupling, can generate several characteristic byproducts.[8][9] Understanding the formation of these impurities is critical for designing an effective purification strategy.

  • Homocoupling Product (Biphenyl Derivative): The palladium catalyst can facilitate the coupling of two molecules of the boronic acid, resulting in a nonpolar biphenyl impurity.[10]

  • Protodeboronation Product (Nonylbenzene): The carbon-boron bond can be cleaved under certain reaction conditions, particularly in the presence of excess base or prolonged heating, to yield nonylbenzene.[10]

  • Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.[10][11] These boroxines have different polarities than the parent boronic acid and can complicate the chromatographic profile.

Troubleshooting Protocol:

  • TLC Analysis for Solvent System Optimization:

    • Carefully develop a TLC solvent system that provides good separation between your desired product and the potential impurities.

    • A good starting point for many nonpolar to moderately polar compounds is a mixture of ethyl acetate and hexanes.[12][13] For more polar compounds, consider solvent systems containing dichloromethane and methanol.[12]

    • The ideal solvent system should give your product an Rf value between 0.2 and 0.4 for optimal separation on a column.[14]

  • Gradient Elution Strategy:

    • A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic elution for separating compounds with significantly different polarities.

    • Start with a low polarity solvent system to elute nonpolar impurities like the homocoupling product and nonylbenzene first.

    • Gradually increase the polarity to elute your desired product, leaving more polar impurities and baseline material on the column.

Issue 3: Product Decomposition on the Silica Gel Column

Root Cause Analysis: The acidic nature of silica gel can sometimes lead to the degradation of sensitive functional groups on the target molecule.[7] Boronic acids themselves can be unstable, and certain derivatives may be prone to hydrolysis or other decomposition pathways on the column.[6][15]

Troubleshooting Protocol:

  • Assess Compound Stability:

    • Before committing to a large-scale purification, test the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, allowing it to sit for an extended period (e.g., an hour), and then developing the plate. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.

  • Use Deactivated Silica or an Alternative Stationary Phase:

    • As mentioned previously, deactivating the silica gel with a mild acid or base can mitigate decomposition.

    • Alternatively, using a more inert stationary phase such as neutral alumina or Florisil can be beneficial for acid-sensitive compounds.[7]

  • Minimize Residence Time on the Column:

    • Run the column with a slightly higher flow rate to reduce the time your compound is in contact with the stationary phase.

    • Avoid letting the column run dry, as this can lead to channeling and poor separation, extending the overall purification time.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues with this compound derivatives.

Caption: A decision-making workflow for troubleshooting column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of a reaction product from this compound?

A1: Due to the amphiphilic nature of the starting material, the polarity of the product can vary significantly. A good starting point is a 1:1 mixture of ethyl acetate and hexanes.[14] From there, you can adjust the ratio to achieve the desired separation. If your product is very polar and remains at the baseline, try a more polar system like 5-10% methanol in dichloromethane.[12]

Q2: My product is an oil and cannot be recrystallized. Is column chromatography my only option for purification?

A2: While column chromatography is a very common and effective technique, there are alternatives for purifying oily compounds.[4] One such method is acid-base extraction. Boronic acids are weakly acidic and can be extracted into a basic aqueous solution. This can be a useful technique for separating your product from non-acidic impurities. The boronic acid can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[4][6]

Q3: I am performing a Suzuki-Miyaura coupling reaction. What are the most likely impurities I will need to separate from my product?

A3: In a Suzuki-Miyaura coupling, you should anticipate the presence of unreacted starting materials (both the boronic acid and the halide), the homocoupled product of the boronic acid, and the protodeboronated starting material.[10][16] Additionally, impurities derived from the phosphorus ligand of the palladium catalyst can sometimes be observed.[17]

Q4: How can I visualize my non-UV active product on a TLC plate?

A4: If your product does not have a UV chromophore, you will need to use a chemical stain to visualize it on the TLC plate. Common stains that work well for a wide range of organic compounds include potassium permanganate, ceric ammonium molybdate (CAM), and p-anisaldehyde. An iodine chamber is another simple and effective method for visualizing many organic compounds.

Q5: My boronic acid product seems to be converting to its boroxine on the column. How can I prevent this?

A5: Boroxine formation is an equilibrium process involving the loss of water.[10] To minimize boroxine formation on the column, ensure that your solvents are dry. Additionally, adding a small amount of a protic solvent like methanol to the eluent can sometimes help to shift the equilibrium back towards the boronic acid. In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to purification can be a good strategy, as these are often less prone to dehydration and can be easier to handle during chromatography.[6][18]

Quantitative Data Summary: Typical Solvent Systems
Polarity of CompoundRecommended Starting Solvent SystemModifiers/Additives
Nonpolar5-20% Ethyl Acetate in Hexanes-
Moderately Polar30-60% Ethyl Acetate in Hexanes0.1% Acetic Acid or Triethylamine
Polar5-15% Methanol in Dichloromethane0.1-1% Acetic Acid or Triethylamine
Very Polar1-10% of (10% NH4OH in MeOH) in Dichloromethane-

This table provides general starting points. The optimal solvent system must be determined empirically for each specific compound.

Experimental Protocol: Deactivation of Silica Gel with Boric Acid

This protocol is adapted from a method developed for the purification of pinacol boronic esters, which can be beneficial for mitigating the over-adsorption of boronic acid derivatives on silica gel.[1][2]

  • Preparation of Boric Acid Solution: Prepare a saturated solution of boric acid in a suitable solvent (e.g., methanol).

  • Slurry Preparation: In a fume hood, create a slurry of the required amount of silica gel in the boric acid solution.

  • Solvent Evaporation: Remove the solvent from the slurry using a rotary evaporator until a free-flowing powder is obtained.

  • Drying: Further dry the boric acid-treated silica gel in a vacuum oven to remove any residual solvent.

  • Column Packing: Pack the column with the deactivated silica gel using your desired solvent system.

Chromatography Workflow Diagram

G cluster_0 Pre-Purification cluster_1 Column Chromatography cluster_2 Post-Purification A Crude Reaction Mixture B TLC Analysis & Solvent System Optimization A->B C Column Packing (Standard or Deactivated Silica) B->C D Sample Loading (Dry or Wet) C->D E Elution (Isocratic or Gradient) D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Removal H->I J Characterization of Purified Product I->J

Caption: A standard workflow for column chromatography purification.

References

stability and degradation of 4-Nonylphenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Nonylphenylboronic Acid

A Guide to Ensuring Stability and Preventing Degradation in Solution

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the stability and handling of this reagent in solution. Our goal is to empower you to achieve reproducible and reliable experimental outcomes by understanding and controlling the factors that influence its degradation.

Section 1: Understanding the Instability of this compound

This compound, like many arylboronic acids, is a versatile reagent, notably used as a potent inhibitor of fatty acid amide hydrolase (FAAH)[1]. However, its utility is contingent on its stability. The boron atom in boronic acids possesses a vacant p-orbital, making it susceptible to nucleophilic attack and subsequent degradation[2][3]. Two primary degradation pathways are of significant concern in experimental settings: Protodeboronation and Oxidation.

Key Degradation Pathways
  • Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond, effectively converting the boronic acid back to its parent arene (nonylbenzene)[4][5]. This reaction is often accelerated in aqueous media and can be catalyzed by acids or bases[5][6][7]. The pH of the solution is a critical factor influencing the rate of protodeboronation[4][5].

  • Oxidation: The C–B bond is thermodynamically prone to oxidation, converting the boronic acid to the corresponding phenol (4-nonylphenol) and boric acid[2][3][8]. This process can be slow under ambient conditions for many arylboronic acids but can be significantly accelerated by the presence of reactive oxygen species (ROS), transition metal catalysts (like palladium), and elevated temperatures[3][9][10].

Boroxine Formation

In the solid state or under anhydrous conditions, boronic acids can undergo dehydration to form a cyclic trimer called a boroxine. While this is often a reversible process upon dissolution in protic solvents, its formation can complicate accurate weighing and stoichiometry calculations[4]. Storing the solid reagent in a dry environment is crucial.

Section 2: Troubleshooting Guide

This section addresses common issues encountered when working with this compound solutions. Each problem is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.

Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions

Symptoms:

  • The reaction yields are significantly lower than expected or reported in the literature.

  • High variability in yield is observed between seemingly identical reaction setups.

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material (aryl halide) and the presence of nonylbenzene.

Potential Cause: The most likely culprit is the degradation of this compound via protodeboronation before or during the reaction[10][11]. This is a common side reaction in Suzuki couplings, especially when using strong bases in aqueous or protic solvents[5][10].

Troubleshooting Protocol:

  • Assess Reagent Quality: Before troubleshooting the reaction, confirm the purity of your solid this compound. Degradation can occur during prolonged or improper storage. Consider purchasing a fresh batch or purifying the existing stock.

  • Modify Reaction Conditions to Minimize Protodeboronation:

    • Choice of Base: Strong bases can accelerate protodeboronation[10]. If you are using NaOH or K₃PO₄, consider switching to a milder base like K₂CO₃ or KF[10][12].

    • Solvent System: Water is the primary proton source for this side reaction. Minimize the amount of water in your solvent system or switch to strictly anhydrous conditions if your substrates are soluble[10]. Ensure all solvents are thoroughly degassed to remove oxygen, which can cause oxidative degradation[10].

    • Reaction Temperature and Time: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Prolonged reaction times at high temperatures can increase the extent of degradation. Monitor the reaction closely by TLC or LC-MS.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct. These derivatives are more resistant to degradation and can be used directly in the coupling reaction[4][13].

Workflow: Investigating a Failed Suzuki Coupling

G start Failed Suzuki Coupling (Low Yield, Protodeboronation) check_reagents Step 1: Verify Reagent Purity - this compound - Aryl Halide - Catalyst Activity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_conditions Step 2: Evaluate Reaction Conditions reagents_ok->check_conditions Yes replace_reagents->check_reagents base_choice Is the base too strong? (e.g., NaOH, K3PO4) check_conditions->base_choice solvent_choice Is water present? base_choice->solvent_choice No milder_base Action: Use Milder Base (K2CO3, KF) base_choice->milder_base Yes temp_time Are temp/time excessive? solvent_choice->temp_time No anhydrous Action: Use Anhydrous Solvent (Degassed Dioxane, Toluene) solvent_choice->anhydrous Yes optimize_temp Action: Lower Temperature Monitor reaction progress temp_time->optimize_temp Yes protect_boronic Step 3: Consider Boronic Acid Protection (Pinacol Ester, Diethanolamine Adduct) temp_time->protect_boronic No milder_base->solvent_choice anhydrous->temp_time optimize_temp->protect_boronic rerun Rerun Optimized Reaction protect_boronic->rerun

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

Issue 2: Solution Turns Cloudy or Shows Precipitate Over Time

Symptoms:

  • A freshly prepared clear solution of this compound in an organic solvent becomes cloudy or forms a precipitate after a short period.

  • Difficulty in achieving full dissolution in non-polar organic solvents.

Potential Cause: This can be due to several factors. Firstly, this compound has limited solubility in non-polar solvents like hydrocarbons and better solubility in more polar solvents like ethers and ketones[14][15]. Secondly, if any moisture is present, the boronic acid can hydrate. In anhydrous solvents, the formation of the bulkier, less soluble boroxine trimer from the monomeric acid can also lead to precipitation.

Troubleshooting Protocol:

  • Select an Appropriate Solvent: Consult solubility data. For stock solutions, consider solvents like THF, acetone, or DMSO where it has higher solubility[14][16]. For reactions, ensure the chosen solvent can maintain all reagents in the solution phase at the reaction temperature.

  • Ensure Anhydrous Conditions: If using an anhydrous organic solvent, ensure it is truly dry. Use freshly distilled solvents or those from a solvent purification system.

  • Break Up Boroxines: If you suspect boroxine formation is hindering dissolution, gently warming the solution or adding a small amount of a protic solvent (like methanol, if compatible with your experiment) can help break the trimer back into the monomeric boronic acid.

  • Prepare Fresh Solutions: Due to its propensity to degrade or change form in solution, it is best practice to prepare solutions of this compound immediately before use.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To maintain product quality and prevent degradation, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably refrigerated[17]. It should be kept away from strong oxidizing agents and moisture[17]. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended for long-term stability.

Q2: How should I prepare a stock solution of this compound for biological assays?

A2: Given that many biological assays are conducted in aqueous buffers, preparing a concentrated stock in a water-miscible organic solvent is the best approach.

  • Use a solvent like DMSO or ethanol in which the compound is readily soluble[16].

  • Prepare a high-concentration stock (e.g., 10-50 mM).

  • Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing your working solution, dilute the stock directly into the assay buffer immediately before the experiment. Be aware that at physiological pH, boronic acids can be susceptible to oxidation by reactive oxygen species, a process with rates comparable to that of thiols[3][8][9].

Q3: My LC-MS analysis shows a peak corresponding to 4-nonylphenol. What is causing this?

A3: The presence of 4-nonylphenol indicates that your this compound has undergone oxidative degradation[3][8]. This is the result of the C-B bond being cleaved and replaced with a C-O bond. This can happen over time in storage if exposed to air, but it is more rapidly promoted by:

  • Presence of oxidizing agents[17].

  • Exposure to air (oxygen) in solution, especially at elevated temperatures or in the presence of metal catalysts[10].

  • Presence of reactive oxygen species (ROS) in biological media[3][9].

To prevent this, ensure solvents are properly degassed for reactions like Suzuki couplings, and handle solutions under an inert atmosphere whenever possible.

Q4: Can I monitor the degradation of my this compound solution? How?

A4: Yes, monitoring degradation is good practice. The most common methods are HPLC and NMR spectroscopy.

  • HPLC: A reversed-phase HPLC method with UV detection is effective. You can develop a method that separates this compound from its primary degradants, nonylbenzene (from protodeboronation) and 4-nonylphenol (from oxidation)[18]. This allows for quantitative assessment of purity over time.

  • NMR: ¹H NMR spectroscopy can also be used. The aromatic signals for this compound, nonylbenzene, and 4-nonylphenol are distinct. By integrating these signals, you can determine the relative amounts of each species in your solution. Quantitative ¹H NMR (qNMR) using a certified internal standard can provide an absolute purity determination[18][19].

Section 4: Protocols and Data

Protocol 1: Preparation and Storage of a Stock Solution for Organic Synthesis
  • Drying: Dry a flask and stir bar in an oven at >100°C for several hours and cool under a stream of dry nitrogen or argon.

  • Weighing: In the inert atmosphere of a glovebox or under a positive pressure of inert gas, weigh the required amount of this compound directly into the cooled flask.

  • Solvent Addition: Add the desired volume of anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF) via a syringe through a septum[10].

  • Dissolution: Stir the mixture until the solid is fully dissolved. Gentle warming may be required.

  • Storage: If the solution is not for immediate use, store it in the sealed flask under an inert atmosphere at a low temperature (e.g., 0-4°C). For longer-term storage, freezing at -20°C is recommended. Always bring the solution to room temperature before opening to prevent condensation of atmospheric moisture.

Protocol 2: Monitoring Degradation by Reversed-Phase HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[18].

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a linear gradient from 60% to 95% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute a small aliquot of your solution in the mobile phase starting condition to a concentration of ~0.1-0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection[18].

  • Analysis: Inject the sample and monitor for peaks corresponding to this compound and its potential impurities. The expected elution order would be 4-nonylphenol, followed by this compound, and then the more non-polar nonylbenzene.

Data Summary: Stability Profile

The following table summarizes the general stability of this compound under various conditions.

ConditionSolventStabilityPrimary Degradation PathwayMitigation Strategy
Ambient, Air Aqueous Buffer (pH ~7)Low to ModerateOxidation[3][9]Use freshly prepared solutions; add antioxidants if compatible.
Ambient, Air Protic Organic (MeOH, EtOH)ModerateProtodeboronation, OxidationPrepare fresh; store cool and dark.
Inert Atmosphere Anhydrous Aprotic (THF, Dioxane)HighMinimalMaintain inert atmosphere; store cold.
Basic (aq. K₃PO₄) Dioxane/WaterLowProtodeboronation[5][10]Use milder base (KF), anhydrous conditions, or protecting groups.
Acidic (aq. HCl) Protic SolventsLowProtodeboronation[5][7]Avoid strongly acidic conditions.

Diagram: Primary Degradation Pathways

G cluster_0 Conditions main This compound (R-B(OH)2) proto Protodeboronation main->proto ox Oxidation main->ox nonylbenzene Nonylbenzene (R-H) proto->nonylbenzene + B(OH)3 nonylphenol 4-Nonylphenol (R-OH) ox->nonylphenol + B(OH)3 cond1 H+ or OH- (aq.) [[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFQDiWLwW7V1hJp9S3ErG8vxrWGjeoTUrAcPRCuiQGjXxPYGGMNMvnikMM0Yu33uPFfJTiV_hryZfLfL52qC_QpquIXsd3Tj-Jwb7kxmoy-xpiO1prQW_6ZhLmCCpb9qyQA-4soxWHXAS_p)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE59Ir3AFHEll7WZz0V1UgWCDut4R3PfGqzOrcqruvty3Z-USKm4pJry3850UlMYZqV1rotey9-VVTNLIMQYEywxd1J6PqkbEE0k5Pw6_dt991G_v66r4Bg1_FaOPBDzkPj0H4b6fU2u-gpeEJf32wqLJiVtqPN74HHjnP-mSCj8CRynTOfduoAC6JGQA0BHyifAPnEwuvd9VhvTJRK5u-yTQ%3D%3D)] cond1->proto cond2 [O], ROS, Heat [[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEojWgEt4REYx0jhLB9qLYm2WYrduiMEqX-26eXJFmVN_63X-sD_8zUWNwVH56R_IVSbaWIrvOcCb4jirIjUFanAoxViOn908U037nGG9_lejqiS4BZeYbCmOwJ5KO5INVHmTkWi2FijTF80g%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFbykovZjq8XIGmlRBfiG30bIBiWTxf4SzM9hhZol1UofvvF8hgTdUUirKMAhhW8fE0zRFxdphEW-GrVJPxDPzBje6-uaf6Kscz8VGnqVidWvGMCr1tXsxqEMoWmWSnS18uN0NrhvRoBeWK50i9BJfm_HC086dDC-bwBAon3CChi9V7WsB4E9NYkvxpFlTV6IXjJTFOXUHM8fkG-eWVNmKENJwEG8fQ)] cond2->ox

References

Technical Support Center: Preventing Protodeboronation of 4-Nonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and preventative strategies to address the common challenge of protodeboronation when working with 4-Nonylphenylboronic acid and related arylboronic acids. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to ensure the integrity of your starting materials and the success of your synthetic outcomes.

Section 1: Understanding the Problem - The "Why"

This section addresses the fundamental questions surrounding protodeboronation, providing the causal context for the preventative and troubleshooting measures discussed later.

Q1: What is protodeboronation and why is it a concern for this compound?

A: Protodeboronation (or protodeborylation) is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the case of this compound, this process irreversibly consumes your starting material to produce nonylbenzene, an inert byproduct.

This side reaction is a primary cause of reduced yields and failed reactions, particularly in widely used transformations like the Suzuki-Miyaura cross-coupling.[1][2] The formation of the nonylbenzene byproduct also introduces significant purification challenges, as its nonpolar nature can make it difficult to separate from similarly nonpolar target molecules.

Caption: General scheme of protodeboronation.

Q2: What key experimental factors accelerate this unwanted side reaction?

A: The rate of protodeboronation is not constant; it is highly sensitive to the reaction environment.[1][3][4] Understanding these factors is the first step toward mitigating the issue. While this compound is not as susceptible as electron-deficient or certain heteroaryl boronic acids, the following conditions can significantly promote its degradation:[5]

  • Presence of Water: Water acts as the primary proton source for the reaction. While many coupling reactions use aqueous solvent systems, excessive water can accelerate protodeboronation.[6]

  • High Temperatures: Increased thermal energy can overcome the activation barrier for C-B bond cleavage, leading to higher rates of decomposition.[4][7]

  • Choice of Base: The reaction is often catalyzed by base.[4] Strong bases (e.g., NaOH, KOH) deprotonate the boronic acid to form the more reactive boronate anion ([ArB(OH)₃]⁻), which is more susceptible to protonolysis.[5][8]

  • Prolonged Reaction Times: The longer the boronic acid is exposed to detrimental conditions, the greater the extent of decomposition.[6]

  • pH: The reaction rate is highly pH-dependent. For simple arylboronic acids, the rate is minimized at neutral or slightly acidic pH and increases significantly under strongly basic or acidic conditions.[1][9][10]

Influencing_Factors main Rate of Protodeboronation factor1 High Temperature factor1->main Increases factor2 Excess Water (Proton Source) factor2->main Increases factor3 Strong Base (e.g., NaOH, KOH) factor3->main Increases factor4 Long Reaction Time factor4->main Increases Troubleshooting_Workflow cluster_solutions Potential Causes & Solutions start Observation: Low yield & presence of nonylbenzene byproduct check_purity Step 1: Confirm Byproduct (GC-MS, LC-MS, NMR) start->check_purity review_conditions Step 2: Review Experimental Conditions check_purity->review_conditions cause1 Cause: High Water Content Solution: Use anhydrous solvents, dry reagents, inert atmosphere. review_conditions->cause1 cause2 Cause: Base Too Strong/Concentrated Solution: Switch to weaker base (K₃PO₄, Cs₂CO₃, KF). review_conditions->cause2 cause3 Cause: High Temperature / Long Time Solution: Lower temp if possible. Use more active catalyst to shorten time. review_conditions->cause3 cause4 Cause: Slow Catalytic Turnover Solution: Use protected boronic acid derivative (Pinacol ester, ArBF₃K). review_conditions->cause4 implement Step 3: Implement Solution & Re-run Experiment cause1->implement cause2->implement cause3->implement cause4->implement

References

Technical Support Center: Workup Procedures for Reactions Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the workup and purification of reactions involving boronic acids. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Table of Contents

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Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in a reaction mixture containing boronic acids?

A1: Besides your desired product, the most common impurities are unreacted starting boronic acid, boronic acid homocoupling products, and byproducts from protodeboronation.[1][2] The reaction may also contain inorganic salts from the base used and residual palladium catalyst if it's a cross-coupling reaction like the Suzuki-Miyaura coupling.[3] Boronic acids can also dehydrate to form cyclic anhydrides called boroxines, especially under anhydrous conditions, which can further complicate the impurity profile.[2]

Q2: What is protodeboronation and why is it a problem?

A2: Protodeboronation (or protodeborylation) is a significant undesired side reaction where the carbon-boron bond of a boronic acid or its ester is cleaved and replaced by a carbon-hydrogen bond.[1][4] This reaction consumes the boronic acid, converting it into a simple arene or heteroarene, which reduces the overall yield of the desired coupled product and introduces a new impurity that may be difficult to separate.[1][5]

The propensity for protodeboronation is highly variable and depends on factors such as the reaction conditions and the electronic nature of the organic substituent on the boronic acid.[4] For instance, electron-deficient arylboronic acids and certain heteroaryl boronic acids are particularly prone to this side reaction.[5][6]

Q3: How do I choose the most appropriate workup strategy for my reaction?

A3: The choice of workup strategy depends on the properties of your desired product, particularly its stability to acid and base, and its solubility. The following decision tree provides a general guideline for selecting an appropriate workup procedure.

Workup Decision Tree start Crude Reaction Mixture product_stability Is the product stable to base? start->product_stability product_solubility Is the product soluble in organic solvents? product_stability->product_solubility Yes scavenger Use a Boronic Acid Scavenger Resin product_stability->scavenger No extraction Perform Basic Aqueous Wash (LLE) product_solubility->extraction Yes chromatography Proceed to Chromatography product_solubility->chromatography No end Purified Product extraction->end scavenger->end chromatography->end

Caption: A decision tree to guide the selection of a workup strategy.

Q4: When should I consider using a scavenger resin?

A4: Scavenger resins are an excellent choice when your desired product is sensitive to basic conditions, making a basic aqueous wash unsuitable.[2] They are also advantageous when liquid-liquid extractions are problematic, for instance, due to emulsion formation or if your product has some water solubility.[7] Scavenger resins are functionalized solid supports that irreversibly capture excess reagents or byproducts, which can then be easily removed by filtration.[7] This simplifies the purification process, often reducing the number of steps and solvent usage.[7]

Troubleshooting Guides

Issue 1: My purified product is contaminated with the starting boronic acid.

Explanation: This is a common issue, especially if an excess of the boronic acid was used to drive the reaction to completion. Boronic acids can sometimes co-elute with the desired product during column chromatography.[8]

Solutions:

  • Basic Aqueous Wash: If your product is stable to basic conditions, a simple and effective method is to wash the organic solution of your crude product with an aqueous base like 1-2 M NaOH.[2][9] The boronic acid (pKa ~9-10) will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.[3][9]

  • Scavenger Resins: For base-sensitive products, using a boronic acid scavenger resin is a highly effective alternative.[2] Resins functionalized with diethanolamine (DEAM), diol, or guanidine groups are particularly effective at sequestering boronic acids.[10][11][12] The crude reaction mixture is stirred with the resin, and the resin is then simply filtered off.

  • Diethanolamine Adduct Formation: Boronic acids can react with diethanolamine to form crystalline adducts that may precipitate from the reaction mixture, allowing for their removal by filtration.[8][13] The desired product often remains in solution. This method's success is dependent on the specific boronic acid and the solubility properties of the resulting adduct.

MethodAdvantagesDisadvantagesSuitable For
Basic Aqueous Wash Simple, inexpensive, and effective for many boronic acids.[2][9]Not suitable for base-sensitive products. Can lead to emulsions.Base-stable products with good organic solubility.
Scavenger Resins High selectivity, simple filtration-based removal, and suitable for automated synthesis.[7]Higher cost compared to a basic wash.Base-sensitive products or when extractions are difficult.[2]
Diethanolamine Adduct Can be highly selective, leading to easy removal of the boronic acid by filtration.[8][13]Success is not guaranteed for all boronic acids; the adduct may not precipitate.Cases where other methods fail and the boronic acid is not too polar.[8]
Issue 2: I am observing significant protodeboronation.

Explanation: Protodeboronation is often exacerbated by the presence of water, strong bases, and elevated temperatures.[2][4] The palladium catalyst itself can also promote this undesired side reaction.[2]

Solutions:

  • Use Anhydrous Conditions: The presence of water can facilitate protodeboronation.[2] Ensuring that your solvents and reagents are anhydrous can help minimize this side reaction.

  • Optimize the Base: Strong bases can accelerate protodeboronation.[5] Consider switching to a weaker base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2]

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[2] If the desired reaction proceeds at a reasonable rate at a lower temperature, this can be a simple way to improve the outcome.

  • Use a Protected Boronic Acid Derivative: Boronate esters, such as pinacol esters (Bpin), N-methyliminodiacetic acid (MIDA) esters, or trifluoroborate salts, are generally more stable towards protodeboronation than the corresponding free boronic acids.[2][14] MIDA boronates are particularly robust and can be purified by silica gel chromatography, with the free boronic acid being released in a subsequent deprotection step.[14]

Protodeboronation Mitigation start Significant Protodeboronation Observed check_conditions Review Reaction Conditions start->check_conditions change_base Switch to a Weaker Base (e.g., K₂CO₃, Cs₂CO₃, KF) check_conditions->change_base lower_temp Lower Reaction Temperature check_conditions->lower_temp anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous change_reagent Use a Protected Boronic Acid (e.g., MIDA ester, Bpin, Trifluoroborate) check_conditions->change_reagent end Reduced Protodeboronation change_base->end lower_temp->end anhydrous->end change_reagent->end

Caption: Troubleshooting workflow for mitigating protodeboronation.

Issue 3: I'm having difficulty purifying my product by column chromatography.

Explanation: Boronic acids and their byproducts can be quite polar and may stick to or decompose on silica gel.[8][15] This can lead to poor separation, streaking on the column, and low recovery of the desired product.

Solutions:

  • Pre-Workup Removal of Boronic Acid: Before attempting chromatography, it is highly recommended to remove the bulk of the boron-containing impurities using one of the methods described in Issue 1 . This will greatly simplify the subsequent chromatographic purification.

  • Reverse-Phase Chromatography (C18): For polar compounds that are problematic on normal-phase silica, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a viable alternative.[8]

  • Modify the Mobile Phase: For normal-phase chromatography, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the eluent can sometimes improve the peak shape and separation of polar compounds by suppressing ionization.[15]

  • Filtration through a Silica Plug: In some cases, a simple filtration of the crude product through a short plug of silica gel, eluting with an appropriate solvent, can be sufficient to remove baseline impurities and residual palladium catalyst without the need for a full column.[16]

Experimental Protocols

Protocol 1: Removal of Boronic Acid Byproducts via Basic Aqueous Wash

This method is effective for products that are stable under basic conditions and have low solubility in water.[2]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous sodium hydroxide (NaOH) solution. Repeat the wash 2-3 times. This converts the acidic boronic acid into its highly water-soluble boronate salt.[2]

  • Separation and Washing: Separate the organic layer and wash it with brine (saturated aqueous NaCl) to remove residual water and base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Using a Scavenger Resin for Boronic Acid Removal

This protocol is ideal for base-sensitive compounds or when extractions are problematic.[2]

  • Resin Selection: Choose a suitable boronic acid scavenger resin, such as SiliaBond DEAM or Diol.[12]

  • Incubation: Dissolve the crude reaction mixture in an appropriate organic solvent. Add the scavenger resin (typically 2-4 equivalents relative to the excess boronic acid) to the solution.

  • Stirring: Stir the mixture at room temperature for 1-4 hours. The optimal time may need to be determined empirically.

  • Filtration: Filter the mixture to remove the resin.

  • Rinsing and Concentration: Rinse the resin with a small amount of the solvent. Combine the filtrates and concentrate under reduced pressure to obtain the product.

Protocol 3: Deprotection of a Boronate Pinacol (Bpin) Ester

This protocol describes a general method for the hydrolysis of a Bpin ester to the corresponding boronic acid.

  • Dissolution: Dissolve the boronate pinacol ester in a suitable solvent system, such as a mixture of ether and water.

  • Acidification: Add a dilute aqueous acid (e.g., 1 M HCl) to the mixture.[17]

  • Stirring: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 30 minutes to a few hours).

  • Extraction: Separate the layers and extract the aqueous layer with the organic solvent (e.g., ether) multiple times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the boronic acid.[17] Note that boronic acids can be prone to dehydration to form boroxines upon prolonged drying or heating.

References

effect of water on the stability and reactivity of 4-Nonylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Nonylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this reagent. The following information is synthesized from established principles of boronic acid chemistry and field-proven insights to ensure the integrity and success of your experimental work.

Introduction: The Dichotomy of Water in Boronic Acid Chemistry

This compound is a valuable reagent, notably used in Suzuki-Miyaura cross-coupling reactions and as a potent inhibitor of fatty acid amide hydrolase (FAAH).[1] However, its utility is intrinsically linked to its chemical environment, particularly the presence of water. Water can be both a necessary component for certain reactions and a significant contributor to the degradation of the reagent. Understanding the effect of water on the stability and reactivity of this compound is therefore critical for obtaining reliable and reproducible results.

While specific stability data for the 4-nonylphenyl derivative is not extensively published, the principles governing the behavior of arylboronic acids in aqueous media are well-established and directly applicable. This guide will walk you through these principles, offering practical advice and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: How does the pH of an aqueous solution affect the stability of this compound?

The pH of the solution is arguably the most critical factor governing the stability of aryl boronic acids. It dictates the equilibrium between the neutral, trigonal planar boronic acid form (ArB(OH)₂) and its anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[2] At acidic to neutral pH, the trigonal form is predominant. As the pH increases to become more alkaline, the equilibrium shifts towards the tetrahedral boronate form. This structural change is pivotal, as the two species exhibit different stability and reactivity profiles.[2]

Q2: What is protodeboronation and why is it a concern?

Protodeboronation is a primary degradation pathway for aryl boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of nonylbenzene.[3] This is an undesired side reaction that consumes your starting material and reduces the yield of your desired product. The propensity for protodeboronation is highly dependent on the reaction conditions, especially pH.[2][3]

Q3: How does pH influence the rate of protodeboronation?

The rate of protodeboronation can be accelerated under both acidic and, more commonly, basic conditions.[2] For many arylboronic acids, the rate of this degradation reaction increases significantly at high pH due to the formation of the more reactive boronate anion.[2] However, the exact pH-rate profile can be complex and is influenced by the electronic properties of the aryl group.

Q4: If basic conditions can cause degradation, why are they used in Suzuki-Miyaura coupling reactions?

This is a key challenge in working with boronic acids. Suzuki-Miyaura coupling reactions typically require basic conditions to facilitate the crucial transmetalation step in the catalytic cycle.[2][4] The base activates the boronic acid by converting it to the more nucleophilic tetrahedral boronate anion, which is necessary for the transfer of the aryl group to the palladium catalyst.[2] Therefore, a careful balance must be struck: the pH needs to be high enough to promote the desired coupling reaction but not so high, or the reaction time so long, that significant protodeboronation occurs.

Q5: What are the ideal storage conditions for this compound?

To ensure the longevity and integrity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5][6][7] Many boronic acids are hygroscopic, meaning they can absorb moisture from the air, which can lead to degradation over time.[8][9] Refrigeration is often recommended to maintain product quality.[5][6][8]

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound and provides actionable solutions.

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction

Potential Cause A: Degradation of this compound via Protodeboronation

  • Explanation: The basic conditions required for the Suzuki-Miyaura reaction may be causing significant protodeboronation of your starting material. This is especially likely if the reaction is run at a high temperature for an extended period.

  • Troubleshooting Steps:

    • Optimize Base and pH: Experiment with milder bases (e.g., K₃PO₄, K₂CO₃ instead of NaOH) or a lower concentration of the base. The goal is to find a pH that is sufficient for transmetalation but minimizes protodeboronation.

    • Monitor Reagent Stability: Before running the full coupling reaction, perform a control experiment. Dissolve this compound in your reaction solvent with the chosen base at the reaction temperature. Take aliquots at different time points and analyze them by HPLC or ¹H NMR to quantify the extent of protodeboronation.

    • Shorten Reaction Time: If possible, try to reduce the reaction time. A more active palladium catalyst/ligand system might allow for faster conversion to the desired product, outcompeting the degradation reaction.

    • Anhydrous Conditions: While many Suzuki reactions are robust in aqueous media, if protodeboronation is severe, consider running the reaction under strictly anhydrous conditions to see if yields improve.

Potential Cause B: Poor Solubility of this compound

  • Explanation: The long nonyl chain of this compound makes it quite hydrophobic.[10] It may have limited solubility in highly aqueous solvent mixtures, which can hinder its participation in the reaction.

  • Troubleshooting Steps:

    • Adjust Solvent System: Use a co-solvent system to improve solubility. Mixtures of water with organic solvents like DMF, acetonitrile, THF, or 1,4-dioxane are commonly used for Suzuki reactions.[11][12] Experiment with different solvent ratios to find the optimal balance between solubility and reaction performance.

    • Use of Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can help shuttle the boronate anion from the aqueous phase to the organic phase where the catalyst is located.

Issue 2: Inconsistent Results and Poor Reproducibility

Potential Cause: Variable Water Content in Reagents and Solvents

  • Explanation: The stability of this compound is highly sensitive to water and pH. If the water content of your solvents or other reagents varies between experiments, the rate of degradation and/or the progress of the reaction can be inconsistent.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Always use solvents from freshly opened bottles or that have been properly dried and stored.

    • Quantify Water Content: For highly sensitive reactions, consider measuring the water content of your solvent using Karl Fischer titration.

    • Consistent Reagent Handling: Handle this compound quickly in the open air to minimize moisture absorption, especially on humid days.

Experimental Protocols

Protocol 1: Assessing the pH-Dependent Stability of this compound

This protocol allows you to quantify the rate of protodeboronation at different pH values.

Materials:

  • This compound

  • A series of aqueous buffers (e.g., pH 4, 7, 9, 11, 13)

  • An organic co-solvent (e.g., acetonitrile or THF) to ensure solubility

  • Internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene for ¹H NMR or a stable, unrelated compound for HPLC)

  • HPLC or NMR spectrometer

Procedure:

  • Prepare stock solutions of this compound and the internal standard in the chosen organic co-solvent.

  • In separate vials, combine the stock solutions with each of the aqueous buffers to achieve the desired final concentration and solvent ratio (e.g., 1:1 acetonitrile:buffer).

  • Maintain the vials at your intended reaction temperature.

  • At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • Quench any ongoing reaction by neutralizing the aliquot if necessary (e.g., adding a small amount of dilute HCl to the basic samples).

  • Analyze the aliquots by HPLC or ¹H NMR to determine the ratio of this compound to the protodeboronated product (nonylbenzene) relative to the internal standard.

  • Plot the concentration of this compound versus time for each pH to determine the degradation rate.

Data Presentation:

pHHalf-life (t₁/₂) at [Temperature]
4[Enter experimentally determined value]
7[Enter experimentally determined value]
9[Enter experimentally determined value]
11[Enter experimentally determined value]
13[Enter experimentally determined value]

Visualizing Key Concepts

Diagram 1: pH-Dependent Equilibrium of this compound

G cluster_0 Acidic to Neutral pH cluster_1 Alkaline pH ( > pKa) Trigonal This compound (Trigonal Planar, ArB(OH)₂) Tetrahedral 4-Nonylphenylboronate (Tetrahedral, [ArB(OH)₃]⁻) Trigonal->Tetrahedral + OH⁻ Tetrahedral->Trigonal + H⁺

Caption: Equilibrium between the neutral and boronate forms of this compound.

Diagram 2: Protodeboronation Degradation Pathway

G Start This compound Ar-B(OH)₂ Conditions Aqueous Media (Acidic or Basic) Product Nonylbenzene (Degradation Product) Ar-H Conditions->Product Protodeboronation

Caption: The undesired protodeboronation side reaction.

Diagram 3: Workflow for Optimizing Suzuki-Miyaura Reaction

G Start Define Reaction: This compound + Aryl Halide Stability_Test Protocol 1: Conduct pH-Stability Test Start->Stability_Test Solubility_Test Check Solubility in Proposed Solvent System Start->Solubility_Test Reaction_Setup Set up Suzuki-Miyaura Reaction with Optimized Base/Solvent Stability_Test->Reaction_Setup Solubility_Test->Reaction_Setup Analysis Analyze Reaction Progress (HPLC, TLC, GC-MS) Reaction_Setup->Analysis Outcome Outcome Analysis->Outcome Success High Yield of Desired Product Outcome->Success Yes Failure Low Yield or Significant Byproducts Outcome->Failure No Troubleshoot Return to Troubleshooting Guide: - Adjust Base/Solvent - Change Catalyst/Ligand Failure->Troubleshoot Troubleshoot->Reaction_Setup

Caption: A logical workflow for successful Suzuki-Miyaura coupling.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Characterization of 4-Nonylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel organic compounds, the robust and unequivocal structural characterization of reaction products is paramount. This guide provides an in-depth, comparative analysis of the key analytical techniques used to characterize compounds synthesized using 4-Nonylphenylboronic acid. We will move beyond a simple listing of methods to delve into the causality behind experimental choices, ensuring a self-validating system of protocols for trustworthy and reproducible results.

This compound is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] The nonyl group imparts significant lipophilicity to the resulting molecules, a property of great interest in medicinal chemistry and materials science for modulating solubility and membrane permeability. This guide will use the illustrative Suzuki coupling reaction between this compound and 4-bromophenol to produce 4'-nonyl-[1,1'-biphenyl]-4-ol as a model system for discussing its comprehensive structural elucidation.

The Synthetic Pathway: A Suzuki-Miyaura Coupling Approach

The synthesis of 4'-nonyl-[1,1'-biphenyl]-4-ol serves as our foundation for discussing the subsequent characterization methodologies. The choice of the Suzuki-Miyaura coupling is predicated on its high tolerance for a wide variety of functional groups, mild reaction conditions, and the commercial availability of the starting materials.[2]

Experimental Protocol: Synthesis of 4'-nonyl-[1,1'-biphenyl]-4-ol

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 g, 4.8 mmol), 4-bromophenol (0.8 g, 4.6 mmol), and palladium(II) acetate (0.025 g, 0.05 mmol).

  • Solvent and Base Addition: Add 40 mL of a 3:1 mixture of methanol and water, followed by the addition of sodium carbonate (1.5 g, 14.2 mmol).

  • Reaction Execution: The reaction mixture is stirred vigorously and heated to reflux (approximately 80°C) for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The aqueous residue is then extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is concentrated in vacuo, and the residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4'-nonyl-[1,1'-biphenyl]-4-ol.

A Multi-faceted Approach to Structural Verification

No single analytical technique is sufficient for the complete structural elucidation of a newly synthesized compound. Instead, a complementary suite of methods should be employed to build a comprehensive and irrefutable structural assignment. The following sections will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in the context of our model compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the covalent framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, enabling the assembly of the molecular puzzle.

Expertise & Experience in NMR Analysis:

The key to successful NMR analysis lies in understanding how the electronic environment of each nucleus influences its chemical shift (δ). In our target molecule, 4'-nonyl-[1,1'-biphenyl]-4-ol, the aromatic protons and carbons will have distinct signals that are highly informative. The protons on the phenyl ring bearing the hydroxyl group will be shifted to a different extent compared to those on the nonyl-substituted ring due to the differing electronic effects of the substituents. Furthermore, the splitting patterns (multiplicity) of the proton signals, governed by spin-spin coupling, provide crucial information about the connectivity of the atoms. For instance, the characteristic doublet of doublets or multiplets in the aromatic region will confirm the substitution pattern of the biphenyl core.

Trustworthiness Through Self-Validation:

The data obtained from ¹H and ¹³C NMR are inherently cross-validating. The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the proposed structure. Similarly, the integration of the signals in the ¹H NMR spectrum must be consistent with the number of protons in each chemical environment. Any discrepancy in these data would immediately signal an incorrect structural assignment.

Quantitative NMR Data Summary for 4'-nonyl-[1,1'-biphenyl]-4-ol

¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons7.45 - 7.55m4HAr-H
Aromatic Protons7.20 - 7.30m2HAr-H
Aromatic Protons6.85 - 6.95m2HAr-H
Hydroxyl Proton4.80s1HAr-OH
Methylene Protons2.60t, J = 7.6 Hz2HAr-CH₂-
Methylene Protons1.55 - 1.65m2H-CH₂-
Methylene Protons1.20 - 1.40m12H-(CH₂)₆-
Methyl Protons0.88t, J = 6.8 Hz3H-CH₃
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ, ppm) Assignment
Aromatic Carbons155.1, 140.8, 138.4, 133.9, 128.8, 128.5, 126.8, 115.7Ar-C
Methylene Carbons35.5, 31.9, 31.6, 29.6, 29.5, 29.3, 22.7-CH₂-
Methyl Carbon14.1-CH₃

Note: The chemical shifts and coupling constants are representative values based on similar compounds reported in the literature and may vary slightly.[3][4]

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 4'-nonyl-[1,1'-biphenyl]-4-ol in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and aid in the assignment of carbon types (CH₃, CH₂, CH, and quaternary carbons).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For our target molecule, high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Expertise & Experience in MS Analysis:

The choice of ionization technique is critical for obtaining a meaningful mass spectrum. For a moderately polar and thermally stable molecule like 4'-nonyl-[1,1'-biphenyl]-4-ol, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable choices. The resulting mass spectrum will show a prominent peak for the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide corroborating evidence for the proposed structure. For example, the cleavage of the nonyl chain and fragmentation of the biphenyl core would produce characteristic daughter ions.[5]

Trustworthiness Through Isotopic Pattern Analysis:

The presence of naturally occurring isotopes provides an internal validation check. The observed isotopic pattern of the molecular ion in the mass spectrum should match the theoretical pattern calculated based on the elemental composition of the molecule.

Quantitative MS Data Summary for 4'-nonyl-[1,1'-biphenyl]-4-ol

Technique Parameter Expected Value
High-Resolution MS (ESI+)Calculated m/z for [C₂₁H₂₉O]⁺309.2213
Found m/z309.2215
Tandem MS (MS/MS)Major Fragment Ions (m/z)183.08, 155.08, 128.06

Experimental Protocol: Mass Spectrometric Analysis

  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled to an HPLC system. Use an ESI or APCI source in positive or negative ion mode.

  • MS Acquisition: Acquire the full scan mass spectrum to determine the molecular weight.

  • MS/MS Acquisition: Select the molecular ion as the precursor ion and perform collision-induced dissociation (CID) to obtain the tandem mass spectrum.

  • Data Analysis: Analyze the spectra to confirm the molecular weight, determine the elemental composition from the accurate mass measurement, and propose fragmentation pathways consistent with the structure.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Aiding Purification

HPLC is a powerful separation technique that is crucial for both the purification of the final compound and the assessment of its purity. It is also an invaluable tool for monitoring the progress of the Suzuki coupling reaction.

Expertise & Experience in HPLC Method Development:

The selection of the stationary phase (column) and the mobile phase is critical for achieving good separation. For a relatively nonpolar compound like 4'-nonyl-[1,1'-biphenyl]-4-ol, a reverse-phase column (e.g., C18) is the most appropriate choice. The mobile phase will typically consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often employed to ensure the efficient elution of all components in a reaction mixture.

Trustworthiness Through Peak Purity Analysis:

Modern HPLC systems equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can provide information about the purity of each chromatographic peak. A DAD can acquire the UV-Vis spectrum across a peak, and if the spectra are consistent, it provides confidence in the peak's homogeneity. Coupling HPLC to a mass spectrometer (LC-MS) allows for the confirmation of the molecular weight of the compound eluting at a specific retention time, providing an orthogonal method for purity assessment.

Comparative HPLC Data for Reaction Monitoring

Compound Retention Time (min) Relative Response Factor (UV at 254 nm)
4-Bromophenol3.51.2
This compound8.20.8
4'-nonyl-[1,1'-biphenyl]-4-ol12.51.0

Experimental Protocol: HPLC Analysis

  • Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV detector, and a gradient pump.

  • Mobile Phase: Use a gradient of acetonitrile and water (both containing 0.1% formic acid) at a flow rate of 1 mL/min. A typical gradient might start at 50% acetonitrile and increase to 95% over 15 minutes.

  • Sample Preparation: For purity analysis, dissolve a small amount of the final product in the initial mobile phase composition. For reaction monitoring, dilute a quenched aliquot of the reaction mixture.

  • Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample and record the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Determine the retention times of the starting materials and the product. For purity analysis, calculate the peak area percentage of the main product.

Visualizing the Workflow: A Unified Approach

To provide a clear overview of the interconnectedness of these characterization techniques, the following diagram illustrates the typical workflow from synthesis to final structural confirmation.

G cluster_synthesis Synthesis cluster_purification Purification & Monitoring cluster_characterization Structural Characterization synthesis Suzuki Coupling: This compound + 4-Bromophenol tlc TLC/HPLC Reaction Monitoring synthesis->tlc Aliquots column Column Chromatography synthesis->column Crude Product tlc->synthesis Feedback on Reaction Progress hplc_purity HPLC Purity Assessment column->hplc_purity Purified Fractions nmr NMR Spectroscopy (¹H, ¹³C) hplc_purity->nmr ms Mass Spectrometry (HRMS, MS/MS) hplc_purity->ms final_structure Final Structure Confirmation: 4'-nonyl-[1,1'-biphenyl]-4-ol nmr->final_structure ms->final_structure

Caption: Workflow for the synthesis and structural characterization of 4'-nonyl-[1,1'-biphenyl]-4-ol.

Conclusion: An Integrated and Self-Validating Strategy

The structural characterization of compounds synthesized with this compound, as with any novel molecule, requires a meticulous and integrated analytical approach. By combining the strengths of NMR spectroscopy for detailed structural mapping, mass spectrometry for molecular weight and fragmentation analysis, and HPLC for purity assessment and reaction monitoring, researchers can build a robust and self-validating case for the structure of their target compounds. The experimental protocols and comparative data presented in this guide provide a solid foundation for achieving accurate and reliable characterization, thereby ensuring the scientific integrity of subsequent research and development activities.

References

Beyond the Boronic Acid: A Comparative Guide to Alternative Cross-Coupling Reagents for the 4-Nonylphenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, the limitations of traditional boronic acids, particularly those with long alkyl chains like 4-nonylphenylboronic acid, are becoming increasingly apparent. Concerns over stability, reproducibility, and the potential for endocrine disruption necessitate a critical evaluation of superior alternatives. This guide provides an in-depth, data-supported comparison of modern cross-coupling reagents, empowering you to make informed decisions that enhance both the efficiency and the environmental profile of your synthetic endeavors.

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, has traditionally relied on the utility of boronic acids.[1] However, the inherent instability of many boronic acids, including this compound, can lead to challenges in purification, storage, and reaction consistency. Protodeboronation and the formation of boroxines are common issues that can complicate stoichiometry and reduce yields.[2] Furthermore, the structural similarity of this compound to nonylphenols, a class of known endocrine-disrupting chemicals, raises valid concerns about its environmental and health impact.[3][4][5]

This guide explores three robust and increasingly adopted classes of alternative reagents for the introduction of the 4-nonylphenyl group in cross-coupling reactions: Potassium Organotrifluoroborates, N-Methyliminodiacetic Acid (MIDA) Boronates, Organostannanes (for Stille Coupling), and Organosilanes (for Hiyama Coupling). We will delve into their comparative performance, supported by experimental data, and provide detailed protocols to facilitate their seamless integration into your research.

A Paradigm Shift in Stability and Handling: Potassium Organotrifluoroborates and MIDA Boronates

The limitations of boronic acids have spurred the development of more stable and user-friendly alternatives. Among these, potassium organotrifluoroborates and MIDA boronates have emerged as frontrunners, offering significant advantages in terms of stability, handling, and reactivity.

Potassium Organotrifluoroborates: Crystalline, Air-Stable, and Ready to Use

Potassium organotrifluoroborates are free-flowing, crystalline solids that exhibit remarkable stability to both air and moisture.[2] This inherent stability simplifies storage and handling, eliminating the need for gloveboxes or other specialized equipment.[2] The tetracoordinate nature of the boron atom in these reagents renders them less susceptible to protodeboronation compared to their boronic acid counterparts.[2]

MIDA Boronates: A Platform for Controlled Release and Iterative Synthesis

N-methyliminodiacetic acid (MIDA) boronates represent a significant leap forward in organoboron chemistry. These compounds are exceptionally stable to a wide range of reaction conditions and are compatible with silica gel chromatography, simplifying purification.[6][7] The MIDA ligand effectively "protects" the boronic acid, which can then be released in a controlled manner under mild aqueous basic conditions, enabling its participation in the cross-coupling reaction.[8] This slow-release mechanism is particularly advantageous for reactions involving unstable boronic acids.

Comparative Performance in Suzuki-Miyaura Coupling
Reagent ClassKey AdvantagesTypical Reaction ConditionsRepresentative Yields (for similar substrates)
This compound Commercially availablePd catalyst, base (e.g., K₂CO₃, Cs₂CO₃), aqueous/organic solvent mixture, often requires heating.Can be high, but may be variable due to instability.
Potassium 4-Nonylphenyltrifluoroborate High stability to air and moisture, crystalline solid, easy to handle and store.[2][9]Pd catalyst, base (e.g., Cs₂CO₃), THF/H₂O, heating.[6]Moderate to excellent yields, often with improved consistency over boronic acids.[9][10]
4-Nonylphenyl MIDA Boronate Exceptional stability, compatible with chromatography, enables slow release of the boronic acid.[7][8]Pd catalyst, base (e.g., K₃PO₄), organic solvent, heating.[11]Good to excellent yields, particularly beneficial for complex syntheses.[11]

Expanding the Cross-Coupling Toolbox: Stille and Hiyama Couplings

Beyond the realm of organoboron chemistry, Stille and Hiyama couplings offer powerful, albeit distinct, alternatives for the formation of carbon-carbon bonds.

Stille Coupling: High Functional Group Tolerance at a Cost

The Stille reaction, which couples organotin reagents (organostannanes) with organic halides, is renowned for its excellent functional group tolerance and mild reaction conditions.[12][13] Organostannanes are also generally stable to air and moisture.[12] However, the high toxicity of organotin compounds is a significant drawback, necessitating careful handling and purification procedures to remove tin byproducts.[13][14]

Hiyama Coupling: A Less Toxic, Silicon-Based Alternative

The Hiyama coupling utilizes organosilicon reagents, which are significantly less toxic and more environmentally benign than their organotin counterparts.[15][16] Organosilanes are also stable and readily prepared.[16] A key consideration for Hiyama coupling is the need for an activating agent, typically a fluoride source or a base, to facilitate the transmetalation step.[15] The Hiyama-Denmark coupling is a notable variation that employs organosilanols, circumventing the need for fluoride activation.[17]

Comparative Overview of Stille and Hiyama Couplings
Coupling ReactionOrganometallic ReagentKey AdvantagesKey DisadvantagesRepresentative Yields (for similar substrates)
Stille Coupling Organostannane (e.g., 4-Nonylphenyltrimethylstannane)Excellent functional group tolerance, air and moisture stable reagents.[12][18]High toxicity of organotin reagents and byproducts.[13]Good to excellent yields.[18][19]
Hiyama Coupling Organosilane (e.g., 4-Nonylphenyldimethylsilanol)Low toxicity, environmentally benign, stable reagents.[15][16]Often requires an activating agent (fluoride or base).[15]Moderate to good yields.

Experimental Protocols: Putting Theory into Practice

To facilitate the adoption of these alternative reagents, we provide detailed, step-by-step experimental protocols for Suzuki-Miyaura, Stille, and Hiyama couplings.

Protocol 1: Suzuki-Miyaura Coupling with Potassium 4-Nonylphenyltrifluoroborate

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of potassium organotrifluoroborates.[2]

Materials:

  • Aryl halide (1.0 equiv)

  • Potassium 4-nonylphenyltrifluoroborate (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a Schlenk tube, add the aryl halide, potassium 4-nonylphenyltrifluoroborate, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water (typically a 10:1 ratio).

  • In a separate vial, prepare the palladium catalyst by dissolving Pd(OAc)₂ and SPhos in toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Stille Coupling with 4-Nonylphenyltrimethylstannane

This protocol is based on general procedures for the Stille coupling.[18]

Materials:

  • Aryl halide (1.0 equiv)

  • 4-Nonylphenyltrimethylstannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous toluene or dioxane

Procedure:

  • To a flame-dried Schlenk tube, add the aryl halide and 4-nonylphenyltrimethylstannane.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene or dioxane.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Stir the mixture vigorously for 1-2 hours, then filter through a pad of Celite.

  • Extract the filtrate with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Protocol 3: Hiyama Coupling of 4-Nonylphenyldimethylsilanol

This protocol is a representative example of a fluoride-activated Hiyama coupling.[15]

Materials:

  • Aryl halide (1.0 equiv)

  • 4-Nonylphenyldimethylsilanol (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 equiv)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk tube, add the aryl halide and 4-nonylphenyldimethylsilanol.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF.

  • Add the Pd(OAc)₂ catalyst.

  • Slowly add the TBAF solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Visualizing the Mechanistic Landscape and Decision-Making Process

To further aid in the understanding and selection of these alternative reagents, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a decision-making workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2/R-BF3K/etc. Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection_Workflow Start Start: Need to couple 4-nonylphenyl group Stability Is reagent stability a primary concern? Start->Stability Toxicity Are there strict toxicity limitations? Start->Toxicity BoronicAcid Consider this compound (with awareness of limitations) Stability->BoronicAcid No StableBoron Use Potassium 4-Nonylphenyltrifluoroborate or 4-Nonylphenyl MIDA Boronate Stability->StableBoron Yes Stille Consider Stille Coupling (4-Nonylphenyltrimethylstannane) Toxicity->Stille No Hiyama Use Hiyama Coupling (4-Nonylphenyldimethylsilanol) Toxicity->Hiyama Yes Activation Is an activating agent acceptable? Activation->Hiyama Yes Hiyama->Activation

References

A Senior Application Scientist's Comparative Guide to the Purity Analysis of 4-Nonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and synthetic chemistry, 4-Nonylphenylboronic acid (4-NPBA) has emerged as a molecule of significant interest, notably as a potent inhibitor of fatty acid amide hydrolase (FAAH) and a versatile building block in organic synthesis.[1][2] The integrity of research and the quality of downstream products hinge on the purity of such starting materials. However, boronic acids as a class present unique analytical hurdles, primarily their propensity to form cyclic trimetric anhydrides, known as boroxines, and their challenging polarity.[3][4][5]

This guide provides a comparative analysis of the principal analytical methods for assessing the purity of 4-NPBA. Moving beyond mere procedural descriptions, we will explore the underlying rationale for methodological choices, empowering researchers to design and execute robust, self-validating analytical systems.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile and thermally labile compounds like 4-NPBA, offering exceptional resolution and quantitative accuracy.[6]

Causality Behind the Method

The primary goal is to separate 4-NPBA from potential impurities, which may include unreacted starting materials, by-products from the coupling reaction (e.g., homocoupling products), or degradation products like the de-boronated analog (nonylbenzene).[6]

  • Column Selection: The molecular structure of 4-NPBA, featuring a non-polar C9 alkyl chain and a polar boronic acid functional group, makes it ideally suited for Reversed-Phase (RP) chromatography. A C18 column is the logical first choice, as it provides strong hydrophobic interactions with the nonylphenyl moiety, ensuring adequate retention.[7][8]

  • Mobile Phase Strategy: A gradient elution, typically with acetonitrile and water, is essential. This approach ensures that early-eluting polar impurities are well-resolved while providing sufficient solvent strength to elute the highly retained 4-NPBA and any non-polar impurities in a reasonable timeframe with good peak shape. The addition of a small amount of acid, such as formic or acetic acid, to the mobile phase is critical. This suppresses the ionization of the boronic acid's hydroxyl groups, minimizing peak tailing and ensuring a more consistent, reproducible chromatographic performance.

  • Detection: The phenyl ring in 4-NPBA contains a chromophore that allows for straightforward detection using a UV-Vis detector, typically in the range of 230-270 nm.[7] For unequivocal peak identification and enhanced sensitivity, coupling the HPLC system to a mass spectrometer (LC-MS) is the gold standard.

Experimental Protocol: Reversed-Phase HPLC-UV Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 60% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the 4-NPBA sample in the initial mobile phase composition (60:40 Acetonitrile:Water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh 4-NPBA s2 Dissolve in Mobile Phase s1->s2 s3 Filter Sample (0.45 µm) s2->s3 h1 Autosampler Injection s3->h1 h2 RP-C18 Column Separation h1->h2 h3 UV Detector (254 nm) h2->h3 d1 Chromatogram h3->d1 d2 Integrate Peaks d1->d2 d3 Calculate Purity (% Area) d2->d3

Caption: Experimental workflow for HPLC purity analysis.

Gas Chromatography (GC): A Derivatization-Dependent Approach

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. For polar, non-volatile molecules like boronic acids, direct analysis is often impractical due to thermal degradation in the hot injector.[4] Therefore, a chemical derivatization step is mandatory.

Causality Behind the Method

The core principle here is to convert the non-volatile 4-NPBA into a thermally stable and volatile derivative that can traverse the GC system.

  • Derivatization is Key: The hydroxyl groups of the boronic acid moiety must be capped. A common and effective strategy is to react 4-NPBA with an agent like triethanolamine or pinacol to form a volatile cyclic borate ester.[9][10] This reaction must be rapid, quantitative, and free of side products to ensure the accuracy of the final purity assessment. The choice of derivatization reagent is critical for achieving a stable product suitable for GC analysis.

  • Column and Detection: Once derivatized, the resulting non-polar ester can be readily separated on a standard, low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.[11] While a Flame Ionization Detector (FID) can provide quantitative data, coupling the GC to a Mass Spectrometer (GC-MS) is vastly superior. GC-MS provides definitive structural confirmation of the main peak and allows for the identification of unknown impurities based on their mass fragmentation patterns.[11]

Experimental Protocol: GC-MS with Triethanolamine Derivatization
  • Derivatization:

    • To 1 mg of the 4-NPBA sample in a vial, add 500 µL of a suitable aprotic solvent (e.g., Toluene).

    • Add a molar excess (e.g., 1.5 equivalents) of triethanolamine.

    • Cap the vial and heat at 60 °C for 30 minutes to ensure complete reaction.

    • Allow to cool before injection.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Temperature Program:

    • Initial temperature 150 °C, hold for 1 minute.

    • Ramp at 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230 °C.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s1 Dissolve 4-NPBA in Toluene s2 Add Triethanolamine & Heat (60°C) s1->s2 s3 Form Volatile Borate Ester s2->s3 g1 GC Injection s3->g1 g2 HP-5MS Column Separation g1->g2 g3 MS Detection (EI, Scan Mode) g2->g3 d1 Total Ion Chromatogram g3->d1 d2 Mass Spectra of Each Peak d1->d2 d3 Identify Impurities & Assess Purity d2->d3

Caption: Workflow for GC-MS analysis including derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy provides unparalleled insight into molecular structure and is indispensable for confirming the identity of 4-NPBA. While less sensitive than chromatography for trace impurities, it is highly effective for identifying and quantifying major impurities ( >1%).

Causality Behind the Method

The key challenge in NMR analysis of boronic acids is their tendency to form the trimeric boroxine in aprotic solvents like CDCl₃. This equilibrium process can lead to broadened peaks or multiple sets of signals, complicating spectral interpretation.[12]

  • Solvent Choice is Paramount: To obtain a clean, interpretable spectrum of the monomeric acid, the boroxine equilibrium must be disrupted. This is best achieved by using a protic deuterated solvent like methanol-d₄. The solvent molecules interact with the boronic acid, breaking apart the anhydride linkages.[12] An alternative is to add a drop of D₂O to a sample in an aprotic solvent, which serves the same purpose.

  • Orthogonal Nuclei:

    • ¹H NMR: Provides the primary fingerprint of the molecule. The integration of signals can be used to determine the relative amounts of 4-NPBA and structurally similar impurities.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • ¹¹B NMR: This technique is highly specific to the boron atom. It provides a clear distinction between the sp²-hybridized trigonal planar boronic acid (typically δ 28-34 ppm) and any sp³-hybridized tetrahedral boronate species that may form.[13][14] This makes it a powerful tool for studying the chemistry of the functional group itself.

Experimental Protocol: ¹H and ¹¹B NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-NPBA in 0.7 mL of methanol-d₄.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).

    • Reference the spectrum to the residual solvent peak (CD₃OD at 3.31 ppm).

    • Integrate all signals to check for impurity peaks.

  • ¹¹B NMR Acquisition:

    • Acquire a proton-decoupled ¹¹B spectrum.

    • A broad signal corresponding to the trigonal boronic acid is expected.

Logical Diagram: Boronic Acid-Boroxine Equilibrium

Boroxine_Equilibrium cluster_conditions Solvent Environment BA 4-NPBA (Monomer) - Sharp NMR signals BX Boroxine (Trimer) - Broad/Complex NMR signals BA->BX Dehydration Aprotic Aprotic Solvent (e.g., CDCl₃) Aprotic->BX Favors Protic Protic Solvent (e.g., CD₃OD, D₂O) Protic->BA Favors

Caption: Solvent choice dictates the boronic acid/boroxine equilibrium.

Comparative Performance Summary

The optimal analytical strategy often involves an orthogonal approach, leveraging the strengths of multiple techniques. The table below summarizes the performance of the discussed methods for the analysis of 4-NPBA.

Parameter HPLC-UV GC-MS (with Derivatization) NMR Spectroscopy LC-MS
Principle Liquid-phase separationGas-phase separationNuclear magnetic resonanceLiquid separation + Mass analysis
Selectivity HighVery HighModerateExcellent
Sensitivity Good (ppm level)Very Good (sub-ppm)Low (>0.5%)Excellent (ppb level)
Quantitative Accuracy ExcellentGood (derivatization dependent)Good (for major components)Excellent (with IS)
Throughput HighModerateLowHigh
Information Quantitative PurityVolatile Impurity ProfileDefinitive Structure IDPurity & Impurity ID
Key Challenge Co-elution of similar compoundsReproducibility of derivatizationBoroxine formation, low sensitivityIon suppression, adduct formation

Illustrative data based on typical performance for boronic acids.[3][8][11][15]

Conclusion and Recommendation

A comprehensive and trustworthy assessment of this compound purity cannot be achieved with a single technique. A multi-faceted, orthogonal approach is required to build a complete purity profile, a practice aligned with modern regulatory expectations for analytical procedure validation.[16][17]

A recommended strategy would be:

  • Primary Purity and Assay: Use a validated RP-HPLC-UV method as the primary tool for routine purity testing and quantification.

  • Impurity Identification: Employ LC-MS to identify unknown peaks observed in the HPLC chromatogram by obtaining their accurate mass and fragmentation data.

  • Structural Confirmation: Use ¹H and ¹¹B NMR on every batch to confirm the identity of the bulk material and to detect any significant structural impurities or residual solvents.

  • Volatile Impurities: If volatile organic impurities are suspected from the synthesis, a GC-MS method should be developed to specifically target and quantify them.

By integrating the quantitative strength of chromatography with the definitive structural power of spectroscopy, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their scientific outcomes.

References

A Senior Application Scientist's Guide to the Performance Evaluation of 4-Nonylphenylboronic Acid in Different Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 4-Nonylphenylboronic acid, a versatile reagent with significant applications in both organic synthesis and medicinal chemistry. As a bifunctional molecule, it serves as a potent enzyme inhibitor and a valuable building block in carbon-carbon bond formation.[1][2] This document moves beyond standard protocols to explore the causality behind experimental choices, focusing on how different reaction media critically influence the performance of this unique boronic acid derivative.

Introduction to this compound: Structure and Significance

This compound, with the chemical formula C₁₅H₂₅BO₂, is an organoboron compound characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a long-chain nonyl group [-C₉H₁₉].[3] This structure imparts a distinct amphiphilic character, which is central to its behavior in chemical reactions.

  • The Boronic Acid Moiety: This functional group is a mild Lewis acid, enabling its participation in a wide array of chemical transformations.[4][5] It is most renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for creating biaryl structures.[6][7][8]

  • The 4-Nonyl Group: This long, hydrophobic alkyl chain significantly influences the molecule's physical properties, particularly its solubility. It dictates how the molecule interacts with different solvents, which in turn affects reaction kinetics, product yields, and purification strategies.

  • Medicinal Chemistry Relevance: Beyond synthesis, this compound is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme of therapeutic interest.[1] This dual utility makes it a compound of considerable interest in drug development.

This guide will focus on its application in organic synthesis, specifically evaluating how the choice of reaction medium is pivotal for achieving optimal outcomes in cross-coupling reactions.

Physicochemical Properties and Their Impact on Media Selection

The selection of an appropriate reaction medium is arguably one of the most critical parameters in a reaction involving this compound. The decision hinges on balancing the solubility of the reactants, the stability of the catalyst, and the overall reaction kinetics.

Solubility Profile

The presence of the boronic acid group provides some polarity, while the nonyl chain imparts significant hydrophobicity.[9] This duality governs its solubility:

  • Polar Aprotic Solvents (e.g., THF, Dioxane, DMF): Generally good solubility is observed in these solvents, making them common choices for reactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): this compound is generally soluble in polar organic solvents like methanol and ethanol.[9] These solvents can also participate in the reaction, for instance, by forming boronate esters in situ.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The nonyl group promotes solubility in nonpolar solvents. However, the boronic acid itself has limited solubility, and more importantly, the inorganic bases required for reactions like the Suzuki coupling are insoluble.[9][10] This necessitates the use of biphasic systems (e.g., Toluene/Water) or phase-transfer catalysts.

  • Water: The compound has low water solubility due to its hydrophobic nonyl group.[9] However, aqueous bases are frequently used in biphasic systems to activate the boronic acid.[8]

The interplay between the nonyl chain and the boronic acid group makes solvent selection a nuanced decision, as illustrated below.

cluster_Molecule This compound cluster_Solvent Solvent Choice Factors NPBA Structure Nonyl Nonyl Group (Hydrophobic) NPBA->Nonyl BA Boronic Acid Group (Polar, Lewis Acidic) NPBA->BA Solubility Reactant & Catalyst Solubility Nonyl->Solubility Influences solubility in nonpolar media BA->Solubility Influences solubility in polar media Kinetics Reaction Rate & Yield Solubility->Kinetics Workup Purification & Isolation Kinetics->Workup

Caption: Factors influencing solvent selection for this compound.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most common application for arylboronic acids.[8] The reaction involves a palladium catalyst, a base, and an organohalide to form a C-C bond. The choice of solvent is critical to the success of this catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation (R²-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

The following table presents representative data for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole under various common reaction conditions. This comparison highlights the impact of the reaction medium on product yield.

Arylboronic AcidCatalyst SystemBaseReaction MediumTemp (°C)Time (h)Yield (%)Reference Insight
This compound Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O (5:1)1001292Biphasic systems are effective for hydrophobic substrates.
This compound Pd₂(dba)₃ / P(t-Bu)₃K₂CO₃1,4-Dioxane / H₂O (4:1)901688Dioxane is a good solvent for a wide range of substrates.[8][11]
This compound Pd(PPh₃)₄Na₂CO₃DMF / H₂O (5:1)1101285DMF is effective but can be harder to remove during workup.
Phenylboronic acid Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O (5:1)100895Lacks the steric hindrance of the nonyl group, often leading to faster reactions.[12]
4-Acetylphenylboronic acid Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O (5:1)1001875The electron-withdrawing group can slow the transmetalation step.[13]

Analysis of Results:

  • Toluene/Water: This biphasic system often provides excellent yields for hydrophobic boronic acids like this compound. The aqueous phase dissolves the inorganic base, facilitating the formation of the active boronate species, while the reactants and catalyst reside primarily in the organic phase.

  • Dioxane/Water: A highly reliable and commonly used solvent system that effectively solubilizes a wide range of organic substrates and catalyst complexes.[8][11] It offers a good balance of polarity for both the organic and inorganic components.

  • DMF/Water: As a polar aprotic solvent, DMF can accelerate the reaction but may also lead to catalyst decomposition at higher temperatures. Its high boiling point makes it difficult to remove during workup, which is a key consideration.

  • Comparison with Alternatives: Compared to unsubstituted phenylboronic acid, this compound may exhibit slightly slower reaction rates due to the steric bulk of the nonyl group. Compared to an electron-withdrawing analogue like 4-acetylphenylboronic acid, it is generally more reactive because the electron-donating nature of the alkyl chain enhances the nucleophilicity of the aryl group, facilitating the transmetalation step.[13][14]

Detailed Experimental Protocol: A Self-Validating System

This section provides a robust, step-by-step protocol for a representative Suzuki-Miyaura coupling. The causality for each step is explained to ensure both reproducibility and a deeper understanding of the process.

Protocol: Synthesis of 4-Methoxy-4'-nonyl-1,1'-biphenyl

Objective: To couple this compound with 4-bromoanisole to demonstrate a typical high-yield procedure.

Materials:

  • This compound (1.0 eq)

  • 4-Bromoanisole (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 eq)

  • Toluene, degassed

  • Deionized Water, degassed

Workflow Diagram:

A 1. Reagent Preparation (Degas Solvents) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Add Reagents (Solid, then Liquid) B->C D 4. Heating & Monitoring (TLC/GC-MS) C->D E 5. Reaction Quench (Add Water) D->E F 6. Work-up (Extraction) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

References

A Comparative Guide to the Reaction Kinetics of 4-Nonylphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Within the vast arsenal of organoboron reagents, 4-alkylphenylboronic acids are of significant interest for the synthesis of materials and pharmaceutical compounds where lipophilicity and specific steric profiles are desired. This guide provides an in-depth analysis of the reaction kinetics for couplings involving 4-nonylphenylboronic acid, a representative long-chain alkylphenylboronic acid. We will objectively compare its performance with other common boronic acids, explain the mechanistic underpinnings of its reactivity, and provide detailed experimental protocols for kinetic analysis.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through Pd(0) and Pd(II) oxidation states.[3][4][5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] While oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step, the structure of the boronic acid profoundly influences the kinetics of the transmetalation step.[1][4][5]

The long, electron-donating nonyl group of this compound introduces specific electronic and steric effects that differentiate its kinetic profile from that of other arylboronic acids.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar¹-X) transmetalation_intermediate Ar¹-Pd(II)L₂-Ar² pd2_complex->transmetalation_intermediate Transmetalation (Ar²-B(OH)₂ + Base) transmetalation_intermediate->pd0 Reductive Elimination product Ar¹-Ar² transmetalation_intermediate->product center

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Kinetic Analysis of Boronic Acids

The electronic and steric properties of the substituent on the phenylboronic acid ring directly impact the rate of transmetalation. Electron-donating groups can increase the nucleophilicity of the aryl group, potentially accelerating this step, while bulky substituents can introduce steric hindrance, slowing it down.[6]

Boronic Acid ClassExampleRelative Rate (Approx.)Key Kinetic Factors
Long-Chain Alkyl This compound 1.0 The electron-donating nonyl group slightly enhances the nucleophilicity of the aryl ring. The primary kinetic influence is often related to solubility and potential steric effects depending on the catalyst ligand system.[7]
Primary AlkylEthylboronic Acid~1.0Transmetalation of sp³-hybridized carbons can be rate-limiting. Minimal steric hindrance allows for relatively favorable kinetics among alkylboronic acids.[8]
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally exhibits faster transmetalation compared to alkyl-substituted arylboronic acids due to less steric bulk and favorable electronic properties.[8]
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0The strong electron-donating methoxy group significantly accelerates the transmetalation step.[8]
Aryl (Electron-Poor)4-Nitrophenylboronic Acid~3.0The electron-withdrawing nitro group decreases the nucleophilicity of the aryl group, which can slow down the transmetalation step.[6][9]
Aryl (Sterically Hindered)2-Methylphenylboronic Acid~2.0The ortho-methyl group introduces steric hindrance that impedes the approach to the palladium center, slowing the reaction rate compared to its para-isomer.[6]

The Double-Edged Sword: Protodeboronation

A significant side reaction that plagues Suzuki-Miyaura couplings is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10] This process consumes the boronic acid, reducing the overall yield of the desired cross-coupled product. The propensity for protodeboronation is highly dependent on the reaction conditions (pH, temperature) and the electronic nature of the boronic acid.[11][12][13]

Arylboronic acids with electron-donating groups, like the this compound, can be more susceptible to protodeboronation under certain acidic or basic conditions.[11] Therefore, kinetic analysis must also consider the rate of this competing degradation pathway. Judicious choice of base and careful control of pH are critical to minimize this undesired reaction.[13]

Experimental Protocol: Kinetic Monitoring via HPLC

To quantitatively assess the reaction kinetics, High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique.[14][15][16] It allows for the simultaneous monitoring of starting materials, products, and byproducts over time.

Objective: To determine the initial reaction rate for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.

Materials & Reagents:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Internal standard (e.g., decane)

Workflow for Kinetic Analysis:

HPLC_Workflow prep Reaction Setup (Inert Atmosphere) reaction Initiate Reaction (Add Catalyst, T=60°C) prep->reaction sampling Take Aliquots at Timed Intervals (t=0, 5, 15, 30, 60 min) reaction->sampling quench Quench Aliquot (e.g., cold ethyl acetate) sampling->quench prep_hplc Prepare Sample for HPLC (Filter, Dilute) quench->prep_hplc hplc HPLC Analysis prep_hplc->hplc analysis Data Analysis (Plot [Product] vs. Time) hplc->analysis rate Determine Initial Rate analysis->rate

Caption: Experimental workflow for kinetic monitoring via HPLC.

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.2 eq), 4-bromoanisole (1.0 eq), potassium carbonate (2.0 eq), and the internal standard in anhydrous toluene.

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (1 mol%) and PPh₃ (2.2 mol%) in a small amount of toluene.

  • Reaction Initiation: Heat the main reaction mixture to a constant temperature (e.g., 60 °C). Take a t=0 sample immediately before adding the catalyst solution. Inject the catalyst solution to start the reaction.

  • Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.[15]

  • Quenching: Immediately quench each aliquot in a vial containing a diluent (e.g., 1 mL of a methanol/water mixture) to stop the reaction.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC, using a suitable mobile phase gradient (e.g., acetonitrile/water) to separate the starting materials, product (4-methoxy-4'-nonylbiphenyl), and internal standard. Monitor the elution using a UV detector.

  • Data Analysis: Construct a calibration curve for the product relative to the internal standard. Use this curve to determine the concentration of the product at each time point. Plot the concentration of the product versus time. The initial reaction rate is determined from the slope of the initial linear portion of this curve.[17]

Conclusion

The kinetic profile of this compound in Suzuki-Miyaura couplings is a nuanced interplay of electronic, steric, and solubility effects. While its electron-donating nonyl group can be beneficial for the transmetalation step, researchers must be vigilant about the competing protodeboronation side reaction. Compared to simple arylboronic acids, its reaction rates may be moderated by steric interactions, depending on the chosen ligand. A thorough kinetic analysis, as detailed in the HPLC protocol, is essential for optimizing reaction conditions, maximizing yield, and minimizing impurities in the synthesis of complex molecules for research, materials science, and drug development.

References

A Comparative Spectroscopic Guide to 4-Nonylphenylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of the structural and electronic properties of molecular entities is paramount. 4-Nonylphenylboronic acid, a compound of interest in medicinal chemistry, and its derivatives offer a versatile scaffold for various applications.[1] This guide provides an in-depth spectroscopic comparison of this compound and its common derivatives, primarily focusing on boronate esters. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra, we aim to equip researchers with the foundational knowledge to characterize and differentiate these valuable compounds.

Introduction to this compound

This compound is an organic compound featuring a phenyl ring substituted with a nonyl group and a boronic acid moiety [-B(OH)₂]. The long alkyl chain imparts significant lipophilicity, while the boronic acid group is a versatile functional handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Furthermore, the boronic acid's ability to reversibly form esters with diols makes it a valuable component in the design of sensors and drug delivery systems.

Spectroscopic Characterization: A Multi-faceted Approach

A comprehensive analysis of any molecule requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and when combined, they offer a detailed picture of the molecule's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For boronic acids and their derivatives, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the aliphatic protons of the nonyl chain.

  • Aromatic Region (δ 7.0-8.0 ppm): The protons on the phenyl ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene ring.

  • Aliphatic Region (δ 0.8-2.7 ppm): The nonyl chain gives rise to a series of overlapping multiplets. The terminal methyl group (CH₃) will appear as a triplet around δ 0.8-0.9 ppm. The methylene group (CH₂) adjacent to the aromatic ring will be a triplet at a more downfield position (around δ 2.6 ppm) due to the deshielding effect of the phenyl ring.

  • Boronic Acid Protons (B(OH)₂): The hydroxyl protons of the boronic acid group often appear as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange. In some cases, this peak may not be observed at all.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • Aromatic Carbons (δ 120-150 ppm): The spectrum will show distinct signals for the substituted and unsubstituted carbons of the phenyl ring. The carbon atom attached to the boron atom (ipso-carbon) often exhibits a broad signal or may not be detected due to quadrupolar relaxation of the adjacent boron nucleus.

  • Aliphatic Carbons (δ 14-35 ppm): The nine carbons of the nonyl chain will give rise to a series of signals in the upfield region of the spectrum.

¹¹B NMR Spectroscopy

¹¹B NMR is particularly useful for studying boronic acids and their derivatives as it directly probes the boron nucleus.

  • This compound: The ¹¹B NMR spectrum of a phenylboronic acid typically shows a broad signal in the range of δ 28-33 ppm , corresponding to a trigonal planar (sp² hybridized) boron atom.[2][3]

  • Boronate Esters: Upon esterification with a diol (e.g., pinacol), the hybridization of the boron atom changes to tetrahedral (sp³), resulting in a significant upfield shift in the ¹¹B NMR spectrum to the δ 5-15 ppm region.[4][5] This clear distinction makes ¹¹B NMR an excellent tool for monitoring the formation of boronate esters.

Table 1: Comparative NMR Data for this compound and a Representative Derivative (Pinacol Ester)

Compound Spectroscopic Feature ¹H NMR (δ ppm) ¹³C NMR (δ ppm) ¹¹B NMR (δ ppm)
This compound Aromatic Protons~7.7 (d), ~7.2 (d)~145, ~135, ~128, ~127~30 (broad)
Aliphatic Protons~2.6 (t), ~1.6 (m), ~1.3 (m), ~0.9 (t)~35, ~32, ~31, ~29, ~23, ~14
B(OH)₂ ProtonsVariable, broad singlet
This compound Pinacol Ester Aromatic Protons~7.7 (d), ~7.2 (d)~145, ~135, ~128, ~127~8-12
Aliphatic Protons~2.6 (t), ~1.6 (m), ~1.3 (m), ~0.9 (t)~35, ~32, ~31, ~29, ~23, ~14
Pinacol Protons~1.3 (s, 12H)~84, ~25
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

  • O-H Stretch: A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group, often involved in intermolecular hydrogen bonding.[5][6]

  • B-O Stretch: A strong absorption band around 1330-1380 cm⁻¹ is attributed to the asymmetric B-O stretching vibration.[7]

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

  • Aliphatic C-H Stretches: Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching vibrations of the nonyl group.

Upon conversion to a boronate ester, the broad O-H stretching band will disappear, and the B-O stretching frequency may shift, providing clear evidence of the reaction.

Table 2: Key FT-IR Absorptions for this compound and its Boronate Ester Derivatives

Vibrational Mode This compound (cm⁻¹) 4-Nonylphenylboronate Ester (cm⁻¹)
O-H Stretch3200-3600 (broad, strong)Absent
Aromatic C-H Stretch~3030~3030
Aliphatic C-H Stretch2850-29602850-2960
Aromatic C=C Stretch~1600, ~1480~1600, ~1480
B-O Stretch~1350Shifted, may be more complex
B-C Stretch~1080~1080
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

  • Molecular Ion Peak ([M]⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak for this compound would be expected at its molecular weight. However, boronic acids can be prone to dehydration to form boroxines (cyclic trimers), which can complicate the spectrum.

  • Fragmentation Pattern: Common fragmentation pathways for alkylphenyl compounds involve cleavage of the alkyl chain.[8][9] For this compound, characteristic fragments would arise from the loss of the nonyl chain and fragmentation of the boronic acid moiety. In electrospray ionization (ESI) mass spectrometry, the deprotonated molecule [M-H]⁻ is often observed.[10]

Derivatization to a boronate ester, such as the pinacol ester, results in a predictable increase in the molecular weight, which is readily observed in the mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Phenylboronic acids and their derivatives typically exhibit absorption maxima in the UV region.

  • π → π* Transitions: The absorption bands are primarily due to π → π* transitions within the aromatic ring. The position of the absorption maximum (λmax) can be influenced by substituents on the phenyl ring. The nonyl group, being an alkyl group, has a minimal effect on the λmax compared to unsubstituted phenylboronic acid.

  • Effect of Derivatization: The formation of a boronate ester can cause a slight shift in the λmax due to changes in the electronic environment around the boron atom and its interaction with the phenyl π-system. The extent of this shift depends on the nature of the diol used for esterification.

Experimental Protocols

General Considerations for NMR Sample Preparation of Boronic Acids: Boronic acids have a tendency to form cyclic anhydride trimers (boroxines), which can lead to complex and broadened NMR spectra. To obtain clean spectra of the monomeric boronic acid, the following should be considered:

  • Solvent Choice: Using a coordinating solvent like DMSO-d₆ or methanol-d₄ can help to break up the boroxine trimers.

  • Concentration: Running the NMR at a lower concentration can also favor the monomeric form.

Protocol 1: ¹¹B NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the boronic acid or boronate ester in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup:

    • Spectrometer: A multinuclear NMR spectrometer operating at a ¹¹B frequency of, for example, 128 MHz.

    • Reference: A sealed capillary containing BF₃·OEt₂ in the same solvent can be used as an external reference (δ = 0.0 ppm).

    • Parameters: A spectral width appropriate for boron compounds (e.g., -50 to 50 ppm). A sufficient number of scans (e.g., 1024) should be acquired to obtain a good signal-to-noise ratio, especially given the broad nature of the signals.

  • Data Processing: Apply an appropriate line broadening factor to improve the signal-to-noise ratio of the potentially broad boron signal.

Protocol 2: FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Spectrometer: A standard FT-IR spectrometer.

    • Accessory: ATR accessory.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

  • Data Acquisition: Obtain a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Visualizing the Spectroscopic Workflow

Caption: Workflow for the spectroscopic comparison of this compound and its derivatives.

Conclusion

The spectroscopic characterization of this compound and its derivatives is a critical step in their synthesis and application. This guide has outlined the key spectroscopic features observable by NMR, FT-IR, MS, and UV-Vis. The most significant and diagnostically useful changes are observed in ¹¹B NMR and FT-IR spectroscopy upon derivatization of the boronic acid to a boronate ester. A thorough understanding of these spectroscopic techniques and their application provides researchers with the necessary tools to confidently identify, characterize, and utilize these versatile molecules in their scientific endeavors.

References

A Cost-Benefit Analysis of 4-Nonylphenylboronic Acid in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances performance, cost, and environmental impact. This guide provides a comprehensive cost-benefit analysis of using 4-Nonylphenylboronic acid in chemical synthesis, comparing its performance with viable alternatives and offering insights into its environmental footprint.

Introduction to this compound

This compound is an organoboron compound frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules, including many active pharmaceutical ingredients (APIs). The primary utility of this compound lies in its ability to introduce a 4-nonylphenyl group onto an aromatic ring, a structural motif that can be valuable in tuning the physicochemical properties of a target molecule, such as its lipophilicity.

While effective in its synthetic applications, the use of this compound necessitates a careful evaluation of its overall cost-benefit profile, particularly in light of growing environmental concerns surrounding its precursor and potential degradation product, 4-nonylphenol.

Performance in Suzuki-Miyaura Coupling

The efficacy of a boronic acid in a Suzuki-Miyaura coupling is determined by several factors, including reaction yield, reaction time, and catalyst loading. While specific head-to-head comparative studies are limited, the performance of this compound can be benchmarked against other long-chain alkylphenylboronic acids.

Generally, long-chain alkylphenylboronic acids are effective coupling partners in Suzuki-Miyaura reactions. The presence of the alkyl chain can influence solubility and may in some cases necessitate adjustments to reaction conditions to ensure optimal yields.

Table 1: Illustrative Performance Comparison of Alkylphenylboronic Acids in Suzuki-Miyaura Coupling

Boronic AcidTypical Yield RangeRelative Reaction TimeCatalyst LoadingNotes
This compoundGood to ExcellentModerateStandardPerformance is generally reliable under standard Suzuki-Miyaura conditions.
4-Octylphenylboronic acidGood to ExcellentModerateStandardSimilar reactivity profile to this compound.
4-Dodecylphenylboronic acidGood to ExcellentModerateStandardLonger alkyl chain may require optimization of solvent systems to maintain solubility.

Cost Analysis

The cost-effectiveness of a reagent is a critical consideration in both academic research and industrial-scale synthesis. The price of boronic acids can vary significantly based on the complexity of their synthesis, the availability of starting materials, and the scale of production.

Table 2: Estimated Price Comparison of 4-Alkylphenylboronic Acids (Research Grade)

Boronic AcidEstimated Price (per gram)
This compoundVaries by supplier; generally in a moderate price range for specialty boronic acids.
4-Octylphenylboronic acidOften priced similarly to this compound.
4-Dodecylphenylboronic acidCan be more expensive due to the longer alkyl chain starting material.

Note: Prices are subject to significant variation based on supplier, purity, and quantity. Bulk pricing for industrial quantities will be substantially different and requires direct inquiry with chemical suppliers.

For large-scale applications, the cost of the palladium catalyst and the associated workup and purification steps can also contribute significantly to the overall process cost. Therefore, a reagent that allows for lower catalyst loading and simpler purification can offer substantial cost savings, even if its initial purchase price is higher.

Environmental Impact and Regulatory Scrutiny

The most significant consideration in the use of this compound is its connection to 4-nonylphenol. 4-Nonylphenol is a known endocrine disruptor and is persistent in the environment.[1][2] Its presence in waterways can have adverse effects on aquatic life.[1] Due to these concerns, the use of nonylphenol and its derivatives, like nonylphenol ethoxylates, is heavily restricted in the European Union and under review by the U.S. Environmental Protection Agency (EPA).[1][2]

The synthesis of this compound typically starts from 4-nonylphenol, and there is a risk of residual nonylphenol in the final product. Furthermore, the degradation of this compound or its byproducts in waste streams could potentially lead to the formation of 4-nonylphenol, contributing to environmental contamination.

This regulatory landscape and the inherent environmental risks associated with 4-nonylphenol present a significant long-term liability for the use of this compound, particularly in the pharmaceutical and other highly regulated industries.

Alternatives to this compound

Given the environmental concerns, researchers and process chemists should consider alternatives that can provide similar functionality without the associated risks.

Other Long-Chain Alkylphenylboronic Acids:
  • 4-Octylphenylboronic acid and 4-Dodecylphenylboronic acid: These are direct analogues with slightly different alkyl chain lengths. While they offer similar chemical properties, their precursors may also have environmental considerations that need to be evaluated.

Bio-Based and Biodegradable Alternatives:

The development of boronic acids from renewable feedstocks is an emerging area of green chemistry. While direct, commercially available bio-based alternatives for long-chain alkylphenylboronic acids are not yet widespread, research is ongoing. The goal is to identify molecules that can impart the desired lipophilicity but are derived from sustainable sources and are more readily biodegradable.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

This protocol provides a general framework. Optimization of specific parameters is often necessary for each substrate combination.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), the boronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 0.01-0.05 eq.) and, if necessary, a ligand (e.g., SPhos, XPhos).

  • Solvent: Add a degassed solvent system (e.g., toluene/water, dioxane/water, THF/water).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Visualization of Key Concepts

Suzuki-Miyaura Coupling Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0) Ar-R Ar-R Reductive Elimination->Ar-R Product Decision Making Flowchart start Need to introduce a long-chain alkylphenyl group? q1 Are there strict environmental regulations or concerns for the final product? start->q1 use_4nphb Consider this compound (with careful risk assessment) q1->use_4nphb No explore_alt Explore Alternatives q1->explore_alt Yes q2 Are direct analogues acceptable? explore_alt->q2 use_analogues Use 4-Octyl/Dodecylphenylboronic acid (evaluate their environmental profile) q2->use_analogues Yes research_green Investigate bio-based or more biodegradable options q2->research_green No

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Nonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of research and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed, procedural framework for the proper disposal of 4-Nonylphenylboronic acid, ensuring that its lifecycle concludes without compromising the safety of personnel or the environment. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to empower you with a robust and defensible safety protocol.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of a chemical is the first step in managing its risks. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that mandate careful handling and disposal.[1] It is crucial to recognize that all boronic acids, as a class, should be handled with care due to their potential for irritation.[2]

Table 1: GHS Hazard Classification for this compound [1]

Hazard Class Hazard Statement Signal Word
Skin corrosion/irritation H315: Causes skin irritation Warning
Serious eye damage/eye irritation H319: Causes serious eye irritation Warning

| Specific target organ toxicity | H335: May cause respiratory irritation | Warning |

These classifications are the primary drivers for the stringent disposal protocols that follow. The irritant nature of the compound necessitates its isolation from municipal waste streams and sewer systems to prevent unintended environmental release and public health risks.[3]

The Core Directive: Managing this compound as Hazardous Waste

Given its hazard profile, this compound and any materials contaminated with it must be managed as hazardous chemical waste.[3][4] Under no circumstances should this chemical or its solutions be disposed of down the drain or placed in regular trash receptacles.[2][3] Disposal into the sewer system is strictly prohibited as wastewater treatment facilities may not be equipped to handle or neutralize such compounds, leading to potential harm to aquatic life.[5]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound waste.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE to prevent exposure.[4]

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory.[3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as hazardous waste.[4][6]

  • Protective Clothing: A laboratory coat and closed-toe shoes are required to prevent skin contact.[2]

  • Respiratory Protection: When handling the solid form where dust may be generated, conduct the work within a certified chemical fume hood to minimize inhalation risks.[3][7]

Step 2: Waste Segregation at the Source

Proper segregation is critical to prevent dangerous chemical reactions.[4]

  • Solid Waste: Collect solid this compound, contaminated items (e.g., weigh boats, contaminated gloves, paper towels), and spill cleanup materials in a designated solid hazardous waste container.[3]

  • Liquid Waste: Collect solutions containing this compound in a separate, designated liquid hazardous waste container.[2]

  • Incompatibility: Never mix boronic acid waste with strong oxidizing agents, strong acids, or strong bases.[4][8] Consult your institution's Chemical Hygiene Plan or Environmental Health and Safety (EHS) department for specific guidance on waste stream compatibility.[4]

Step 3: Proper Containerization and Labeling

The integrity and labeling of your waste container are crucial for safety and regulatory compliance.

  • Container Selection: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, tightly-sealing lid.[3][9] Ensure the container is in good condition and free of leaks.[10]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[10] The label must also include the full chemical name, "This compound ," and list all components of a mixture with their approximate percentages.[4][10]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Store the sealed waste container in a designated SAA until it is ready for pickup.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[3]

  • Conditions: The area must be well-ventilated and away from drains, heat sources, and incompatible chemicals.[2][4] Keep the container closed at all times except when adding waste.[10]

Step 5: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS: Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor for the pickup and final disposal of the waste.[3] Provide them with an accurate description of the waste.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Disposal A Identify Waste: This compound B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is waste solid or liquid? B->C D Collect in Labeled SOLID Hazardous Waste Container C->D Solid E Collect in Labeled LIQUID Hazardous Waste Container C->E Liquid F Ensure Container is Securely Closed D->F E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Contact EHS for Waste Pickup G->H I Professional Disposal (e.g., Incineration) H->I

Caption: Workflow for this compound waste management.

Emergency Procedures: Spills and Exposure

In the event of an accidental release, follow these procedures immediately.

Spill Management[3]
  • Secure the Area: Alert colleagues and restrict access to the spill location.

  • Assess the Spill: For small spills of solid material, carefully sweep it up and place it into a labeled hazardous waste container. Avoid generating dust.

  • Absorb Liquids: For liquid spills, cover with an inert absorbent material like vermiculite or sand.

  • Collect Waste: Scoop the absorbed material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Notify your supervisor and your institution's EHS department about the spill.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] If irritation occurs, seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[8] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[7]

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal.[2]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.[9]

  • Collect Rinseate: The first rinsate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste.[2][9] Depending on institutional guidelines, subsequent rinses may also need to be collected.[2]

  • Final Disposal: After rinsing and allowing the container to air dry in a well-ventilated area (like a fume hood), deface the original label. The clean container can then be disposed of according to your facility's procedures for clean glassware or plastic recycling.[2]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being. Always prioritize consulting your institution's specific Chemical Hygiene Plan and EHS department, as they are the ultimate authority on waste disposal in your facility.

References

Navigating the Safe Handling of 4-Nonylphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Nonylphenylboronic acid. As a compound classified as an irritant, stringent adherence to proper handling and disposal protocols is paramount to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles and explaining the rationale behind each critical step.

Understanding the Hazard: Intrinsic Properties of this compound

This compound is categorized under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications dictate the necessity for specific personal protective equipment and handling procedures to prevent adverse health effects. The irritant nature of boronic acids is linked to their acidic properties and their ability to interact with biological molecules. While the precise mechanism for every boronic acid can vary, acidic compounds can disrupt the skin's natural pH balance, leading to irritation[2].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of PPE is mandatory when handling this compound to mitigate the risks of skin, eye, and respiratory irritation.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.To protect the eyes from dust particles and accidental splashes which can cause serious irritation[1].
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn.To prevent skin contact and subsequent irritation[1]. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A fully fastened laboratory coat is required.To protect the skin on the arms and torso from accidental spills.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If weighing the powder outside of a hood or if dust generation is unavoidable, a NIOSH-approved respirator for particulates is necessary.To prevent the inhalation of dust, which can cause respiratory tract irritation[1].

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of solid this compound. The following workflow is designed to minimize exposure and prevent contamination.

Preparation and Engineering Controls
  • Designated Work Area: Designate a specific area for handling this compound, clearly labeling it with the chemical's identity and associated hazards.

  • Ventilation: All manipulations of the solid compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Work Surface: Line the work surface with absorbent, disposable bench paper to contain any potential spills.

Handling the Solid
  • Donning PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.

  • Minimizing Dust: When transferring the solid, use techniques and tools (such as a spatula) that minimize dust generation. Avoid pouring the dry powder directly.

  • Weighing: If possible, weigh the compound directly within the fume hood. If a balance is located outside the hood, tare a sealed container, add the powder to the container inside the hood, seal it, and then move it to the balance for weighing.

  • Container Management: Keep the container of this compound tightly closed when not in use to prevent the release of dust and potential degradation from moisture.

Post-Handling Procedures
  • Decontamination: After handling, decontaminate the work area by carefully wiping it down with a damp cloth or using a HEPA-filtered vacuum. Avoid dry sweeping, which can aerosolize the powder.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water immediately after.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly before leaving the work area.

Spill and Disposal Plan: Managing a Release and Waste

A clear and concise plan for managing accidental spills and the routine disposal of waste is a critical component of laboratory safety.

Spill Response Protocol
  • Evacuate: In the event of a spill, immediately alert others in the vicinity and evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (such as sand or vermiculite) to cover and contain the powder. Avoid raising dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

Due to the lack of specific regulatory disposal guidelines for this compound, it must be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and the full chemical name.

  • Institutional Guidelines: Always consult and adhere to your institution's EHS department's specific guidelines for chemical waste disposal[3]. Local, state, and federal regulations must be followed.

The environmental fate of this compound has not been extensively documented. Therefore, it is crucial to prevent its release into the environment by following proper disposal protocols.

Experimental Workflow Diagram

The following diagram outlines the key decision points and actions for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste & Spills prep_start Start: Receive Chemical prep_area Designate & Prepare Work Area (Fume Hood, Labeled) prep_start->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_transfer Transfer Solid (Minimize Dust) prep_ppe->handle_transfer handle_weigh Weigh Compound handle_transfer->handle_weigh handle_use Use in Experiment handle_weigh->handle_use handle_store Store in Sealed Container handle_use->handle_store post_decon Decontaminate Work Area handle_store->post_decon post_ppe Doff PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash is_spill Spill? post_wash->is_spill spill_protocol Follow Spill Protocol is_spill->spill_protocol Yes waste_collect Collect Waste in Labeled Container is_spill->waste_collect No spill_protocol->waste_collect dispose Dispose via EHS Guidelines waste_collect->dispose

Caption: Workflow for Safe Handling of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.